molecular formula C41H47N7O10S3 B12282335 Sulfo-Cy3-Tetrazine

Sulfo-Cy3-Tetrazine

カタログ番号: B12282335
分子量: 894.1 g/mol
InChIキー: CWXYQDVOGSOOPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfo-Cy3-Tetrazine is a useful research compound. Its molecular formula is C41H47N7O10S3 and its molecular weight is 894.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C41H47N7O10S3

分子量

894.1 g/mol

IUPAC名

2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]indol-1-ium-5-sulfonate

InChI

InChI=1S/C41H47N7O10S3/c1-40(2)32-24-30(60(53,54)55)17-19-34(32)47(21-7-5-6-12-38(49)42-26-28-13-15-29(16-14-28)39-45-43-27-44-46-39)36(40)10-8-11-37-41(3,4)33-25-31(61(56,57)58)18-20-35(33)48(37)22-9-23-59(50,51)52/h8,10-11,13-20,24-25,27H,5-7,9,12,21-23,26H2,1-4H3,(H3-,42,49,50,51,52,53,54,55,56,57,58)

InChIキー

CWXYQDVOGSOOPQ-UHFFFAOYSA-N

異性体SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C

正規SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C

製品の起源

United States

Foundational & Exploratory

The Role of Sulfo-Cy3-Tetrazine in Bioorthogonal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3-Tetrazine has emerged as a powerful tool in the field of bioorthogonal chemistry, enabling the specific and efficient fluorescent labeling of biomolecules in complex biological systems. Its unique properties, including high water solubility, bright fluorescence, and exceptionally fast reaction kinetics, make it an invaluable reagent for a wide range of applications, from in vitro studies to in vivo imaging. This technical guide provides a comprehensive overview of this compound, including its core applications, quantitative data, detailed experimental protocols, and visualizations of its utility in bioorthogonal workflows.

Core Concepts and Applications

This compound is a hydrophilic fluorescent probe belonging to the cyanine (B1664457) dye family. It incorporates a tetrazine moiety, which is the key to its bioorthogonal reactivity. The primary application of this compound lies in its ability to participate in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO).[1][2][3] This "click chemistry" reaction is characterized by its remarkable speed and specificity, proceeding rapidly at physiological temperatures and pH without the need for a catalyst.[2][4]

The sulfonate groups on the Cy3 fluorophore impart excellent water solubility, which is crucial for biological applications as it prevents aggregation and non-specific binding in aqueous environments.[1] The Cy3 fluorophore itself exhibits bright orange fluorescence with a high extinction coefficient, making it easily detectable even at low concentrations.[5][6]

Key applications of this compound include:

  • Fluorescent Labeling of Biomolecules: It is widely used to attach a fluorescent tag to proteins, nucleic acids, and other biomolecules that have been pre-functionalized with a TCO group.[7][8]

  • Live Cell Imaging: Its cell impermeability or selective permeability depending on the specific conjugate allows for targeted labeling of extracellular or intracellular components in living cells.[3][9][10]

  • In Vivo Imaging: The rapid kinetics of the tetrazine-TCO ligation are particularly advantageous for in vivo imaging, enabling pre-targeting strategies where a TCO-modified antibody is first administered, followed by a rapidly clearing this compound probe for imaging.[11][12][13]

  • Proximity Ligation Assays: It can be used to study protein-protein interactions by designing probes that only fluoresce when two tetrazine-modified molecules are brought into close proximity by interacting proteins.[14][15]

Quantitative Data

The performance of this compound in bioorthogonal labeling is underpinned by its favorable photophysical properties and rapid reaction kinetics. The following tables summarize key quantitative data for Sulfo-Cy3 and the kinetics of the tetrazine-TCO reaction.

Table 1: Photophysical Properties of Sulfo-Cy3

PropertyValueReference
Excitation Maximum (λex)~550 nm[8]
Emission Maximum (λem)~570 nm[8]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹[8]
Quantum Yield (Φ)~0.1[8]

Table 2: Second-Order Rate Constants (k₂) for Tetrazine-Dienophile Reactions

Tetrazine DerivativeDienophileSolventRate Constant (M⁻¹s⁻¹)Reference
3,6-di(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)9:1 MeOH:water2,000[16]
3,6-di(2-pyridyl)-s-tetrazinestrained TCO (s-TCO)MeOH22,000[16]
3,6-di(2-pyridyl)-s-tetrazinestrained TCO (s-TCO)PBS, 37°C2,800,000[16]
Various tetrazinesTCOPBS, 37°C200 - 30,000[4]

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Proteins with this compound

This protocol outlines the general steps for labeling a protein that has been previously modified to contain a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., size-exclusion chromatography spin column)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution. This should be done immediately before use.

  • Prepare Protein Solution: Ensure the TCO-modified protein is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will react with NHS esters if the tetrazine is delivered as such.

  • Labeling Reaction:

    • Add a 1.1- to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.[7]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast.

  • Purification:

    • Remove the unreacted this compound using a size-exclusion chromatography spin column according to the manufacturer's instructions.[1]

    • Alternatively, dialysis can be used for larger sample volumes.[1]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~550 nm (for Cy3). The following formula can be used: DOL = (A₅₅₀ × ε₂₈₀_protein) / ((A₂₈₀ - A₅₅₀ × CF₂₈₀) × ε₅₅₀_Cy3) Where CF₂₈₀ is a correction factor for the absorbance of the dye at 280 nm.

Protocol 2: Live-Cell Imaging using a Pre-targeting Approach

This protocol describes a two-step "pre-targeting" strategy for imaging a specific cell surface receptor.

Materials:

  • Cells expressing the target receptor

  • TCO-modified antibody against the target receptor

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy and culture until they reach the desired confluency.

  • Antibody Incubation (Pre-targeting):

    • Dilute the TCO-modified antibody in cell culture medium to a working concentration (typically 1-10 µg/mL).[3]

    • Wash the cells once with PBS.

    • Incubate the cells with the antibody solution for 1 hour at 37°C.[3]

  • Washing: Remove the unbound antibody by washing the cells three times with warm cell culture medium.[3]

  • This compound Labeling:

    • Dilute the this compound in cell culture medium to a final concentration of 1-5 µM.[3]

    • Incubate the cells with the this compound solution for 5-15 minutes at 37°C, protected from light.[3]

  • Final Wash and Imaging:

    • Wash the cells twice with warm cell culture medium to remove excess dye.

    • Add fresh medium to the cells and image using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).[3]

Visualizations

Bioorthogonal Labeling Workflow

The following diagram illustrates the general workflow for labeling a TCO-modified biomolecule with this compound.

G cluster_modification Step 1: Biomolecule Modification cluster_labeling Step 2: Bioorthogonal Labeling cluster_application Step 3: Downstream Application Biomolecule Biomolecule (e.g., Protein) TCO_Biomolecule TCO-Modified Biomolecule Biomolecule->TCO_Biomolecule Reaction with TCO-NHS Ester TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule TCO_Biomolecule->Labeled_Biomolecule iEDDA Click Reaction Sulfo_Cy3_Tetrazine This compound Sulfo_Cy3_Tetrazine->Labeled_Biomolecule Imaging Fluorescence Imaging Labeled_Biomolecule->Imaging

Caption: General workflow for bioorthogonal labeling.

Pre-targeting Imaging Strategy

This diagram outlines the logical steps of a pre-targeting imaging experiment using a TCO-modified antibody and this compound.

G cluster_targeting Phase 1: Targeting cluster_imaging Phase 2: Imaging Inject_Antibody Administer TCO-modified Antibody Antibody_Binding Antibody binds to target cells Inject_Antibody->Antibody_Binding Washout Unbound antibody clears from circulation Antibody_Binding->Washout Inject_Dye Administer This compound Washout->Inject_Dye Click_Reaction In vivo click reaction at target site Inject_Dye->Click_Reaction Dye_Washout Unbound dye clears rapidly Click_Reaction->Dye_Washout Image Fluorescence Imaging of Target Dye_Washout->Image

Caption: Pre-targeting imaging workflow.

Proximity-Induced Fluorescence for Protein-Protein Interaction

This diagram illustrates the principle of a fluorogenic probe for detecting protein-protein interactions, where fluorescence is enhanced upon the binding of two interacting proteins that bring two tetrazine moieties into close proximity with their TCO-tagged partners.

G cluster_unbound Proteins Not Interacting cluster_bound Proteins Interacting ProteinA_TCO Protein A-TCO Protein_Complex Protein A-B Complex ProteinA_TCO->Protein_Complex ProteinB_TCO Protein B-TCO ProteinB_TCO->Protein_Complex Dual_Tetrazine_Probe Dual-Tetrazine Fluorogenic Probe (Quenched) Probe_Bound Probe binds to proximal TCOs Dual_Tetrazine_Probe->Probe_Bound Protein_Complex->Probe_Bound Fluorescence Fluorescence Signal (Unquenched) Probe_Bound->Fluorescence Proximity-induced click reactions

Caption: Proximity-induced fluorescence detection.

References

An In-depth Technical Guide to Sulfo-Cy3-Tetrazine: Structure, Properties, and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy3-Tetrazine, a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry. We will delve into its chemical structure, key properties, and detailed protocols for its application in labeling biomolecules, particularly through the highly efficient inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO) derivatives.

Core Concepts: Chemical Structure and Properties

This compound is a bifunctional molecule that combines the bright and photostable cyanine (B1664457) dye, Sulfo-Cy3, with a highly reactive tetrazine moiety. The "Sulfo" prefix indicates the presence of sulfonate groups, which impart excellent water solubility to the molecule, a critical feature for biological applications in aqueous environments.[1]

The core structure consists of three key components:

  • A Sulfo-Cy3 fluorophore: This cyanine dye is characterized by its strong absorption in the green-yellow region of the visible spectrum and its emission of orange-red fluorescence. Its high extinction coefficient and good quantum yield make it a bright and easily detectable label.[2]

  • A Tetrazine ring: This six-membered aromatic ring containing four nitrogen atoms is the reactive handle for bioorthogonal ligation. Specifically, it participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a suitable dienophile.[3]

  • A linker: This chemical chain connects the fluorophore to the tetrazine ring, providing spatial separation and flexibility.

The IUPAC name for a common variant is Potassium (E)-2-[(E)-3-{3,3-Dimethyl-1-[6-({[p-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl}amino)-6-oxohexyl]-5-(oxysulfonyl)-3H-indol-2-yl}-2-propenylidene]-1-(3-sulfopropyl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate.[4] The exact molecular formula and weight can vary slightly depending on the specific salt form and linker.[4][5]

Quantitative Data Summary

The photophysical and chemical properties of this compound are summarized in the table below. These values are critical for designing and executing fluorescence-based experiments.

PropertyValueReferences
Excitation Maximum (λ_ex_) ~548 - 555 nm[3][4][5][6]
Emission Maximum (λ_em_) ~563 - 572 nm[3][4][5][6]
Molar Extinction Coefficient (ε) ~150,000 - 162,000 M⁻¹cm⁻¹[4][5][6]
Fluorescence Quantum Yield (Φ) ~0.1[4][6]
Molecular Formula C₄₀H₄₄KN₇O₇S₂ / C₄₁H₄₇N₇O₁₀S₃[3][4][5]
Molecular Weight ~838.1 - 894.1 g/mol [3][4][5][6]
Solubility Water, DMSO, DMF[3][5][6]

The Power of Bioorthogonal Chemistry: The Tetrazine-TCO Ligation

The primary application of this compound lies in its ability to participate in one of the fastest known bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO).[2] This reaction is exceptionally fast and specific, proceeding rapidly at physiological temperature and pH without the need for a catalyst.[7]

The reaction forms a stable covalent bond and releases nitrogen gas as the only byproduct.[7] This "click chemistry" approach allows for the specific labeling of TCO-modified biomolecules in complex biological environments, such as within living cells or even whole organisms, with minimal off-target reactions.[7][8]

Below is a diagram illustrating the logical workflow for labeling a TCO-modified protein with this compound.

G cluster_modification Step 1: Protein Modification cluster_labeling Step 2: Bioorthogonal Labeling cluster_purification Step 3: Purification Protein Target Protein (with primary amines, e.g., Lysine) TCO_Protein TCO-Modified Protein Protein->TCO_Protein Reaction with TCO-NHS Ester TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Protein Sulfo_Cy3_Tetrazine This compound Labeled_Protein Sulfo-Cy3 Labeled Protein TCO_Protein->Labeled_Protein IEDDA Reaction (Click Chemistry) Sulfo_Cy3_Tetrazine->Labeled_Protein Purification Purification (e.g., Size Exclusion Chromatography) Labeled_Protein->Purification Purified_Product Purified Labeled Protein Purification->Purified_Product Unreacted_Dye Unreacted this compound Purification->Unreacted_Dye Removal

Workflow for Protein Labeling with this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in labeling a TCO-modified protein with this compound.

Protocol for Labeling TCO-Modified Proteins

This protocol outlines the bioorthogonal "click" reaction between a protein previously functionalized with a TCO group and this compound.

Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Prepare the TCO-modified protein: Ensure the TCO-modified protein is purified from any excess TCO-NHS ester and is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[6]

  • Prepare this compound stock solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 1-10 mM stock solution. Vortex briefly to ensure it is fully dissolved.[9]

  • Initiate the labeling reaction: Add a 1.1- to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.[6] A slight molar excess of the tetrazine is recommended to drive the reaction to completion.[6] Add the stock solution dropwise while gently vortexing to ensure efficient mixing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[9][10] Protect the reaction from light to prevent photobleaching of the Cy3 dye.[10] The reaction is often rapid and can be monitored by the disappearance of the characteristic pink/magenta color of the tetrazine.

  • Proceed to purification: Once the incubation is complete, the labeled protein is ready for purification to remove any unreacted this compound.[10]

Protocol for Purification of the Labeled Protein

Purification is a critical step to remove unconjugated dye, which can interfere with downstream applications and lead to inaccurate quantification.[11] Size-exclusion chromatography (SEC) or spin desalting columns are common and effective methods.[5][11]

Using a Spin Desalting Column (for small-scale purification):

  • Prepare the spin column: Invert the column several times to resuspend the gel. Remove the top and bottom caps (B75204) and place the column in a collection tube. Centrifuge for 2 minutes at 1,000 x g to remove the storage buffer.[11]

  • Equilibrate the column: Place the column in a new collection tube. Add 400 µL of the desired buffer (e.g., PBS) to the resin and centrifuge for 2 minutes at 1,000 x g. Discard the buffer and repeat this equilibration step at least once.[11]

  • Apply the sample: Place the column in a clean collection tube. Carefully apply the labeling reaction mixture (typically up to 100 µL) to the center of the resin bed.[11]

  • Elute the labeled protein: Centrifuge the column for 2 minutes at 1,000 x g. The purified, labeled protein will be in the collection tube, while the smaller, unconjugated this compound will be retained in the resin.[11]

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.[10]

Signaling Pathways and Logical Relationships

The application of this compound is not limited to simple protein labeling. It is a powerful tool for visualizing and tracking biomolecules in various biological processes. For instance, in pre-targeted imaging, a TCO-modified antibody is first administered, allowed to accumulate at a specific target (e.g., a tumor), and then the unbound antibody is cleared from circulation. Subsequently, a fluorescently labeled tetrazine, such as this compound, is administered, which then rapidly "clicks" to the TCO-modified antibody at the target site, enabling specific imaging.

The following diagram illustrates the logical relationship in a pre-targeted cell imaging experiment.

G cluster_pretargeting Phase 1: Pre-targeting cluster_imaging Phase 2: Imaging Antibody_TCO TCO-Modified Antibody Cell_Target Target Cell (e.g., Cancer Cell with specific receptor) Antibody_TCO->Cell_Target Binding to target Clearance Clearance of unbound antibody Cell_Target->Clearance Bioorthogonal_Reaction In vivo Bioorthogonal Reaction (IEDDA) Cell_Target->Bioorthogonal_Reaction Targeted antibody Sulfo_Cy3_Tetrazine This compound (injected) Sulfo_Cy3_Tetrazine->Bioorthogonal_Reaction Imaging Fluorescence Imaging (Detection of Cy3 signal) Bioorthogonal_Reaction->Imaging

Logical Flow of a Pre-targeted Imaging Experiment.

Conclusion

This compound is a versatile and powerful tool for researchers in various fields, including chemical biology, drug development, and diagnostics. Its excellent water solubility, bright fluorescence, and participation in the ultra-fast and highly specific tetrazine-TCO ligation make it an ideal probe for labeling and visualizing biomolecules in complex biological systems. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for the successful implementation of this compound in your research endeavors.

References

Sulfo-Cy3-Tetrazine: A Technical Guide to Solubility and Stability in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3-Tetrazine is a water-soluble fluorescent probe widely utilized in bioconjugation and imaging applications due to its bright and photostable Cy3 fluorophore coupled with a bioorthogonal tetrazine moiety. This guide provides a comprehensive overview of its solubility and stability in aqueous buffers, crucial parameters for ensuring the reliability and reproducibility of experimental results.

Core Concepts: Solubility and Stability

The utility of this compound in biological applications is fundamentally dependent on its behavior in aqueous environments. The presence of sulfonate groups significantly enhances its water solubility, a critical feature for experiments conducted in physiological buffers.[1] The stability of the molecule, particularly the tetrazine ring, is influenced by factors such as pH, temperature, and the presence of nucleophiles. Methyltetrazines, including the one in this compound, are noted for their optimal stability at physiological pH, balancing reactivity with persistence in aqueous media.[2]

Quantitative Data on Solubility

This compound exhibits excellent solubility in water and is also soluble in common organic solvents used for stock solutions. The available quantitative data for its solubility is summarized in the table below.

SolventReported SolubilityMolar Concentration (approx.)
Water36 g/L0.043 M
DMSOSolubleNot specified
DMFSolubleNot specified

Stability in Aqueous Buffers

While specific quantitative stability data, such as degradation rates and half-life in various buffers, for this compound is not extensively documented in publicly available literature, general principles for tetrazine and cyanine (B1664457) dye stability provide valuable guidance.

Qualitative Stability Summary:

ParameterObservation
pH Methyltetrazines exhibit optimal stability at physiological pH (around 7.4).[2] Stability can decrease in more basic aqueous solutions due to susceptibility to nucleophilic attack.[3]
Temperature Long-term storage at -20°C in the dark is recommended to maintain stability.[2] Transportation at room temperature for up to three weeks is generally acceptable.[2]
Light Exposure Like most cyanine dyes, this compound is photostable but should be protected from prolonged exposure to light to prevent photobleaching.[2]
Buffer Composition The presence of strong nucleophiles in the buffer could potentially lead to the degradation of the electron-deficient tetrazine ring.

Further empirical testing is recommended to determine the precise stability of this compound in specific experimental buffer systems (e.g., PBS, TRIS, HEPES) over time and at various temperatures.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound in aqueous buffers.

Protocol 1: Determination of Aqueous Solubility using UV-Vis Spectroscopy

This protocol outlines a method to determine the saturation solubility of this compound in a buffer of interest.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a microcentrifuge tube.

    • Vortex the mixture vigorously for 2-5 minutes.

    • Equilibrate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) with continuous gentle agitation to ensure saturation.

  • Sample Clarification:

    • Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess, undissolved solid.

    • Carefully collect the supernatant, ensuring no particulate matter is transferred.

  • Spectrophotometric Analysis:

    • Prepare a series of dilutions of the clear supernatant with the same aqueous buffer.

    • Measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of Sulfo-Cy3 (approximately 548 nm) using a UV-Vis spectrophotometer.

    • Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (for Sulfo-Cy3, ~150,000 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration, calculate the concentration of the diluted samples.

    • Determine the concentration of the original saturated supernatant to establish the solubility.

Protocol 2: Assessment of Aqueous Stability using HPLC

This protocol allows for the quantitative analysis of this compound degradation over time in a specific buffer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution to a final working concentration (e.g., 10-50 µM) in the aqueous buffer to be tested (e.g., PBS, pH 7.4).

  • Incubation:

    • Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C), protected from light.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each incubation temperature.

    • Immediately analyze the samples by reverse-phase HPLC.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both often containing a small amount of trifluoroacetic acid, e.g., 0.1%) is typically used.

    • Column: A C18 column is a common choice for separating cyanine dyes and their potential degradation products.

    • Detection: Monitor the elution profile using a UV-Vis detector at the λmax of Sulfo-Cy3 (~548 nm) and a fluorescence detector.

    • Quantification: The peak area of the intact this compound is integrated at each time point. The percentage of remaining compound is calculated relative to the initial time point (t=0).

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each temperature.

    • From this data, the degradation rate and the half-life (t½) of the compound under the specific buffer and temperature conditions can be determined.

Visualizing Experimental Workflows and Stability Factors

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

G cluster_solubility Solubility Assessment Workflow cluster_stability Stability Assessment Workflow S1 Prepare Saturated Solution (Excess this compound in Buffer) S2 Equilibrate (Constant Temperature & Agitation) S1->S2 S3 Centrifuge to Pellet Excess Solid S2->S3 S4 Collect Supernatant S3->S4 S5 Prepare Serial Dilutions S4->S5 S6 Measure Absorbance at ~548 nm (UV-Vis Spectroscopy) S5->S6 S7 Calculate Concentration (Beer-Lambert Law) S6->S7 T1 Prepare Working Solution (this compound in Buffer) T2 Incubate at Different Temperatures (Protected from Light) T1->T2 T3 Collect Aliquots at Time Points T2->T3 T4 Analyze by RP-HPLC T3->T4 T5 Quantify Peak Area of Intact Compound T4->T5 T6 Plot % Remaining vs. Time T5->T6 T7 Determine Degradation Rate & Half-life T6->T7

Caption: Experimental workflows for assessing solubility and stability.

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center_node This compound Stability Deg Degradation of Tetrazine Ring center_node->Deg Photo Photobleaching of Cy3 center_node->Photo Stable Stable Compound center_node->Stable pH pH pH->center_node Temp Temperature Temp->center_node Light Light Exposure Light->center_node Nuc Nucleophiles in Buffer Nuc->center_node

Caption: Factors influencing this compound stability in aqueous buffers.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the photophysical properties, experimental protocols, and applications of Sulfo-Cy3-Tetrazine, a water-soluble fluorescent dye crucial for bioorthogonal labeling and imaging. Designed for researchers, scientists, and drug development professionals, this document details the core spectral characteristics and methodologies associated with this versatile cyanine (B1664457) dye.

Core Photophysical Properties

This compound is a bright, photostable fluorescent probe that belongs to the cyanine dye family.[1][2] Its water solubility is enhanced by the presence of sulfonate groups, making it highly suitable for biological applications in aqueous environments.[3] The tetrazine moiety enables its use in bioorthogonal chemistry, specifically in the inverse electron demand Diels-Alder cycloaddition reaction with strained dienophiles like trans-cyclooctenes (TCO).[1][2][4] This reaction is known for its exceptionally fast kinetics and high specificity, allowing for the precise labeling of biomolecules in complex biological systems.[5][6][7]

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below. These values are critical for designing and executing fluorescence-based experiments, ensuring optimal excitation and detection of the fluorophore.

Photophysical ParameterValueSource
Excitation Maximum (λex) ~548 - 554 nm[1][2][3][4]
Emission Maximum (λem) ~563 - 570 nm[1][2][3][4]
Molar Extinction Coefficient (ε) ~150,000 - 162,000 L·mol-1·cm-1[1][2][4]
Fluorescence Quantum Yield (Φ) ~0.1[1][2]
Stokes Shift ~14 nm[3]
Solubility Water, DMSO, DMF[1][4]

Experimental Protocols

The following section outlines a generalized methodology for the determination of the excitation and emission spectra of this compound. This protocol is based on standard fluorometric techniques.

Determining Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum fluorescence excitation and emission for this compound in a given solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), methanol, or water)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM. To ensure complete dissolution, vortex the solution.

    • From the stock solution, prepare a dilute working solution (e.g., 1-10 µM). The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[8]

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the fluorescence spectrophotometer to the expected emission maximum (e.g., 570 nm).

    • Scan a range of excitation wavelengths (e.g., 450 nm to 560 nm).

    • The wavelength that results in the highest fluorescence intensity is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the fluorescence spectrophotometer to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., 550 nm to 700 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans.

    • The peak of each spectrum corresponds to the respective maximum.

Bioorthogonal Labeling Workflow

This compound is frequently employed in bioorthogonal labeling strategies to attach a fluorescent reporter to a target biomolecule. The workflow for this process is depicted below.

G cluster_0 Step 1: Introduction of Dienophile cluster_1 Step 2: Bioorthogonal Reaction cluster_2 Step 3: Downstream Application Biomolecule Target Biomolecule (e.g., Protein, Nucleic Acid) Biomolecule_TCO TCO-modified Biomolecule Biomolecule->Biomolecule_TCO Metabolic or Chemical Labeling TCO Trans-cyclooctene (B1233481) (TCO) (or other strained alkene) TCO->Biomolecule_TCO Labeled_Biomolecule Fluorescently Labeled Biomolecule Biomolecule_TCO->Labeled_Biomolecule Inverse Electron Demand Diels-Alder Cycloaddition Sulfo_Cy3_Tetrazine This compound Sulfo_Cy3_Tetrazine->Labeled_Biomolecule Imaging Fluorescence Imaging (e.g., Microscopy, Flow Cytometry) Labeled_Biomolecule->Imaging Detection Detection and Quantification Labeled_Biomolecule->Detection

Caption: Bioorthogonal labeling workflow using this compound.

This diagram illustrates the three main stages of using this compound for fluorescently labeling biomolecules. The process begins with the incorporation of a strained alkene, such as trans-cyclooctene (TCO), into a target biomolecule. This is followed by the highly specific and rapid bioorthogonal reaction between the TCO-modified biomolecule and this compound. The resulting fluorescently labeled biomolecule can then be used in various downstream applications, including cellular imaging and quantitative analysis.[5][9][10][11]

References

Sulfo-Cy3-Tetrazine: A Technical Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cy3-Tetrazine, a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry. It details the compound's physicochemical properties, experimental protocols for its application in labeling biomolecules, and a visual representation of the underlying chemical ligation workflow.

Core Compound Properties

This compound is a bright, orange-red fluorescent dye belonging to the sulfo-cyanine family. The molecule is engineered with two key functional groups: a sulfonate group that confers high water solubility, and a tetrazine moiety that enables highly specific and rapid covalent bond formation with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility, proceeding readily under physiological conditions without the need for a catalyst.

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 894.05 g/mol [1][2]
Chemical Formula C₄₁H₄₇N₇O₁₀S₃[1][2]
CAS Number 2055138-86-6[2]
Excitation Maximum (λex) ~550 nm
Emission Maximum (λem) ~570 nm
Solubility High in aqueous buffers (e.g., PBS), DMSO, DMF

Bioorthogonal Labeling via Tetrazine-TCO Ligation

The primary application of this compound is the fluorescent labeling of biomolecules that have been pre-functionalized with a trans-cyclooctene (TCO) group. This process, often referred to as tetrazine-TCO ligation, is exceptionally fast and specific, allowing for the precise attachment of the Cy3 fluorophore to proteins, antibodies, nucleic acids, or other targets in complex biological media.

Signaling Pathway and Experimental Workflow

The workflow for labeling a TCO-modified protein with this compound is a straightforward and robust process. The reaction proceeds via a [4+2] cycloaddition between the tetrazine and the TCO group, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) conjugate. This irreversible reaction drives the ligation to completion.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis TCO_Protein TCO-Modified Protein in PBS Mix Mix Reagents (1.1-2 eq. Tetrazine) TCO_Protein->Mix S_Cy3_Tet This compound in DMSO/Water S_Cy3_Tet->Mix Incubate Incubate RT, 30-120 min Mix->Incubate IEDDA Reaction Purify Purification (Spin Desalting Column) Incubate->Purify Labeled_Protein Cy3-Labeled Protein Conjugate Purify->Labeled_Protein Analysis Downstream Application (e.g., Fluorescence Imaging) Labeled_Protein->Analysis

Bioorthogonal Labeling Workflow using this compound.

Experimental Protocol: General Protein Labeling

This protocol provides a general methodology for labeling a TCO-functionalized protein with this compound. The optimal concentrations and reaction times may need to be adjusted based on the specific protein and application.

Materials and Reagents
  • TCO-modified protein of interest

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification: Spin desalting columns (e.g., with a 5 kDa molecular weight cutoff) or Size-Exclusion Chromatography (SEC) system

Reagent Preparation
  • Protein Solution : Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • This compound Stock Solution : Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 1-10 mM stock solution. Vortex briefly to ensure it is fully dissolved. Due to the potential for hydrolysis, tetrazine solutions should be prepared fresh.

Conjugation Reaction
  • Molar Ratio : Determine the desired molar excess of this compound to the TCO-protein. A common starting point is a 1.5 to 5-fold molar excess of the tetrazine probe.

  • Reaction Initiation : Add the calculated volume of the this compound stock solution to the protein solution. Ensure that the volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to prevent protein denaturation.

  • Incubation : Incubate the reaction mixture for 30 to 120 minutes at room temperature. Protect the reaction from light to prevent photobleaching of the Cy3 dye. The reaction can also be performed at 4°C, which may require a longer incubation time.

Purification of the Conjugate
  • Removal of Excess Reagent : After the incubation is complete, it is crucial to remove the unreacted this compound to reduce background fluorescence in downstream applications.

  • Spin Desalting : For rapid buffer exchange and purification of proteins >5 kDa, use a spin desalting column according to the manufacturer's instructions. Equilibrate the column with the desired storage buffer before loading the reaction mixture.

  • Size-Exclusion Chromatography (SEC) : For higher resolution purification or for larger sample volumes, SEC can be employed.

Storage and Analysis
  • Storage : Store the purified, labeled protein conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. The addition of a carrier protein like BSA (0.1%) can help prevent degradation and non-specific binding.

  • Characterization (Optional) : The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for the Cy3 dye).

  • Application : The Cy3-labeled protein is now ready for use in various downstream applications, including fluorescence microscopy, flow cytometry, and other bioanalytical assays.

References

The Pivotal Role of the Sulfo Group in Sulfo-Cy3-Tetrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of Sulfo-Cy3-Tetrazine, a key reagent in the field of bioconjugation and bioorthogonal chemistry. We delve into the critical role of its sulfo group, its impact on reactivity and solubility, and provide detailed experimental protocols for its application in advanced biological research.

Introduction: The Power of Bioorthogonal Chemistry

In the intricate environment of a living cell, the ability to selectively label and visualize specific biomolecules is paramount. Bioorthogonal chemistry offers a powerful solution, providing chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] At the forefront of this field is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). This reaction is exceptionally fast and highly specific, making it an ideal tool for in vivo imaging and diagnostics.[2][3][4] this compound has emerged as a leading reagent in this domain, combining the rapid reactivity of a tetrazine moiety with the bright fluorescence of the Cy3 dye.

The Critical Role of the Sulfo Group

The "sulfo" in this compound refers to the presence of sulfonate groups (SO₃⁻) in its chemical structure. These groups are not mere appendages; they are central to the molecule's utility in biological applications for two primary reasons:

  • Enhanced Water Solubility: Biological systems are aqueous environments. For a labeling reagent to be effective, it must be soluble in water-based buffers and cellular media. The negatively charged sulfonate groups are highly polar, imparting excellent water solubility to the otherwise hydrophobic cyanine (B1664457) dye and tetrazine core.[5][6] This eliminates the need for organic co-solvents that can be detrimental to protein structure and cell viability.

  • Reduced Non-Specific Binding: The hydrophilicity conferred by the sulfo groups also minimizes non-specific binding to hydrophobic surfaces within cells and tissues. This leads to a lower background signal and a higher signal-to-noise ratio in imaging experiments, resulting in clearer and more reliable data.

Quantitative Data: Spectroscopic and Kinetic Properties

The performance of a fluorescent probe is defined by its photophysical and reactive properties. The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Excitation Maximum (λex) ~550 nm[5]
Emission Maximum (λem) ~570 nm[5]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) ~0.1
Reaction Rate Constant (k₂) with TCO >50,000 M⁻¹s⁻¹[7]

Experimental Protocols

General Handling and Storage

This compound is typically supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C in the dark and protected from moisture.[5][8][9] To prepare a stock solution, dissolve the powder in anhydrous DMSO or DMF.[5] For aqueous reactions, this stock solution can be further diluted into the desired aqueous buffer.

Protocol for Antibody Conjugation (Pre-targeting Strategy)

This protocol outlines the first step in a pre-targeting workflow, where an antibody is conjugated to a trans-cyclooctene (TCO) moiety. The TCO-modified antibody is then administered in vivo, allowed to accumulate at the target site, and detected with systemically administered this compound.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous DMSO

  • Desalting column (e.g., PD-10)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer to a final concentration of 2-5 mg/mL.

  • TCO-NHS Ester Stock Solution: Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction for 60 minutes at room temperature in the dark.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and using the known extinction coefficients of the antibody and TCO.

  • Storage: Store the TCO-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol for Live Cell Labeling via Metabolic Glycoengineering

This protocol describes the labeling of cell surface glycans. Cells are first metabolically engineered to express a TCO-modified sugar on their surface, which is then detected with this compound.

Materials:

  • Cells of interest in culture

  • TCO-modified sugar (e.g., Ac₄ManNTCO)

  • This compound

  • Cell culture medium

  • PBS

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the TCO-modified sugar for 24-48 hours. The optimal concentration of the sugar should be determined empirically for each cell line.

  • Washing: Wash the cells three times with PBS to remove any unincorporated sugar.

  • This compound Labeling: Prepare a 5-20 µM solution of this compound in cell culture medium or PBS.

  • Incubation: Incubate the cells with the this compound solution for 10-30 minutes at 37°C in the dark.

  • Final Washes: Wash the cells three times with PBS to remove unbound this compound.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

pretargeting_workflow cluster_step1 Step 1: Antibody Administration & Targeting cluster_step2 Step 2: Clearance of Unbound Antibody cluster_step3 Step 3: Bioorthogonal Labeling cluster_step4 Step 4: Imaging TCO_Ab TCO-Antibody Conjugate Target Target Antigen (e.g., Tumor Cell) TCO_Ab->Target Binding Labeled_Target Labeled Target Unbound_Ab Unbound TCO-Antibody Clearance Systemic Clearance Unbound_Ab->Clearance Sulfo_Cy3_Tet This compound (Administered Systemically) Sulfo_Cy3_Tet->Labeled_Target iEDDA Reaction Imaging Fluorescence Imaging Labeled_Target->Imaging

Caption: Pre-targeting strategy for in vivo imaging.

metabolic_labeling_workflow cluster_incubation Metabolic Incorporation cluster_expression Cell Surface Expression cluster_labeling Bioorthogonal Labeling cluster_analysis Analysis TCO_Sugar TCO-Modified Sugar Cell Live Cell TCO_Sugar->Cell Incubation Metabolism Cellular Metabolism Cell->Metabolism TCO_Glycan TCO-Expressing Glycan on Cell Surface Metabolism->TCO_Glycan Labeled_Cell Fluorescently Labeled Cell Sulfo_Cy3_Tet This compound Sulfo_Cy3_Tet->Labeled_Cell iEDDA Reaction Microscopy Fluorescence Microscopy Labeled_Cell->Microscopy

Caption: Metabolic glycoengineering workflow for live cell imaging.

signaling_probe_concept cluster_modification Receptor Modification cluster_labeling Fluorescent Labeling cluster_signaling Signal Transduction Study cluster_visualization Visualization Receptor Cell Surface Receptor TCO_Receptor TCO-Modified Receptor Receptor->TCO_Receptor Genetic or Enzymatic Modification Labeled_Receptor Labeled Receptor TCO_Receptor->Labeled_Receptor iEDDA Reaction Sulfo_Cy3_Tet This compound Signaling_Cascade Downstream Signaling Cascade Labeled_Receptor->Signaling_Cascade Activation Imaging Live-Cell Imaging of Receptor Dynamics Labeled_Receptor->Imaging Ligand Ligand Ligand->Labeled_Receptor Binding

Caption: Probing a signaling pathway using this compound.

Conclusion

This compound stands as a testament to the synergy between organic chemistry and biology. The integral sulfo groups confer the essential properties of water solubility and reduced non-specific binding, enabling its use in complex biological environments. Its bright fluorescence and rapid, specific reactivity make it an invaluable tool for researchers in cell biology, immunology, and drug development. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for the successful application of this compound in cutting-edge research.

References

An In-Depth Technical Guide to Sulfo-Cy3-Tetrazine for Beginners in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy3-Tetrazine, a fluorescent probe pivotal to the advancement of click chemistry. Tailored for both newcomers and seasoned researchers, this document elucidates the core principles, experimental protocols, and practical applications of this powerful tool in biological research and drug development.

Introduction to this compound and Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, occurring under benign, aqueous conditions. Among the most powerful of these reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). This bioorthogonal reaction is exceptionally fast and proceeds without the need for cytotoxic catalysts, making it ideal for labeling and tracking biomolecules in living systems.[1][2]

This compound is a key reagent in this field. It comprises a sulfonated cyanine (B1664457) 3 (Cy3) fluorescent dye functionalized with a highly reactive tetrazine moiety. The sulfonate groups confer excellent water solubility, a critical feature for biological applications, while the Cy3 fluorophore provides a bright and photostable orange-red signal.[3][4] Its utility spans a wide range of applications, from fluorescence microscopy and flow cytometry to the specific labeling of proteins, nucleic acids, and other biomolecules for in-depth study.[3]

Physicochemical and Spectroscopic Properties

The performance of this compound as a fluorescent probe is defined by its distinct chemical and photophysical characteristics. Understanding these properties is essential for designing and troubleshooting experiments.

PropertyValueReference
Molecular Weight ~894.1 g/mol [5]
Solubility Water, DMSO, DMF[5]
Excitation Maximum (λex) ~550-554 nm[4][5]
Emission Maximum (λem) ~568-570 nm[4][5]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) ~0.1-0.31[6]
Appearance Red solid
Storage Conditions -20°C, desiccated and protected from light[7]

The IEDDA Reaction: Mechanism and Kinetics

The core of this compound's utility lies in its rapid and specific reaction with TCO-modified molecules. This IEDDA reaction is a [4+2] cycloaddition where the electron-deficient tetrazine (the diene) reacts with the strained, electron-rich TCO (the dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) conjugate. This irreversible process is the sole byproduct, driving the reaction to completion.[2]

IEDDA_Mechanism cluster_reactants Reactants cluster_transition Cycloaddition cluster_products Products SulfoCy3Tetrazine This compound TransitionState [4+2] Cycloaddition Intermediate SulfoCy3Tetrazine->TransitionState + TCO TCO-modified Biomolecule TCO->TransitionState Conjugate Stable Sulfo-Cy3-Biomolecule Conjugate TransitionState->Conjugate - N₂ Nitrogen Nitrogen Gas (N₂) TransitionState->Nitrogen

Mechanism of the this compound and TCO IEDDA reaction.

The kinetics of the TCO-tetrazine ligation are among the fastest known in bioorthogonal chemistry, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹.[2] This exceptional speed allows for efficient labeling even at the low concentrations typical of biological systems.

Reactant PairSecond-Order Rate Constant (k₂)ConditionsReference
General Tetrazine-TCO> 800 M⁻¹s⁻¹Physiological Conditions[8]
Highly Reactive Tetrazine-TCOup to 30,000 M⁻¹s⁻¹Not Specified[6]

Note: The exact rate constant for this compound will depend on the specific TCO derivative and reaction conditions.

Experimental Protocols

A typical workflow for labeling a protein of interest involves two main stages: functionalization of the protein with a TCO group, followed by the click reaction with this compound.

Protein Modification with TCO

This protocol outlines the functionalization of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative of TCO.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.5)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification resin (e.g., desalting spin column)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be removed.

  • TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis.

Labeling with this compound

Materials:

  • TCO-modified protein

  • This compound

  • Anhydrous DMSO or DMF

  • Purification resin (e.g., desalting spin column)

Procedure:

  • This compound Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Click Reaction: Add a 1.1- to 5-fold molar excess of the this compound solution to the TCO-modified protein. A slight molar excess is recommended to ensure complete labeling.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light to prevent photobleaching of the Cy3 dye.

  • Purification: Remove unreacted this compound via size-exclusion chromatography (e.g., a desalting spin column) or dialysis. The labeled protein is now ready for downstream applications.

Experimental_Workflow Start Start: Protein of Interest BufferExchange 1. Buffer Exchange (Amine-free buffer, e.g., PBS) Start->BufferExchange TCO_Addition 2. Add TCO-NHS Ester (10-20x molar excess) BufferExchange->TCO_Addition Incubate_TCO 3. Incubate (1 hr, Room Temp) TCO_Addition->Incubate_TCO Quench_TCO 4. Quench Reaction (e.g., Tris buffer) Incubate_TCO->Quench_TCO Purify_TCO 5. Purify TCO-Protein (Desalting Column) Quench_TCO->Purify_TCO Add_Tetrazine 6. Add this compound (1.1-5x molar excess) Purify_TCO->Add_Tetrazine Incubate_Tetrazine 7. Incubate (30-60 min, Room Temp, Dark) Add_Tetrazine->Incubate_Tetrazine Purify_Final 8. Purify Labeled Protein (Desalting Column) Incubate_Tetrazine->Purify_Final End End: Labeled Protein Ready for Use Purify_Final->End

General workflow for labeling a protein with this compound.

Application in Signaling Pathway Analysis: GPCR Tracking

A powerful application of this technology is the visualization and tracking of proteins involved in cellular signaling cascades. For example, G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction.

By genetically encoding a TCO-bearing unnatural amino acid into a GPCR, researchers can specifically label the receptor with this compound in live cells. This allows for high-resolution imaging to study receptor localization, trafficking, and dynamics upon ligand binding.

Example: Visualizing GPCR Internalization

  • Ligand Binding: An agonist binds to the extracellular domain of the TCO-modified, Sulfo-Cy3-labeled GPCR.

  • Conformational Change & Signaling: The receptor undergoes a conformational change, activating intracellular G proteins and initiating a downstream signaling cascade.

  • GRK Phosphorylation & Arrestin Binding: G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's C-terminal tail, leading to the recruitment of β-arrestin.

  • Internalization: The GPCR/β-arrestin complex is internalized via clathrin-mediated endocytosis.

  • Trafficking: The internalized receptor is trafficked to endosomes, where it can either be recycled back to the plasma membrane or targeted for degradation.

The bright fluorescence of the Sulfo-Cy3 tag allows for real-time tracking of this entire process, providing insights into the spatiotemporal regulation of GPCR signaling.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Agonist Ligand GPCR Sulfo-Cy3-Labeled GPCR (with TCO) Ligand->GPCR 1. Binding G_Protein G Protein Activation GPCR->G_Protein 2. Activation GRK GRK Phosphorylation GPCR->GRK 3. Phosphorylation Signaling Downstream Signaling G_Protein->Signaling Arrestin β-Arrestin Recruitment GRK->Arrestin Endocytosis Clathrin-Mediated Endocytosis Arrestin->Endocytosis 4. Internalization Endosome Endosome Endocytosis->Endosome Recycling Recycling to Membrane Endosome->Recycling 5a. Fate Degradation Lysosomal Degradation Endosome->Degradation 5b. Fate

Tracking GPCR internalization using this compound labeling.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its excellent water solubility, bright fluorescence, and participation in the ultrafast and bioorthogonal IEDDA reaction make it an ideal probe for the specific and sensitive labeling of biomolecules. From elucidating complex signaling pathways to enabling advanced imaging techniques, the applications of this compound continue to expand, pushing the boundaries of what is possible in the study of living systems.

References

An In-depth Technical Guide to Tetrazine Ligation with Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of tetrazine ligation, a cornerstone of bioorthogonal chemistry, with a specific focus on the fluorescent probe Sulfo-Cy3-Tetrazine. It is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful technology for bioconjugation, imaging, and therapeutic applications.

Introduction to Bioorthogonal Chemistry and Tetrazine Ligation

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi, this field has transformed chemical biology by enabling the precise labeling and tracking of biomolecules in real-time and in their natural environment.[2]

Among the various bioorthogonal reactions developed, the tetrazine ligation stands out for its exceptionally fast reaction kinetics and high specificity.[3] It is a catalyst-free reaction, making it highly biocompatible for both in vitro and in vivo applications.[4] The reaction's speed is a significant advantage, allowing for efficient labeling even at the low concentrations typical of biological systems.[4][5]

Reaction Mechanism

The tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[4][6] In this reaction, an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) reacts rapidly with an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][7] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) as the sole byproduct, driving the reaction to completion.[2][4][6] This clean reaction profile is highly advantageous in complex biological milieu.

Tetrazine_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate IEDDA Cycloaddition cluster_products Products Tetrazine This compound Intermediate Dihydropyridazine Intermediate Tetrazine->Intermediate [4+2] Cycloaddition TCO TCO-modified Biomolecule TCO->Intermediate Product Stable Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 Experimental_Workflow Start Start: Protein of Interest Buffer_Exchange 1. Buffer Exchange (into amine-free buffer, pH 7.4-8.0) Start->Buffer_Exchange TCO_Activation 2. Add TCO-NHS Ester (10-20x molar excess) Buffer_Exchange->TCO_Activation Incubate_TCO 3. Incubate at RT (30-60 min) TCO_Activation->Incubate_TCO Purify_TCO 4. Purify TCO-Protein (Desalting Column) Incubate_TCO->Purify_TCO Add_Tetrazine 5. Add this compound (1.5-3x molar excess) Purify_TCO->Add_Tetrazine Incubate_Ligation 6. Incubate at RT (1-2 hours, protected from light) Add_Tetrazine->Incubate_Ligation Final_Product End: Fluorescently Labeled Protein Incubate_Ligation->Final_Product

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cy3-Tetrazine in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Sulfo-Cy3-Tetrazine in live-cell imaging applications. The protocol leverages the highly efficient and specific bioorthogonal reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" approach allows for the precise labeling of biomolecules in their native cellular environment with minimal perturbation, making it an invaluable tool for studying dynamic cellular processes.

The Sulfo-Cy3 fluorophore is a water-soluble, bright orange-red fluorescent dye, ideal for biological imaging in aqueous environments.[1][2] Its high quantum yield and photostability make it well-suited for various fluorescence microscopy techniques.[1] The tetrazine moiety enables a rapid and specific reaction with a TCO-tagged biomolecule of interest, which can be introduced to cells through genetic encoding or metabolic labeling.[3][4][5]

Principle of the Reaction

The core of this labeling strategy is the bioorthogonal ligation between this compound and a TCO-modified molecule. This reaction is characterized by its exceptional speed and selectivity, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[6][7] The reaction forms a stable covalent bond, releasing nitrogen gas as the only byproduct.[3][4] A key advantage of many tetrazine-fluorophore conjugates is their fluorogenic nature; the fluorescence is often quenched in the free tetrazine and significantly increases upon reaction with a TCO group, leading to a higher signal-to-noise ratio in imaging experiments.[6][8][9]

Data Presentation

Spectral and Chemical Properties

The following table summarizes the key spectral properties of the Sulfo-Cy3 dye and the chemical characteristics of the tetrazine-TCO ligation.

ParameterValueReference
Fluorophore Sulfo-Cyanine3 (Sulfo-Cy3)[1]
Excitation Maximum ~554 nm[1][2]
Emission Maximum ~568 nm[1][2]
Stokes Shift ~14 nm[1]
Color Orange-Red[1]
Solubility Water-soluble[1][10]
Reaction Type Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition[3][6]
Reactants Tetrazine and Trans-cyclooctene (TCO)[3][6]
Reaction Kinetics (k₂) Up to 30,000 M⁻¹s⁻¹[6]
Biocompatibility High, no cytotoxic catalysts required[7]

Experimental Protocols

This section provides a general protocol for labeling live cells expressing a TCO-modified protein with this compound. This protocol assumes that the cells have been engineered to express the TCO-modified biomolecule of interest on the cell surface.

Materials
  • Live cells expressing a TCO-modified target molecule

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

  • Glass-bottom imaging dishes or plates

  • Fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission: ~554/568 nm) and an environmental chamber to maintain 37°C and 5% CO₂.

Experimental Workflow

G cell_prep Plate cells expressing TCO-modified biomolecule in a glass-bottom dish culture Culture overnight to allow for adherence and protein expression cell_prep->culture wash1 Wash cells gently with pre-warmed PBS culture->wash1 prep_solution Prepare this compound labeling solution in live-cell imaging medium add_solution Add labeling solution to cells prep_solution->add_solution incubate Incubate at 37°C, protected from light add_solution->incubate wash2 Wash cells with fresh, pre-warmed imaging medium (optional, for reducing background) image Image cells using a fluorescence microscope wash2->image

Caption: Experimental workflow for live-cell imaging with this compound.

Step-by-Step Protocol

1. Preparation of this compound Stock Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Prepare a stock solution (e.g., 1-10 mM) by dissolving the this compound in anhydrous DMSO. c. Store the stock solution at -20°C, protected from light and moisture.

2. Cell Preparation: a. Plate the cells expressing the TCO-modified target molecule onto a glass-bottom imaging dish. b. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell adherence and expression of the target molecule. c. Before labeling, gently wash the cells once with pre-warmed PBS.

3. Labeling Reaction: a. Prepare the labeling solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to the desired final working concentration. A typical starting concentration is 1-10 µM. The optimal concentration should be determined empirically for each cell type and target. b. Remove the PBS from the cells and add the this compound labeling solution. c. Incubate the cells at 37°C for 15-60 minutes, protected from light. The optimal incubation time will depend on the reaction kinetics and the concentration of the reactants.[8]

4. Imaging: a. After incubation, you can either image the cells directly in the labeling solution (if the probe is sufficiently fluorogenic) or gently wash the cells two to three times with fresh, pre-warmed imaging medium to reduce background fluorescence. b. Image the cells using a fluorescence microscope equipped with a standard Cy3 filter set. Maintain the cells at 37°C and 5% CO₂ during imaging using an environmental chamber.

Signaling Pathways and Logical Relationships

Bioorthogonal Reaction Mechanism

The labeling of a TCO-modified protein with this compound proceeds via an inverse-electron-demand Diels-Alder cycloaddition.

G TCO_Protein TCO-Modified Protein Intermediate Unstable Intermediate TCO_Protein->Intermediate + Sulfo_Cy3_Tetrazine This compound Sulfo_Cy3_Tetrazine->Intermediate + Labeled_Protein Fluorescently Labeled Protein Intermediate->Labeled_Protein - N₂ N2 N₂ Gas

References

Application Notes and Protocols for Sulfo-Cy3-Tetrazine Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biomedical research and diagnostics, enabling a wide array of applications from cellular imaging to immunoassays. Sulfo-Cy3, a bright and photostable cyanine (B1664457) dye, is a popular choice for such labeling. The use of a tetrazine moiety on the dye, in conjunction with a trans-cyclooctene (B1233481) (TCO) modified antibody, allows for a highly specific and efficient bioorthogonal conjugation via the inverse-electron-demand Diels-Alder (IEDDA) "click chemistry" reaction.[1][2][3] This two-step method offers several advantages over traditional single-step conjugation chemistries, including rapid reaction kinetics, high specificity in complex biological media, and the ability to pre-label the antibody with a functional group for subsequent reaction with the dye, which can be particularly useful for sensitive antibodies or when precise control over the degree of labeling is required.[1][2][3][4]

These application notes provide a detailed protocol for the conjugation of Sulfo-Cy3-Tetrazine to an antibody using a TCO-NHS ester for the initial antibody modification.

Principle of the Method

The conjugation of this compound to an antibody is achieved through a two-step process:

  • Antibody Modification with TCO-NHS Ester: The antibody is first reacted with a trans-cyclooctene (TCO) linker that has an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts with primary amines on the antibody, primarily on the side chains of lysine (B10760008) residues, to form stable amide bonds. This step results in a TCO-modified antibody.[5][6]

  • IEDDA Click Chemistry Reaction: The TCO-modified antibody is then reacted with this compound. The TCO group (dienophile) and the tetrazine group (diene) undergo a rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition reaction, forming a stable covalent bond and releasing nitrogen gas.[3][7] This "click" reaction is bioorthogonal, meaning it does not interfere with biological functional groups, allowing for clean and efficient conjugation.[2][3]

Data Presentation

Table 1: Effect of TCO-NHS Ester to Antibody Molar Ratio on Degree of Labeling (DOL) and Antibody Affinity
TCO:Antibody Molar RatioResulting TCOs per Antibody (DOL of TCO)Relative Antigen Binding Affinity
5:1~4Unaffected
10:1~8Significantly Reduced
15:1~10Significantly Reduced

Data synthesized from a study on anti-c-myc antibody functionalization. The specific DOL and impact on affinity can vary depending on the antibody and reaction conditions.[3]

Experimental Protocols

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol details the modification of an antibody with a TCO-NHS ester to introduce the TCO functional group.

Materials:

  • Purified antibody (free of amine-containing buffers like Tris or glycine)

  • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer using a desalting spin column.[5]

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.[5]

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO to a concentration of 10 mM.[8]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution. A 5-fold excess is recommended to start, to minimize the risk of impacting antibody function.[3][5]

    • Gently mix the reaction.

    • Incubate for 1-2 hours at room temperature, protected from light.[5]

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[9]

    • Incubate for 15-30 minutes at room temperature.[9]

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a desalting spin column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.[5]

  • Characterization:

    • Determine the concentration of the TCO-modified antibody using a spectrophotometer at 280 nm.

    • The degree of TCO labeling can be determined by reacting a small aliquot with a tetrazine-fluorophore and measuring the absorbance, or by mass spectrometry.[6]

Protocol 2: Conjugation of TCO-modified Antibody with this compound

This protocol describes the IEDDA click chemistry reaction between the TCO-modified antibody and this compound.

Materials:

  • TCO-modified antibody (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

  • Desalting spin columns or size-exclusion chromatography system

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified antibody in the Reaction Buffer.

    • Dissolve the this compound in anhydrous DMSO to make a 10 mM stock solution.

  • Ligation Reaction:

    • Add a 1.5- to 3-fold molar excess of the this compound solution to the TCO-modified antibody solution.[10]

    • Gently mix.

  • Incubation:

    • Allow the reaction to proceed for 30 to 60 minutes at room temperature, protected from light.[8] The reaction progress can be monitored by the disappearance of the tetrazine's color.[7]

  • Purification:

    • If necessary, the final Sulfo-Cy3-conjugated antibody can be purified from excess this compound using a desalting spin column or size-exclusion chromatography.[8]

Characterization of the Antibody-Sulfo-Cy3 Conjugate

Degree of Labeling (DOL) Calculation

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. It can be determined using UV-Vis spectrophotometry.[11]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy3 (~555 nm, Amax).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye Concentration (M)] = Amax / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo-Cy3 at its λmax (~150,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the antibody. The absorbance at 280 nm is a combination of the absorbance of the antibody and the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.

    • CF = A280 of free dye / Amax of free dye

    • [Antibody Concentration (M)] = (A280 - (Amax * CF)) / ε_antibody

    • Where ε_antibody for a typical IgG is ~210,000 M⁻¹cm⁻¹.

  • Calculate the DOL:

    • DOL = [Dye Concentration] / [Antibody Concentration]

An optimal DOL for most applications is between 2 and 10.[12][13]

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: IEDDA Click Reaction antibody Purified Antibody (amine-free buffer) reaction1 Labeling Reaction (1-2h, RT) antibody->reaction1 tco_nhs TCO-NHS Ester (in DMSO) tco_nhs->reaction1 purification1 Purification (Desalting Column) reaction1->purification1 tco_antibody TCO-Modified Antibody purification1->tco_antibody reaction2 IEDDA Reaction (30-60 min, RT) tco_antibody->reaction2 sulfo_cy3 This compound (in DMSO) sulfo_cy3->reaction2 purification2 Purification (Desalting Column) reaction2->purification2 final_conjugate Antibody-Sulfo-Cy3 Conjugate purification2->final_conjugate

Caption: Experimental workflow for the two-step conjugation of this compound to an antibody.

egfr_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm egfr EGFR clathrin_pit Clathrin-Coated Pit egfr->clathrin_pit Internalization signaling Downstream Signaling (e.g., Ras/Raf/MAPK) egfr->signaling egf EGF Ligand egf->egfr Binding & Activation ab_cy3 Anti-EGFR Antibody (Sulfo-Cy3) ab_cy3->egfr Binding early_endosome Early Endosome clathrin_pit->early_endosome recycling_endosome Recycling Endosome early_endosome->recycling_endosome late_endosome Late Endosome early_endosome->late_endosome early_endosome->signaling recycling_endosome->egfr Recycling lysosome Lysosome (Degradation) late_endosome->lysosome

Caption: Simplified signaling pathway of EGFR internalization tracked by a Sulfo-Cy3 labeled antibody.

Application Example: Tracking EGFR Internalization

Antibodies labeled with Sulfo-Cy3 via the tetrazine-TCO click chemistry are excellent tools for live-cell imaging and tracking dynamic cellular processes such as receptor internalization. For example, an anti-EGFR antibody conjugated to Sulfo-Cy3 can be used to monitor the endocytosis of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding.[5][8]

Brief Protocol:

  • Culture cells expressing EGFR to an appropriate confluency.

  • Incubate the cells with the anti-EGFR-Sulfo-Cy3 conjugate at 4°C to allow binding to the cell surface receptors without initiating internalization.

  • Wash the cells to remove unbound antibody.

  • Induce internalization by adding EGF-containing medium and incubating at 37°C.

  • At various time points, fix the cells and image using fluorescence microscopy.

  • The internalization of EGFR can be visualized by the movement of the Sulfo-Cy3 signal from the plasma membrane to intracellular vesicles (endosomes).[8]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low TCO-modification Inactive TCO-NHS ester due to hydrolysis.Prepare fresh TCO-NHS ester solution in anhydrous DMSO immediately before use.
Presence of primary amines in the antibody buffer (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer (e.g., PBS or bicarbonate buffer).[14]
Suboptimal pH for the NHS ester reaction.Ensure the reaction buffer pH is between 8.3 and 8.5.[15]
Low Sulfo-Cy3 Conjugation Yield Inactive this compound.Store the dye desiccated and protected from light. Prepare fresh solutions.
Steric hindrance of the TCO group on the antibody.Consider using a TCO-NHS ester with a longer PEG spacer to increase accessibility.[14]
Isomerization of TCO to its less reactive cis-isomer.Avoid prolonged storage of the TCO-modified antibody in solution.[16]
Antibody Aggregation High degree of labeling or hydrophobic interactions.Reduce the TCO:antibody molar ratio during the initial modification step. Use a TCO-NHS ester with a hydrophilic PEG spacer.[15]
Loss of Antibody Activity Modification of lysine residues in the antigen-binding site.Reduce the TCO:antibody molar ratio.[3] Consider site-specific conjugation methods if random lysine labeling is problematic.

References

Sulfo-Cy3-Tetrazine: Application Notes and Protocols for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy3-Tetrazine for super-resolution microscopy. This document details the dye's photophysical properties, its application in advanced imaging techniques, and provides detailed protocols for its use in bioorthogonal labeling for Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.

Introduction to this compound

This compound is a water-soluble, orange-fluorescent dye that is a key tool for bioorthogonal labeling in super-resolution microscopy.[1][2] Its core structure consists of a Sulfo-Cy3 fluorophore functionalized with a tetrazine moiety. This combination allows for highly specific and efficient labeling of target biomolecules that have been metabolically, genetically, or chemically engineered to contain a strained dienophile, such as trans-cyclooctene (B1233481) (TCO).[2][3] The inverse-electron-demand Diels-Alder cycloaddition reaction between the tetrazine and TCO is exceptionally fast and occurs under physiological conditions, making it ideal for live-cell imaging.[3][4]

A significant advantage of many tetrazine-dye conjugates is their fluorogenic nature.[5] The tetrazine moiety can quench the fluorescence of the Cy3 dye, and upon reaction with a dienophile, this quenching is relieved, leading to a substantial increase in fluorescence intensity.[5] This "turn-on" effect minimizes background fluorescence from unreacted probes, enhancing the signal-to-noise ratio, which is critical for high-resolution imaging.[5]

Key Applications in Super-Resolution Microscopy

This compound is particularly well-suited for single-molecule localization microscopy (SMLM) techniques like STORM and related methods. In STORM, Cy3 dyes can function as "activator" fluorophores when paired with a "reporter" dye (e.g., Alexa Fluor 647 or Cy5), enabling the stochastic photoswitching required for image reconstruction.[6] The bright and photostable nature of Sulfo-Cy3 also makes it a suitable candidate for STED microscopy, where a depletion laser is used to overcome the diffraction limit of light.[7][8]

Data Presentation: Photophysical Properties

The following table summarizes the key quantitative photophysical properties of this compound, providing a valuable resource for experimental design.

PropertyValueReference(s)
Excitation Maximum (λex)~550-555 nm[2][9]
Emission Maximum (λem)~563-570 nm[2][10]
Molar Extinction Coefficient (ε)~150,000 - 162,000 cm⁻¹M⁻¹[10][11]
Fluorescence Quantum Yield (Φ)~0.1 - 0.31[10][11]
SolubilityWater, DMSO, DMF[2][10]
Reactive GroupTetrazine[2]
Bioorthogonal ReactionInverse-electron-demand Diels-Alder with TCO[2]

Experimental Protocols

Here, we provide detailed protocols for utilizing this compound in super-resolution microscopy. The first protocol details the bioorthogonal labeling of cellular targets, a prerequisite for both STORM and STED imaging. Subsequent protocols provide specific guidance for each super-resolution technique.

Protocol 1: Bioorthogonal Labeling of Cellular Proteins with this compound

This protocol describes the labeling of a target protein that has been genetically engineered to incorporate a trans-cyclooctene (TCO)-modified non-canonical amino acid.

Materials:

  • Cells expressing the TCO-modified protein of interest

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS) for fixed-cell imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets in fixed cells

Procedure:

  • Cell Culture: Culture cells expressing the TCO-modified protein to the desired confluency on imaging-grade glass-bottom dishes or coverslips.

  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM. Store in the dark at -20°C.

  • Labeling:

    • For live-cell imaging, dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

    • For fixed-cell imaging, after fixation and permeabilization (if required), dilute the this compound stock solution in PBS to a final concentration of 1-5 µM.

  • Incubation: Replace the cell culture medium (for live cells) or PBS (for fixed cells) with the this compound labeling solution and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed culture medium (for live cells) or PBS (for fixed cells) to remove unbound probe.

  • Proceed to Imaging: The labeled cells are now ready for super-resolution microscopy. For live-cell imaging, replace the wash buffer with an appropriate live-cell imaging medium. For fixed-cell imaging, mount the coverslip onto a microscope slide with a suitable mounting medium.

G Bioorthogonal Labeling Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Culture cells with TCO-modified protein fix_perm Fix and Permeabilize (optional) cell_culture->fix_perm For fixed-cell imaging prepare_probe Prepare this compound solution fix_perm->prepare_probe incubate Incubate cells with probe prepare_probe->incubate wash Wash to remove unbound probe incubate->wash image Super-Resolution Microscopy (STORM/STED) wash->image

Bioorthogonal labeling workflow for super-resolution microscopy.

Protocol 2: (d)STORM Imaging with this compound as an Activator Fluorophore

This protocol provides a starting point for performing (direct)STORM imaging using Sulfo-Cy3 as an activator for a reporter dye like Alexa Fluor 647.

Materials:

  • Cells labeled with this compound and a suitable reporter dye (e.g., Alexa Fluor 647-TCO)

  • STORM imaging buffer:

    • 10% (w/v) glucose

    • 1 M MEA (cysteamine)

    • GLOX solution (glucose oxidase and catalase)

    • Buffer B (50 mM Tris-HCl pH 8.0, 10 mM NaCl)

Procedure:

  • Prepare STORM Imaging Buffer: On the day of imaging, prepare the imaging buffer by combining Buffer B, glucose, GLOX solution, and MEA. The final concentrations should be optimized for your specific setup but a good starting point is 10% glucose, 100 mM MEA, and 1x GLOX in Buffer B.

  • Microscope Setup:

    • Use a microscope equipped for STORM imaging with appropriate laser lines for activation (e.g., 561 nm for Cy3) and excitation of the reporter dye (e.g., 647 nm for Alexa Fluor 647).

    • Ensure the system is stable and properly aligned.

  • Image Acquisition:

    • Mount the labeled sample and replace the buffer with the freshly prepared STORM imaging buffer.

    • Locate the region of interest using low laser power.

    • Illuminate the sample with the 647 nm laser at high power to excite the reporter dye and induce photoswitching to a dark state.

    • Use a low-power 561 nm laser to activate a sparse subset of Sulfo-Cy3 molecules, which in turn reactivate the nearby reporter dyes.

    • Acquire a time-series of thousands of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).

    • Adjust the 561 nm activation laser power as needed to maintain a low, constant density of single-molecule blinking events in each frame.

  • Image Reconstruction: Process the acquired image series using appropriate localization software (e.g., ThunderSTORM, rapidSTORM) to generate the final super-resolved image.

G STORM Imaging Workflow cluster_prep Preparation cluster_acquisition Image Acquisition cluster_reconstruction Image Reconstruction labeled_sample Labeled Sample (Protocol 1) locate_roi Locate Region of Interest labeled_sample->locate_roi imaging_buffer Prepare STORM Imaging Buffer excite_reporter Excite Reporter (e.g., 647 nm) locate_roi->excite_reporter activate_cy3 Activate Sulfo-Cy3 (e.g., 561 nm) excite_reporter->activate_cy3 acquire_series Acquire Image Series activate_cy3->acquire_series reconstruct Process with Localization Software acquire_series->reconstruct

Workflow for (d)STORM imaging using this compound.

Protocol 3: STED Microscopy with this compound

This protocol provides a general guideline for performing STED microscopy on samples labeled with this compound. Optimal parameters will need to be determined empirically for each specific instrument and sample.

Materials:

  • Cells labeled with this compound

  • STED microscope with appropriate excitation (e.g., ~550 nm) and depletion (e.g., ~660 nm or ~775 nm) lasers.

  • Mounting medium with a refractive index matching the immersion oil (e.g., Mowiol, TDE).

Procedure:

  • Sample Preparation:

    • For fixed cells, after labeling, mount the coverslip on a microscope slide using a suitable mounting medium. Ensure the mounting medium is fully cured before imaging.

    • For live-cell imaging, maintain the cells in an appropriate imaging medium in a stage-top incubator.

  • Microscope Setup:

    • Align the excitation and STED laser beams to ensure optimal overlap.

    • Select the appropriate filter sets for Sulfo-Cy3 fluorescence.

  • Image Acquisition:

    • Locate the region of interest using confocal imaging mode with low laser power to minimize photobleaching.

    • Switch to STED imaging mode.

    • Set the excitation laser power to a level that provides a good signal-to-noise ratio without causing excessive photobleaching.

    • Gradually increase the STED laser power to achieve the desired resolution enhancement. The optimal STED power will be a balance between resolution and phototoxicity/photobleaching.

    • Set the pixel size and dwell time appropriately for the desired resolution and scan speed. Smaller pixel sizes are required for higher resolution.

    • Acquire the STED image. For live-cell imaging, time-lapse series can be acquired, but care must be taken to minimize light exposure.

  • Image Analysis: Process the acquired STED images using appropriate software to visualize and analyze the super-resolved structures.

G STED Imaging Logical Flow cluster_setup Microscope Setup cluster_imaging_sted Imaging cluster_analysis Analysis align_lasers Align Excitation and STED Lasers select_filters Select Appropriate Filters align_lasers->select_filters locate_roi_sted Locate ROI in Confocal Mode switch_sted Switch to STED Mode locate_roi_sted->switch_sted optimize_power Optimize Laser Powers (Excitation & STED) switch_sted->optimize_power set_params Set Acquisition Parameters optimize_power->set_params acquire_sted Acquire STED Image set_params->acquire_sted process_image Process and Analyze Image acquire_sted->process_image

Logical flow for STED imaging with this compound.

Concluding Remarks

This compound is a versatile and powerful tool for super-resolution microscopy. Its bright fluorescence, high water solubility, and suitability for bioorthogonal labeling make it an excellent choice for researchers aiming to visualize cellular structures and processes at the nanoscale. The provided protocols offer a solid foundation for implementing this compound in STORM and STED microscopy experiments. As with any super-resolution technique, optimization of labeling and imaging parameters is crucial for achieving the best possible results.

References

Application Notes and Protocols for Labeling Trans-cyclooctene (TCO) Modified Molecules with Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine is a cornerstone of bioorthogonal chemistry, offering a rapid and specific method for conjugating molecules in complex biological environments.[1][2][3] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[3][4][5]

This document provides a detailed protocol for labeling TCO-modified molecules with Sulfo-Cy3-Tetrazine, a water-soluble and highly fluorescent cyanine (B1664457) dye. The resulting Cy3-labeled molecule can be used for a variety of applications, including cellular imaging, flow cytometry, and in vivo studies.

Reaction Mechanism

The labeling reaction is a [4+2] cycloaddition between the electron-deficient tetrazine ring of this compound and the strained dienophile, trans-cyclooctene.[4] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[1][3][6]

TCO TCO-Modified Molecule Intermediate Diels-Alder Adduct TCO->Intermediate + Tetrazine This compound Tetrazine->Intermediate Product Cy3-Labeled Molecule Intermediate->Product - N2 N2 N2 (gas) A Prepare TCO-Modified Molecule in Amine-Free Buffer C Mix Reactants (Tetrazine:TCO Molar Ratio 1.05:1 to 1.5:1) A->C B Prepare this compound Stock Solution B->C D Incubate at Room Temperature (30-60 minutes) C->D E Purify the Conjugate (e.g., SEC, Dialysis) D->E F Characterize the Labeled Molecule (e.g., Spectrophotometry, SDS-PAGE) E->F

References

Application Notes and Protocols for Sulfo-Cy3-Tetrazine in Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy3-Tetrazine for the efficient and specific labeling of nucleic acids. This advanced labeling strategy leverages the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), offering exceptional kinetics and specificity. Sulfo-Cy3, a bright and photostable cyanine (B1664457) dye, enables sensitive detection in a variety of downstream applications.

Introduction

This compound is a water-soluble fluorescent probe designed for the straightforward and covalent labeling of TCO-modified nucleic acids. The IEDDA "click chemistry" reaction is remarkably fast and proceeds efficiently under mild, aqueous conditions, making it ideal for labeling sensitive biomolecules like DNA and RNA.[1][2][3] The resulting fluorescently labeled nucleic acids can be employed in a wide range of applications, including fluorescence in situ hybridization (FISH), microarray analysis, and cellular imaging. The sulfonate groups on the Cy3 dye enhance its water solubility, minimizing aggregation and non-specific binding.[4]

The key advantages of using this compound for nucleic acid labeling include:

  • High Specificity: The tetrazine-TCO reaction is highly selective and does not cross-react with other functional groups found in biological systems.[1][3]

  • Exceptional Kinetics: The reaction is one of the fastest bioorthogonal reactions known, allowing for rapid labeling even at low concentrations.[1][3][5]

  • Biocompatibility: The labeling reaction occurs under physiological conditions (neutral pH, room temperature) without the need for cytotoxic catalysts like copper.[1][5]

  • Bright and Photostable Signal: The Sulfo-Cy3 fluorophore provides a strong and durable fluorescent signal, ideal for demanding imaging applications.[6][7]

Chemical Reaction

The labeling of a TCO-modified nucleic acid with this compound proceeds via an inverse-electron-demand Diels-Alder cycloaddition. The electron-deficient tetrazine ring of this compound reacts with the strained trans-cyclooctene dienophile on the nucleic acid. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) linkage.[1][5][8]

Caption: Chemical reaction of this compound with a TCO-modified nucleic acid.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

ParameterValueReference(s)
Excitation Maximum (λex)~550 nm[9]
Emission Maximum (λem)~570 nm[9]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹[9]
Quantum Yield (Φ)~0.1[10]
Reaction Rate Constant (k)Up to 10⁶ M⁻¹s⁻¹ (for TCO-tetrazine reaction)[1]

Experimental Protocols

Protocol 1: Labeling of TCO-Modified Oligonucleotides

This protocol describes the labeling of a trans-cyclooctene (TCO)-modified oligonucleotide with this compound.

Materials:

  • TCO-modified oligonucleotide

  • This compound

  • Anhydrous DMSO or DMF

  • Nuclease-free water

  • Reaction Buffer: 1x PBS, pH 7.2-7.4

  • Spin desalting columns (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved. This solution should be prepared fresh.

    • Dissolve the TCO-modified oligonucleotide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the TCO-modified oligonucleotide solution with the this compound stock solution. A 1.5 to 2-fold molar excess of the tetrazine dye is recommended to drive the reaction to completion.

    • Mix the components thoroughly by gentle vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification of the Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from unreacted dye using a spin desalting column according to the manufacturer's instructions.

    • Equilibrate the column with 1x PBS buffer.

    • Carefully apply the reaction mixture to the center of the resin bed.

    • Centrifuge to elute the labeled oligonucleotide. The smaller, unconjugated dye molecules will be retained in the resin.

  • Quantification and Storage:

    • Determine the concentration and degree of labeling of the purified oligonucleotide using UV-Vis spectrophotometry. The absorbance of the nucleic acid at 260 nm and the Sulfo-Cy3 dye at ~555 nm should be measured.

    • Store the labeled oligonucleotide at -20°C, protected from light.

cluster_0 Reagent Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Analysis & Storage prep_tco Dissolve TCO-Oligo in PBS react Mix TCO-Oligo and This compound (1.5-2x molar excess of dye) prep_tco->react prep_dye Prepare 10 mM This compound in DMSO prep_dye->react incubate Incubate 30-60 min at Room Temperature (Protect from light) react->incubate purify Purify via Spin Desalting Column incubate->purify quantify Quantify using UV-Vis Spectroscopy purify->quantify store Store at -20°C quantify->store

Caption: Experimental workflow for labeling TCO-modified oligonucleotides.

Protocol 2: Application in Fluorescence In Situ Hybridization (FISH)

This protocol provides a general guideline for using a this compound labeled oligonucleotide probe in a FISH experiment.

Materials:

  • This compound labeled oligonucleotide probe

  • Microscope slides with fixed cells or tissue

  • Hybridization Buffer (e.g., 70% formamide, 2x SSC)

  • Wash Buffers (e.g., 2x SSC, 0.1% Tween-20)

  • DAPI counterstain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Probe Preparation:

    • Dilute the this compound labeled oligonucleotide probe in the Hybridization Buffer to the desired final concentration (typically 20-50 µg/mL).[11]

  • Denaturation:

    • Denature the chromosomal DNA on the slide by immersing it in a 70% formamide/2x SSC solution at 70°C for 2 minutes.[11]

    • Dehydrate the slide through a series of ethanol (B145695) washes (e.g., 70%, 85%, 100%) and air dry.

    • Denature the probe solution by heating at 75°C for 5 minutes, then immediately place on ice.

  • Hybridization:

    • Apply the denatured probe solution to the denatured area on the slide.

    • Cover with a coverslip and seal to prevent evaporation.

    • Incubate in a humidified chamber at 37°C for 6-12 hours.[11]

  • Washing:

    • Carefully remove the coverslip.

    • Wash the slide in 2x SSC at room temperature to remove excess probe.

    • Perform a more stringent wash in a pre-warmed wash buffer (e.g., 0.5x SSC at 65°C) to remove non-specifically bound probe.

    • Wash briefly in 2x SSC at room temperature.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the slide with an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy3.

start Start prep_probe Prepare Labeled Probe in Hybridization Buffer start->prep_probe denature_dna Denature Chromosomal DNA on Slide start->denature_dna denature_probe Denature Probe Solution prep_probe->denature_probe hybridize Hybridize Probe to DNA (37°C, 6-12h) denature_dna->hybridize denature_probe->hybridize wash Post-Hybridization Washes hybridize->wash counterstain Counterstain with DAPI wash->counterstain mount Mount with Antifade Medium counterstain->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for a FISH experiment using a this compound labeled probe.

References

Application Notes: Stoichiometric Labeling of Biomolecules with Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise, stoichiometric labeling of biomolecules is critical for quantitative studies in proteomics, drug development, and diagnostics. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO), offers an unparalleled combination of speed, specificity, and biocompatibility.[1][2][3][4] This reaction proceeds efficiently under physiological conditions without the need for catalysts, making it ideal for labeling sensitive biological macromolecules.[1][5]

Sulfo-Cy3-Tetrazine is a key reagent in this methodology. It combines a highly reactive methyltetrazine moiety with the well-characterized Sulfo-Cy3 fluorophore.[6] The sulfonate groups confer excellent water solubility, preventing aggregation and eliminating the need for organic co-solvents that can be detrimental to biomolecules like proteins.[7][] The Sulfo-Cy3 dye provides a bright, photostable orange-red fluorescent signal, making it suitable for a wide range of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[6][7]

This document provides detailed protocols for the stoichiometric labeling of TCO-modified biomolecules with this compound, along with key performance data and visualizations to guide researchers.

Chemical Principle: The Tetrazine-TCO Ligation

The labeling reaction is based on the [4+2] IEDDA cycloaddition between the tetrazine ring of this compound and the strained double bond of a TCO-modified biomolecule.[1][9] This ligation is exceptionally fast, with second-order rate constants reported to be as high as 1 x 10^6 M⁻¹s⁻¹.[1] The reaction is irreversible and forms a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the sole byproduct.[1] This high specificity and rapid kinetics allow for efficient labeling even at low micromolar concentrations, which is crucial when working with precious biological samples.[1][3]

cluster_reactants Reactants cluster_products Products TCO TCO-Modified Biomolecule Labeled_Biomolecule Sulfo-Cy3-Labeled Biomolecule TCO->Labeled_Biomolecule [4+2] Cycloaddition Tetrazine This compound Tetrazine->Labeled_Biomolecule N2 N₂ Gas

Figure 1. Chemical principle of Tetrazine-TCO ligation.

Quantitative Data

The performance of this compound is characterized by its excellent photophysical properties and the rapid kinetics of the ligation reaction.

Table 1: Photophysical Properties of Sulfo-Cy3
PropertyValueReference
Absorption Maximum (λabs)~554 nm[7]
Emission Maximum (λem)~568 nm[7]
Extinction Coefficient (ε)150,000 cm⁻¹M⁻¹[10]
Stokes Shift~14 nm[7]
SolubilityHigh in aqueous solutions[7][]
Quantum Yield (Φ)~0.1 in aqueous buffer[11]

Note: Photophysical properties such as quantum yield and fluorescence lifetime can be influenced by the local microenvironment and conjugation to biomolecules.[12][13][14]

Table 2: Kinetic Data for Tetrazine-TCO Ligation
ReactantsSecond-Order Rate Constant (k₂)ConditionsReference
3,6-diaryl-s-tetrazine + TCO~2,000 M⁻¹s⁻¹9:1 MeOH:water[3]
Tetrazine + TCOup to 1 x 10⁶ M⁻¹s⁻¹Aqueous media[1]
TCO-mAb + In-labeled-Tz(13 ± 0.08) x 10³ M⁻¹s⁻¹PBS at 37 °C[4]

Experimental Protocols

A typical workflow involves two main stages: first, the modification of the biomolecule of interest with a TCO group, and second, the ligation with this compound.

start Start: Purified Biomolecule (e.g., Antibody) step1 Step 1: TCO Modification (e.g., using TCO-NHS Ester) start->step1 step2 Step 2: Purification (Remove excess TCO reagent) step1->step2 step3 Step 3: Tetrazine Ligation (Add this compound) step2->step3 step4 Step 4: Purification (Remove excess dye) step3->step4 end End: Purified, Labeled Biomolecule Ready for Analysis step4->end

Figure 2. General experimental workflow for labeling.
Protocol 1: Modification of Proteins/Antibodies with TCO-NHS Ester

This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a protein or antibody with a TCO group using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein/antibody of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • TCO-PEGn-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis equipment

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a desalting spin column or dialysis.[5]

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO.[5][15]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[5][15]

  • Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice with gentle mixing.[5]

  • Quenching (Optional but Recommended): Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[15] This step removes any unreacted NHS ester.

  • Purification: Remove excess, unreacted TCO-NHS ester by using a desalting spin column or dialysis against PBS.[5][15] The TCO-modified protein is now ready for ligation.

Protocol 2: Labeling of TCO-Modified Biomolecule with this compound

This protocol details the final labeling step where the TCO-modified biomolecule is reacted with this compound.

Materials:

  • TCO-modified biomolecule (from Protocol 1)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or other purification system.[16]

Procedure:

  • Reagent Preparation:

    • Prepare the TCO-modified biomolecule in the reaction buffer.

    • Dissolve this compound in the reaction buffer (or water/DMSO for initial stock) and dilute to the desired concentration.

  • Ligation Reaction: Add this compound to the TCO-modified biomolecule. A slight molar excess (e.g., 1.1 to 1.5-fold) of the tetrazine dye is often recommended to ensure complete labeling of the TCO sites.[5][15]

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[5] The reaction is often visible by a change in color as the tetrazine chromophore is consumed.[1]

  • Purification: After incubation, it is crucial to remove any unreacted this compound. This is typically achieved using size-exclusion chromatography, where the larger, labeled protein elutes before the smaller, free dye molecules.[16][17]

  • Characterization (Optional): The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance of the sample at 280 nm (for the protein) and ~554 nm (for Sulfo-Cy3).

  • Storage: Store the final labeled conjugate at 4°C, protected from light. For long-term storage, follow the recommendations for the specific biomolecule, often at -20°C or -80°C.

Applications

The precise and stable linkage provided by this compound makes it suitable for a variety of demanding applications:

  • Antibody-Drug Conjugates (ADCs): The stable covalent bond is ideal for constructing ADCs.[5]

  • Live-Cell Imaging: The catalyst-free nature of the reaction is well-suited for labeling and tracking biomolecules in living cells.[5]

  • In Vivo Imaging: This technique is used for pretargeted imaging, where a TCO-modified antibody is administered first, followed by a smaller, rapidly clearing tetrazine-linked imaging agent.[5]

  • Super-Resolution Microscopy: The bright and photostable properties of Cy3 are beneficial for advanced imaging techniques.

References

Sulfo-Cy3-Tetrazine: Application Notes and Protocols for Optimal Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy3-Tetrazine for the efficient and specific labeling of biomolecules. The protocols detailed herein are optimized for achieving high conjugation yields and robust performance in various applications, including fluorescence microscopy, flow cytometry, and the development of antibody-drug conjugates (ADCs) and pre-targeted imaging agents.

Introduction to this compound and Bioorthogonal Ligation

This compound is a water-soluble, bright orange-fluorescent dye activated with a tetrazine moiety.[1][2][3] This reagent is specifically designed for bioorthogonal "click" chemistry, participating in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) dienophile.[2][3] This reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst.[4][5] The key advantages of the this compound and TCO ligation include:

  • Exceptional Kinetics: The reaction is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹, enabling efficient labeling even at low biomolecule concentrations.[4][5]

  • High Specificity and Bioorthogonality: The tetrazine and TCO groups react exclusively with each other, showing minimal cross-reactivity with other functional groups present in biological systems.[5]

  • Biocompatibility: The reaction proceeds under mild conditions, including physiological pH and temperature, making it ideal for labeling sensitive biomolecules and for in vivo applications.[5]

  • Water Solubility: The presence of sulfonate groups enhances the hydrophilicity of the dye, ensuring its solubility in aqueous buffers commonly used for biological experiments.[6]

Key Applications

The unique properties of this compound make it a versatile tool for a range of applications in research and drug development:

  • Fluorescence Microscopy: Ideal for clear imaging of cellular structures and processes.[6]

  • Flow Cytometry: Provides distinct signals for precise cell sorting and analysis.[6]

  • Bioconjugation: Efficiently labels proteins, antibodies, and nucleic acids for various assays.[6]

  • Molecular Probes: Effective for studying biomolecular interactions in bioanalytical assays.[6]

  • Antibody-Drug Conjugate (ADC) Development: Enables the site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[7]

  • Pre-targeted Imaging: Used in a two-step imaging strategy where a TCO-modified targeting molecule is first administered, followed by the rapidly clearing this compound for imaging.[8][9]

Physicochemical and Spectral Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Weight ~838.05 g/mol [10]
Excitation Maximum (λex) ~548 nm[10][11]
Emission Maximum (λem) ~563 nm[10][11]
Extinction Coefficient ~162,000 M⁻¹cm⁻¹[10]
Fluorescence Quantum Yield ~0.1[10]
Solubility Water, DMSO, DMF[10][11]
Storage Conditions Store at -20°C in the dark, desiccated.[10][12]

Experimental Protocols

Two-Step Protein Labeling Protocol

This protocol describes the labeling of a protein with a TCO moiety, followed by conjugation with this compound.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • This compound

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • 1 M Sodium Bicarbonate (for pH adjustment if needed)

  • Spin desalting columns or other purification systems (e.g., size-exclusion chromatography)

Protocol:

Step 1: Modification of Protein with TCO-NHS Ester

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a spin desalting column or dialysis. The recommended protein concentration is 1-5 mg/mL.

  • Prepare TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature or 2 hours on ice with gentle mixing.

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or size-exclusion chromatography.

Step 2: Ligation of TCO-modified Protein with this compound

  • Prepare this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Ligation Reaction: Add a 1.05 to 1.5-fold molar excess of the this compound solution to the TCO-modified protein solution.

  • Incubation: Incubate the reaction for 30 to 60 minutes at room temperature. Protect the reaction from light.

  • Purification: Remove unreacted this compound by spin desalting or size-exclusion chromatography. The labeled protein is now ready for downstream applications.

Characterization of Labeled Protein

Degree of Labeling (DOL) Calculation:

The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Sulfo-Cy3 (~548 nm, A_max).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer, e.g., 0.06).[10]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    • DOL = A_max / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of this compound at its A_max (~162,000 M⁻¹cm⁻¹).[10]

An ideal DOL is often between 2 and 4 to avoid quenching effects.[13]

Quantitative Data

Reaction Kinetics of Tetrazine Derivatives with TCO

The reaction rate of the IEDDA cycloaddition is dependent on the substituents on the tetrazine ring. The following table provides a comparison of second-order rate constants for different tetrazine derivatives with TCO.

Tetrazine DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazine~1,000 - 6,000[14]
3-methyl-6-phenyl-s-tetrazine~300[14]
3,6-diphenyl-s-tetrazine~140[14]
Hydrogen substituted tetrazinesup to 30,000[4][14]

Note: The exact rate for this compound will depend on its specific chemical structure, but it is expected to be in the range of highly reactive tetrazines.

Visualizations

Experimental Workflow for Protein Labeling

G cluster_0 Step 1: Protein Modification with TCO cluster_1 Step 2: Ligation with this compound cluster_2 Step 3: Characterization A Protein in Amine-Free Buffer (e.g., PBS) B Add TCO-NHS Ester (10-20x molar excess) A->B C Incubate (1 hr @ RT or 2 hr @ 4°C) B->C D Purify TCO-Protein (Spin Desalting / SEC) C->D E TCO-Modified Protein D->E Proceed to Ligation F Add this compound (1.05-1.5x molar excess) E->F G Incubate (30-60 min @ RT, dark) F->G H Purify Labeled Protein (Spin Desalting / SEC) G->H I Measure Absorbance (280 nm & 548 nm) H->I Analyze Product J Calculate Degree of Labeling (DOL) I->J K Labeled Protein Ready for Use J->K

Caption: Workflow for two-step protein labeling with this compound.

Pre-targeted Imaging Workflow

G cluster_0 Phase 1: Targeting cluster_1 Phase 2: Imaging A Administer TCO-modified Targeting Agent (e.g., Antibody) B Targeting Agent Accumulates at Target Site (e.g., Tumor) A->B C Unbound Targeting Agent Clears from Circulation B->C D Administer this compound C->D Time Delay for Clearance E Rapid Bioorthogonal Ligation at Target Site D->E F Unbound this compound Rapidly Clears E->F G Fluorescence Imaging of Target Site F->G

Caption: Workflow for pre-targeted imaging using TCO-Tetrazine ligation.

Antibody-Drug Conjugate (ADC) Synthesis Pathway

G cluster_0 Component Preparation cluster_1 Conjugation cluster_2 Final ADC Product A Antibody Modification (with TCO or Tetrazine) C Combine Modified Antibody and Drug-Linker A->C B Drug-Linker Synthesis (with complementary reactive group) B->C D Bioorthogonal Ligation Reaction C->D E Purification of ADC D->E F Characterized Antibody-Drug Conjugate E->F

Caption: General pathway for the synthesis of an ADC using TCO-Tetrazine chemistry.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Sulfo-Cy3-Tetrazine in bioorthogonal labeling experiments. Our goal is to help you minimize background fluorescence and achieve a high signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

High background fluorescence can obscure specific signals and compromise experimental outcomes. Below are common issues and solutions when working with this compound.

Q1: What are the primary causes of high background fluorescence with this compound?

High background fluorescence can stem from several sources:

  • Unbound this compound: Insufficient washing after the labeling step can leave excess, unreacted probe in the sample.

  • Non-specific Binding: The Sulfo-Cy3 dye component can non-specifically adhere to cells and tissues, particularly monocytes and macrophages. Hydrophobic interactions can also lead to binding with cellular proteins and lipids.

  • Intrinsic Tetrazine Reactivity: While highly specific for strained alkenes like trans-cyclooctene (B1233481) (TCO), tetrazines can sometimes exhibit low-level, non-specific reactions with other biological molecules, especially if their stability is compromised.

  • Cellular Autofluorescence: Many cell types naturally fluoresce, particularly in the green and yellow channels, which can overlap with the Cy3 emission spectrum.

  • Degradation of the Reagent: Improper storage or handling of this compound can lead to its degradation, and the degradation products may contribute to background fluorescence.

Q2: My background is uniformly high across the entire sample. What should I do first?

A uniformly high background often points to issues with unbound probe or problems with the washing steps.

  • Optimize Washing Steps: Increase the number and duration of your wash steps after incubating with this compound. Using a buffer containing a mild detergent, such as 0.05% Tween-20, can help to reduce non-specific hydrophobic interactions.

  • Titrate this compound Concentration: Using an excessively high concentration of the probe increases the likelihood of non-specific binding. Perform a concentration titration to find the lowest effective concentration that still provides a robust specific signal. For live-cell imaging, typical concentrations range from 0.1 µM to 5 µM.[1]

Q3: I am observing high background specifically in certain cell types, like macrophages. How can I address this?

This pattern is characteristic of non-specific binding of the cyanine (B1664457) dye portion of the molecule.

  • Use a Specialized Blocking Buffer: Standard blocking agents like bovine serum albumin (BSA) may not be sufficient. Consider using a commercial blocking buffer specifically designed to reduce the non-specific binding of cyanine dyes.

  • Pre-clear with an Unlabeled Tetrazine: In some cases, pre-incubating your sample with an unlabeled, non-fluorescent tetrazine derivative can help to block non-specific tetrazine binding sites before adding the this compound.

Q4: Can I quench the excess this compound to reduce background?

Yes, quenching unreacted this compound is a highly effective method for reducing background fluorescence.

  • Use a TCO-based Quencher: After the labeling reaction, add a trans-cyclooctene (TCO) derivative that is not attached to a molecule of interest. This "scavenger" TCO will react with the excess this compound, and the resulting product can be washed away. The choice of TCO derivative can influence the reaction kinetics.[2]

Q5: My this compound solution appears to have lost its color. Is it still usable?

The characteristic pink/red color of tetrazines is indicative of their chemical integrity. A loss of color suggests that the tetrazine has degraded.

  • Check Storage Conditions: this compound should be stored at -20°C in the dark and protected from moisture.[3]

  • Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles by aliquoting the reagent upon receipt. Prepare fresh working solutions from a new aliquot for each experiment.

Q6: How can I distinguish between specific signal and autofluorescence?

Autofluorescence can be a significant contributor to background noise.

  • Image an Unstained Control: Always prepare a control sample that has not been treated with this compound but has undergone all other processing steps. Image this sample using the same settings as your experimental samples to determine the level and localization of autofluorescence.

  • Use Spectral Unmixing or Autofluorescence Subtraction: If your imaging system supports it, use spectral unmixing to differentiate the Cy3 signal from the broader autofluorescence spectrum. Alternatively, image processing software can be used to subtract the autofluorescence signal based on the unstained control.

Experimental Protocols

Protocol 1: Live-Cell Imaging with this compound (Two-Step Labeling)

This protocol is designed for labeling a TCO-modified biomolecule on the surface of live cells.

  • Cell Preparation:

    • Seed cells in a glass-bottom imaging dish and culture to the desired confluency (e.g., 70-80%).

    • Wash the cells once with pre-warmed, serum-free cell culture medium.

  • Labeling with TCO-modified Molecule:

    • Dilute your TCO-modified antibody or protein of interest in the cell culture medium to the desired concentration (typically 1-10 µg/mL).[4]

    • Incubate the cells with the TCO-modified molecule for 30-60 minutes at 37°C.[5]

  • Washing:

    • Gently aspirate the solution containing the TCO-modified molecule.

    • Wash the cells three times with pre-warmed medium to remove any unbound TCO-reagent.[4]

  • This compound Incubation:

    • Prepare a solution of this compound in pre-warmed medium at a final concentration of 1-5 µM.[4][5]

    • Add the this compound solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[5]

  • Final Wash and Imaging:

    • Aspirate the this compound solution.

    • Wash the cells two to three times with pre-warmed medium.

    • Add fresh, pre-warmed medium to the cells for imaging.

    • Proceed with fluorescence microscopy using appropriate filter sets for Cy3.

Protocol 2: Quenching Excess this compound

This protocol can be inserted after the this compound incubation step (Step 4 in Protocol 1) to reduce background from unreacted probe.

  • Prepare Quenching Solution:

    • Prepare a solution of a TCO-based quencher (e.g., a simple TCO derivative not conjugated to any biomolecule) in your imaging buffer at a concentration 10- to 50-fold higher than the this compound concentration used.

  • Quenching Reaction:

    • After the this compound incubation, aspirate the solution.

    • Add the quenching solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the quenching solution.

    • Proceed with the final washing steps as described in the primary protocol (e.g., Step 5 in Protocol 1).

Data Presentation

The following tables provide a summary of key parameters and expected outcomes to aid in experimental design and troubleshooting.

Table 1: Recommended Starting Concentrations for Live-Cell Labeling

ReagentTypical Concentration RangeKey Considerations
TCO-modified Antibody/Protein1 - 10 µg/mLTitration is recommended to find the optimal balance between specific labeling and potential steric hindrance.
This compound1 - 5 µMHigher concentrations can increase background. Start with a lower concentration and increase if the signal is weak.[4][5]
TCO-based Quencher10 - 50 µMShould be in significant molar excess to the this compound to ensure efficient quenching.

Table 2: Impact of Troubleshooting Strategies on Signal-to-Noise Ratio (Illustrative)

Troubleshooting StrategyExpected Impact on SignalExpected Impact on BackgroundOverall Effect on Signal-to-Noise Ratio
Titration of this compound May slightly decrease at lower concentrationsSignificant decreaseIncrease
Increased Washing Steps Minimal to no changeSignificant decreaseIncrease
Use of Cyanine-Specific Blocking Buffer Minimal to no changeSignificant decrease in non-specific cell bindingSignificant Increase
Quenching with TCO No change to specific signalSignificant decrease of unbound probe signalSignificant Increase
Use of Antifade Mounting Medium Increased photostabilityNo direct effectPreserves signal during imaging

Table 3: Fluorescence Enhancement of Fluorogenic Tetrazine Probes (Illustrative Data)

Some tetrazine-fluorophore conjugates are "fluorogenic," meaning their fluorescence significantly increases upon reaction with a TCO. This property inherently improves the signal-to-noise ratio. While specific data for this compound is limited, the following data for other fluorogenic probes illustrates this principle.

Fluorogenic Probe SystemFold Increase in Fluorescence upon Reaction with TCOReference
Tetrazine-functionalized Rhodamine~30-fold[6]
Tetrazine-functionalized Coumarinup to 220-fold[7]
Tetrazine-functionalized Dihydropyridazineup to 90-fold[8]

Visualizations

Diagram 1: Experimental Workflow for Reducing Background Fluorescence

G cluster_prep Sample Preparation cluster_labeling Labeling & Quenching cluster_imaging Imaging Start Start with TCO-modified sample Block Blocking Step (Optional: Cyanine-specific blocker) Start->Block Label Incubate with This compound Block->Label Wash1 Wash 1 Label->Wash1 Quench Quench with excess TCO (Optional) Wash1->Quench Wash2 Wash 2 Quench->Wash2 Image Fluorescence Imaging Wash2->Image Analyze Image Analysis (Autofluorescence subtraction) Image->Analyze G cluster_reaction Bioorthogonal Labeling cluster_background Background Source cluster_quenching Quenching TCO_Target TCO-Target Labeled_Target Labeled Target (Specific Signal) TCO_Target->Labeled_Target + Cy3_Tet This compound Cy3_Tet->Labeled_Target Excess_Cy3_Tet Excess this compound Quenched_Product Quenched Product (Washed Away) Excess_Cy3_Tet->Quenched_Product TCO_Quencher TCO Quencher TCO_Quencher->Quenched_Product +

References

Troubleshooting low labeling efficiency of Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy3-Tetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling reactions and offers potential causes and solutions in a question-and-answer format.

Question 1: Why is my labeling efficiency with this compound low or non-existent?

Answer: Several factors can contribute to poor labeling efficiency. Consider the following potential causes and solutions:

  • Degradation of Reactants:

    • This compound Instability: Tetrazines, especially those with electron-withdrawing groups, can be susceptible to degradation in aqueous solutions.[1][2] It is recommended to prepare fresh solutions of the tetrazine dye immediately before use.[2]

    • TCO Instability: The trans-cyclooctene (B1233481) (TCO) moiety on your molecule of interest can isomerize to its unreactive cis-isomer, a process that can be accelerated by exposure to thiols or certain components in serum.[1][2]

  • Suboptimal Reaction Conditions:

    • Incorrect Stoichiometry: An improper molar ratio of this compound to the TCO-containing molecule can lead to an incomplete reaction. A slight molar excess (1.05 to 1.5-fold) of the tetrazine dye is generally recommended.[1][3]

    • Inappropriate pH: While the tetrazine-TCO ligation is robust over a broad pH range (typically 6-9), the stability of your target molecule might be compromised at extreme pH values.[1][3] For the initial labeling of a protein with a TCO-NHS ester, an amine-free buffer at pH 7.2-9.0 is crucial.[3]

    • Low Reactant Concentration: Although the reaction is known for its fast kinetics, extremely dilute conditions can slow down the reaction rate.[1]

  • Issues with Reagents and Buffers:

    • Impure Reactants: Ensure that your TCO-functionalized molecule is free from impurities, such as unreacted TCO-NHS ester or other primary amines (e.g., Tris, glycine) if you performed an upstream NHS ester reaction.[4]

    • Inaccurate Quantification: Precisely determine the concentration of your TCO-containing molecule and the this compound stock solution.[2] The concentration of tetrazine solutions can be verified by measuring the absorbance in the 510-550 nm range.[2][5]

  • Physical and Steric Hindrance:

    • Precipitation of Reactants: Poor solubility of either the this compound or your TCO-functionalized molecule in the reaction buffer can lead to precipitation and low yield. The inclusion of PEG linkers or the addition of a small amount of an organic co-solvent like DMSO can improve solubility.[3]

    • Steric Hindrance: Bulky groups near the tetrazine or TCO moieties can impede the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the this compound reaction?

A1: For efficient labeling, a slight molar excess of this compound (1.05 to 1.5-fold) relative to the TCO-functionalized molecule is recommended to help drive the reaction to completion.[1][3] However, the optimal ratio may need to be determined empirically for your specific biomolecule.[3]

Q2: What are the recommended reaction buffers and pH range?

A2: The tetrazine-TCO ligation is efficient in a variety of aqueous buffers, such as PBS, over a pH range of 6 to 9.[1][3] It is important to ensure that the buffer does not contain any primary amines, like Tris or glycine, if there is any unreacted NHS ester present from a previous TCO-labeling step.[4]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is typically very fast and can often be completed at room temperature (20-25°C) or 37°C within 10 to 60 minutes.[1][3] For more sensitive biomolecules, the reaction can be performed at 4°C, but this may require a longer incubation period (e.g., overnight).[1][3] To accelerate the reaction, the temperature can be increased to 40°C.[1]

Q4: How should I store this compound?

A4: this compound should be stored at -20°C in the dark and in a desiccated environment.[6][7] It is recommended to prepare aqueous solutions of the dye fresh before each use.[2]

Q5: Does the fluorescence of Sulfo-Cy3 depend on pH?

A5: No, the fluorescence intensity of Sulfo-Cy3 is independent of pH and remains relatively constant across a wide pH range.[8]

Q6: How can I remove unreacted this compound after the labeling reaction?

A6: Unconjugated this compound can be removed using size-based separation methods such as size-exclusion chromatography (e.g., Sephadex G-25) or spin desalting columns.[4]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended RangeNotes
Molar Ratio (Tetrazine:TCO) 1.05:1 to 1.5:1A slight excess of the tetrazine dye is often beneficial.[1][3]
pH 6.0 - 9.0The reaction is robust across this range; ensure compatibility with your biomolecule.[1][3]
Temperature 4°C to 40°CRoom temperature (20-25°C) or 37°C is common. Lower temperatures may require longer incubation.[1][3]
Duration 10 - 60 minutesCan be extended for less reactive partners or lower temperatures.[3]
Solvents Aqueous buffers (e.g., PBS)Protic solvents like water can accelerate the reaction rate.[3]

Table 2: Troubleshooting Low Labeling Efficiency

IssuePossible CauseSuggested Solution
Low or No Fluorescent Signal Degraded this compound or TCOUse fresh reagents; store stock solutions properly.[2]
Incorrect stoichiometryOptimize the molar ratio of tetrazine to TCO (e.g., 1.05:1 to 1.5:1).[1][3]
Suboptimal pHEnsure the reaction buffer is within pH 6-9.[1][3]
Reactant precipitationImprove solubility with PEG linkers or add a small amount of organic co-solvent (e.g., DMSO).[3]
High Background Signal Incomplete removal of unreacted dyeUse an appropriate purification method (e.g., size-exclusion chromatography).[4]

Experimental Protocols

Protocol 1: General Labeling of a TCO-Functionalized Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • TCO-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Spin desalting column

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO or DMF. This solution should be prepared fresh.

  • Prepare Protein Solution:

    • Ensure your TCO-functionalized protein is at a suitable concentration (e.g., 1-5 mg/mL) in the Reaction Buffer.

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar ratio (a 1.1 to 5-fold molar excess of the dye is a good starting point).[9]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light, with gentle mixing.[10]

  • Purification:

    • Remove the unreacted this compound using a spin desalting column equilibrated with your desired storage buffer (e.g., PBS). Follow the manufacturer's instructions.[10]

  • Characterization (Optional but Recommended):

    • Confirm labeling by measuring the absorbance spectrum of the purified conjugate. The spectrum should show peaks corresponding to both the protein (at ~280 nm) and the Cy3 dye (at ~550 nm).[10]

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_dye Prepare fresh this compound stock solution mix Mix this compound and TCO-protein prep_dye->mix prep_protein Prepare TCO-functionalized protein in reaction buffer prep_protein->mix incubate Incubate at room temperature (30-60 min) in the dark mix->incubate purify Remove unreacted dye (e.g., spin desalting) incubate->purify analyze Analyze conjugate (UV-Vis, etc.) purify->analyze

Caption: Workflow for labeling a TCO-functionalized protein with this compound.

troubleshooting_logic Troubleshooting Low Labeling Efficiency cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solubility Solubility Issues start Low Labeling Efficiency reagent_stability Check reactant stability (Tetrazine & TCO) start->reagent_stability reagent_conc Verify reactant concentrations start->reagent_conc stoichiometry Optimize molar ratio (1.05-1.5x Tetrazine) start->stoichiometry ph Check pH (6-9) start->ph temp_time Adjust temperature/time start->temp_time precipitation Check for precipitation start->precipitation solution1 Use fresh reagents reagent_stability->solution1 solution2 Re-quantify stocks reagent_conc->solution2 solution3 Empirically test ratios stoichiometry->solution3 solution4 Ensure buffer compatibility ph->solution4 solution5 Increase incubation or temp temp_time->solution5 solution6 Add co-solvent (DMSO) precipitation->solution6

References

Technical Support Center: Optimizing Sulfo-Cy3-Tetrazine for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing Sulfo-Cy3-Tetrazine concentration in cell labeling experiments. The focus is on the bioorthogonal ligation between this compound and trans-cyclooctene (B1233481) (TCO) modified cells.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound cell labeling?

A1: The labeling relies on a bioorthogonal reaction called the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] In this two-step process, a reactive handle, trans-cyclooctene (TCO), is first introduced onto or into cells. Then, this compound is added, and the tetrazine moiety rapidly and specifically "clicks" with the TCO group, forming a stable covalent bond and attaching the Cy3 fluorophore to the target.[2][3] This reaction is exceptionally fast and does not require cytotoxic catalysts like copper, making it ideal for live-cell imaging.[3][4]

Q2: What is a typical starting concentration for this compound in a live-cell labeling experiment?

A2: A general starting point for this compound concentration is in the low micromolar range, typically between 1 µM and 10 µM.[5][6] The optimal concentration should be determined empirically for each specific cell type and experimental setup to achieve a balance between strong signal and low background.[6]

Q3: How long should I incubate the cells with this compound?

A3: Due to the extremely fast kinetics of the TCO-tetrazine ligation, incubation times are usually short.[4] A typical incubation period ranges from 15 to 60 minutes at 37°C.[5][6]

Q4: Is the TCO-tetrazine labeling method toxic to cells?

A4: The TCO-tetrazine ligation itself is known for its high biocompatibility and low cytotoxicity.[4] Unlike other click chemistry reactions, it avoids the use of copper catalysts which can be harmful to cells.[3] However, it is always good practice to perform a cell viability assay (e.g., MTT assay) to confirm that the overall experimental procedure, including the introduction of the TCO handle, does not negatively impact your cells.

Q5: What does it mean for a tetrazine probe to be "fluorogenic"?

A5: A fluorogenic probe is a dye that exhibits a significant increase in fluorescence intensity upon reacting with its target.[7] Many tetrazine-dye conjugates are designed to be fluorogenic; the tetrazine moiety quenches the fluorescence of the attached dye (like Cy3), and this quenching is released upon reaction with TCO.[7][8] This property is highly advantageous as it reduces background fluorescence from unreacted probes, potentially eliminating the need for extensive wash steps.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Weak or No Fluorescent Signal Inefficient TCO Labeling: The target biomolecules may not have successfully incorporated the TCO handle.- Optimize the concentration and incubation time for the TCO-containing precursor (e.g., TCO-modified sugar for metabolic labeling).- Verify TCO incorporation using an alternative method if possible.
Degraded this compound: Tetrazines can be susceptible to degradation in aqueous media, especially if stored improperly or for extended periods.[9]- Prepare fresh stock solutions of this compound in anhydrous DMSO.[6]- Aliquot stock solutions to avoid repeated freeze-thaw cycles and protect from light.[10]
Isomerized TCO: The reactive trans-cyclooctene (TCO) can isomerize to its unreactive cis-isomer, particularly in the presence of thiols.[9]- Use fresh, high-quality TCO reagents.- If working in vitro, consider using fresh media or adding antioxidants.[9]
Low Reactant Concentration: While the reaction is fast, extremely dilute conditions can slow down the labeling process.[5]- Titrate the this compound concentration upwards (e.g., from 1 µM to 5 µM or 10 µM) to find the optimal signal.
High Background Fluorescence Non-specific Binding: The dye conjugate may be sticking to the cell surface or culture dish.- Increase the number and duration of wash steps after the labeling incubation.[5]- Include a mild detergent (e.g., 0.05% Tween-20) in the wash buffer for fixed-cell imaging.[11]- Consider using a blocking buffer (e.g., BSA) before adding the tetrazine dye.[11]
Cellular Autofluorescence: Many cell types naturally fluoresce, which can obscure the specific signal.- Image an unstained control sample (cells with TCO handle but no tetrazine dye) using the same imaging settings to determine the level of autofluorescence.
Impure or Hydrolyzed Dye: Impurities in the dye or hydrolysis of the tetrazine can contribute to background.- Use high-purity this compound from a reputable supplier.- Always prepare fresh dilutions of the dye in imaging media immediately before use.
Cell Death or Altered Morphology High Dye Concentration: Although generally biocompatible, very high concentrations of any reagent can be stressful to cells.- Perform a dose-response experiment to find the lowest effective concentration of this compound.- Confirm cell health with a viability stain (e.g., Trypan Blue or a live/dead assay).
Contamination: Contamination in reagents or culture media.- Use sterile, high-quality reagents and follow aseptic techniques throughout the protocol.
Phototoxicity: Excessive exposure to excitation light during imaging can damage cells.- Minimize light exposure by reducing laser power, decreasing exposure time, and using an antifade mounting medium if applicable.[11]

Experimental Protocols & Data

Protocol: Two-Step Live-Cell Surface Labeling

This protocol provides a general workflow for labeling cell surface glycoproteins. The first step involves metabolically incorporating a TCO-modified sugar into the cell's glycans, followed by the specific reaction with this compound.

Part I: Metabolic Labeling with TCO-modified Sugar

  • Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom 24-well plate) and culture overnight to allow for adherence.

  • Prepare Sugar Stock: Prepare a stock solution of the TCO-modified sugar (e.g., Ac₄ManNAc-TCO) in anhydrous DMSO.

  • Metabolic Incubation: The next day, replace the culture medium with fresh medium containing the TCO-modified sugar. The optimal concentration and incubation time must be empirically determined but a common starting point is 25-50 µM for 24-48 hours. Include a negative control (cells with an equivalent volume of DMSO) and a positive control if available.

  • Wash Cells: Gently wash the cells twice with pre-warmed, phenol (B47542) red-free imaging medium or PBS (pH 7.4) to remove any unincorporated sugar.

Part II: Fluorescent Labeling with this compound

  • Prepare Dye Stock: Dissolve this compound in anhydrous DMSO to create a 1-10 mM stock solution. Store this stock at -20°C, protected from light.[6]

  • Prepare Labeling Solution: Immediately before use, dilute the this compound stock solution in pre-warmed, phenol red-free imaging medium to the desired final working concentration (e.g., 1-10 µM).[6]

  • Labeling Reaction: Remove the wash buffer from the cells and add the this compound labeling solution. Incubate the cells at 37°C for 15-60 minutes, protected from light.[5][6]

  • Final Washes: Gently wash the cells two to three times with fresh imaging medium to remove any unreacted dye.[5]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image immediately using a fluorescence microscope equipped with a standard Cy3 filter set (Excitation/Emission: ~550/570 nm).

Quantitative Data for Optimization

The following tables provide reference data for various tetrazine-dye conjugates, which can be used to guide the optimization of this compound experiments.

Table 1: Recommended Starting Conditions for Live-Cell Labeling

Parameter Recommended Range Notes
This compound Conc. 1 - 10 µM Optimal concentration is cell-type and target-dependent; should be determined empirically.[5][6]
Incubation Time 15 - 60 minutes Shorter times are often sufficient due to fast reaction kinetics.[5]
Incubation Temperature 37°C For live-cell imaging to maintain physiological conditions.

| Reaction Buffer | Phenol red-free culture medium or PBS (pH 7.4) | Phenol red can increase background fluorescence. |

Table 2: Comparative Reaction Kinetics of Bioorthogonal Reactions

Reaction Second-Order Rate Constant (k₂) M⁻¹s⁻¹ Catalyst Required Key Advantage
Tetrazine-TCO Ligation > 800 No Extremely fast and biocompatible.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) ~ 0.1 - 1.0 No Bioorthogonal but significantly slower.

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~ 100 - 1000 | Yes (Copper) | Fast, but copper is cytotoxic to live cells. |

Visualizations

The following diagrams illustrate the chemical principles and experimental workflow for this compound cell labeling.

G cluster_pre Step 1: Introduce TCO Handle cluster_label Step 2: Fluorophore Ligation start Plate Cells on Imaging Dish culture Culture Cells with TCO-Modified Precursor (e.g., Ac₄ManNAc-TCO) start->culture wash1 Wash to Remove Excess Precursor culture->wash1 incubate Incubate Cells with Dye (15-60 min at 37°C) wash1->incubate prepare_dye Prepare this compound Working Solution (1-10 µM) prepare_dye->incubate wash2 Wash to Remove Unreacted Dye image Image Cells with Fluorescence Microscope wash2->image

Caption: Experimental workflow for two-step cell labeling.

Reaction TCO TCO-Modified Cell Surface Protein Product Covalently Labeled Protein (Stable Dihydropyridazine) TCO->Product  Inverse-Electron-Demand  Diels-Alder Cycloaddition  (Bioorthogonal 'Click' Reaction) Tetrazine This compound Plus + N2 +   N₂ (gas)

Caption: Bioorthogonal TCO-Tetrazine ligation reaction.

References

Improving the stability of Sulfo-Cy3-Tetrazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy3-Tetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store this compound to ensure maximum stability?

A1: Proper storage is critical for maintaining the integrity of this compound. For long-term stability, the compound should be stored as a solid at -20°C in the dark and under desiccated conditions.[1][2][3][4][5][6][7][8] It is stable enough for transportation at ambient temperatures for up to three weeks.[1][2][4]

Q2: How should I prepare stock solutions of this compound?

A2: It is highly recommended to prepare stock solutions in anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][5][6][9] The sulfonated nature of the Cy3 dye enhances its water solubility, but for storage, organic solvents are preferred to minimize hydrolysis of the tetrazine moiety.[3][5][10] Stock solutions should be aliquoted into single-use amounts to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light and moisture.[11][12] Some suppliers advise against storing tetrazine-cyanine products in solution at all; instead, they recommend dissolving the product, creating aliquots, drying them using a speed-vac, and storing the dried aliquots at -20°C.[9]

Q3: What factors in my buffer can negatively impact the stability of this compound?

A3: The stability of the tetrazine ring is sensitive to its chemical environment. Key factors include:

  • pH: While methyltetrazines show optimal stability at physiological pH (around 7.4), deviations can affect stability.[1][5][6]

  • Nucleophiles: The tetrazine ring can be susceptible to degradation from nucleophiles. Buffers containing primary amines (like Tris) at high concentrations should be used with caution, especially during labeling reactions of other molecules with the dye.

  • Aqueous Environment: Prolonged exposure to aqueous buffers can lead to slow hydrolysis of the tetrazine ring.[13][14] It is always best to prepare aqueous solutions of the dye immediately before use.[9][14]

  • Electron-Withdrawing Substituents: While electron-withdrawing groups on the tetrazine ring can accelerate the reaction rate with trans-cyclooctene (B1233481) (TCO), they also tend to decrease the molecule's stability in solution.[14][15][16][17] This represents a fundamental reactivity/stability trade-off.[15]

Q4: Can I use phosphate-buffered saline (PBS) for my reactions involving this compound?

A4: Yes, PBS (pH 7.2-7.4) is a commonly used and generally suitable buffer for reactions involving this compound, such as the inverse-electron-demand Diels-Alder (iEDDA) click reaction with TCO-modified molecules.[14][18] This buffer system maintains a physiological pH where methyltetrazines exhibit good stability.[1][5][6]

Troubleshooting Guide

Issue: Low or no fluorescent signal after conjugation reaction.

Potential Cause Recommended Solution
Degradation of this compound The tetrazine moiety may have degraded due to improper storage or handling. Always prepare solutions fresh from a solid stock stored at -20°C and protected from light.[14] Avoid prolonged incubation in aqueous buffers before the reaction.
Hydrolyzed Stock Solution If the DMSO or DMF used to prepare the stock solution was not anhydrous, the dye may have hydrolyzed over time. Use fresh, anhydrous solvent to prepare a new stock solution.[12]
Suboptimal Reaction pH The stability and reactivity can be pH-dependent. Ensure the reaction buffer is within the optimal range, typically pH 7.2-7.5 for stability.[1][18]
Presence of Interfering Substances Components in your sample buffer, such as high concentrations of thiols or other nucleophiles, could potentially degrade the tetrazine.[14][16] Consider buffer exchange or purification of your target molecule before conjugation.

Issue: High background fluorescence in my imaging experiment.

Potential Cause Recommended Solution
Excess, Unreacted Dye Unconjugated this compound can lead to non-specific binding and high background. Ensure purification steps (e.g., size-exclusion chromatography, dialysis) are sufficient to remove all unreacted dye after the labeling reaction.[18][19]
Non-specific Binding The Sulfo-Cy3 dye itself may non-specifically adhere to surfaces or cellular components. Include adequate blocking steps (e.g., with BSA) and stringent wash steps in your protocol.[19] The hydrophilic nature of the sulfo groups and PEG linkers (if present) is designed to reduce this, but it can still occur.[10][20]
Precipitation of the Dye While this compound is water-soluble, high concentrations could lead to aggregation.[2][3] Ensure the dye is fully dissolved in the reaction buffer and consider centrifugation before use.

Data Summary Tables

Table 1: Storage and Handling Recommendations

Form Storage Condition Duration Key Considerations
Solid -20°C, Desiccated, Dark>12-24 months[1][2][4]This is the most stable form for long-term storage.
Organic Stock (anhydrous DMSO/DMF) -20°C or -80°C, AliquotedWeeks to months[11][18][21]Avoid repeated freeze-thaw cycles. Use anhydrous solvents.
Aqueous Solution 4°CHoursNot recommended for storage. Prepare fresh immediately before use.[9][14]

Table 2: Factors Influencing this compound Stability in Solution

Factor Effect on Stability Recommendation
Solvent Aqueous solutions can lead to hydrolysis.Use anhydrous DMSO or DMF for stock solutions. Prepare aqueous working solutions fresh.[9][14]
pH Optimal stability at physiological pH (~7.4).Maintain pH in the 7.2-7.5 range for reactions unless optimization proves otherwise.[1][5][6]
Light Exposure Cyanine dyes are susceptible to photobleaching.Protect solid dye and solutions from light at all times.[1][2][4]
Temperature Higher temperatures accelerate degradation.Store stock solutions at -20°C or -80°C. Perform reactions at the lowest feasible temperature (e.g., 4°C to RT).[20]
Nucleophiles (e.g., thiols) Can degrade the tetrazine ring.Avoid high concentrations of nucleophiles in the reaction buffer.[14][16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibration: Allow the vial of solid this compound to warm to room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 1-10 mM or 10 mg/mL).[11][12]

  • Mixing: Vortex the vial gently for 1-2 minutes until the dye is completely dissolved.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[11][12]

Protocol 2: General Assay for Stability Assessment in a Custom Buffer

  • Preparation: Prepare a working solution of this compound (e.g., 10 µM) in your custom aqueous buffer from a freshly thawed stock aliquot. Also prepare a control solution in a known stable solvent (e.g., anhydrous DMSO).

  • Initial Measurement: Immediately measure the absorbance of the solution at the dye's excitation maximum (~548-555 nm) using a spectrophotometer. This is your T=0 reading.[5][6]

  • Incubation: Incubate the test solution under your intended experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take a sample and measure its absorbance at the same wavelength.

  • Analysis: Plot the normalized absorbance (Absorbance at T=x / Absorbance at T=0) against time. A decrease in absorbance indicates degradation of the tetrazine chromophore. The rate of decrease provides an estimate of the dye's stability in your buffer.

Visual Guides

G Workflow for Handling this compound start Start: Receive This compound (Solid) storage_decision Long-Term or Immediate Use? start->storage_decision long_term Store Solid at -20°C Desiccated & Dark storage_decision->long_term Long-Term prep_stock Prepare Stock Solution? storage_decision->prep_stock Immediate Use long_term->prep_stock use_solid Use Solid Directly (for large preps) prep_stock->use_solid No solvent_choice Add Anhydrous DMSO or DMF prep_stock->solvent_choice Yes prep_working Prepare Aqueous Working Solution use_solid->prep_working aliquot Aliquot into Single-Use Tubes solvent_choice->aliquot store_stock Store Aliquots at -20°C Protected from Light aliquot->store_stock store_stock->prep_working use_now Use Immediately in Experiment prep_working->use_now

Caption: Decision workflow for proper storage and solution preparation.

G Factors Affecting this compound Stability stable Stable this compound (in Anhydrous Solvent / Solid) f1 Aqueous Buffer (Hydrolysis) f2 Nucleophiles (e.g., Thiols) f3 Light Exposure (Photobleaching) f4 Incorrect pH degraded Degraded Products (Loss of Reactivity & Fluorescence) f1->degraded leads to f2->degraded leads to f3->degraded leads to f4->degraded leads to

Caption: Key factors leading to the degradation of this compound.

References

How to quench excess Sulfo-Cy3-Tetrazine after labeling

Author: BenchChem Technical Support Team. Date: December 2025

<_>

This guide provides detailed information on how to effectively quench excess Sulfo-Cy3-Tetrazine after a labeling reaction to minimize background signal and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench excess this compound?

Quenching excess this compound is a critical step for preventing non-specific labeling and potential cytotoxicity in your experiments.[1] Unreacted tetrazine molecules can bind to non-target sites, leading to high background signals and inaccurate results.[1] Additionally, prolonged exposure of cells to high concentrations of tetrazines may impact cell viability.[1]

Q2: What are the most common quenching agents for tetrazine reactions?

Cyclooctyne-based reagents are highly effective and widely used for quenching tetrazine reactions due to their rapid reaction kinetics.[1] Common examples include Bicyclo[6.1.0]nonyne (BCN), Dibenzocyclooctyne (DIBO), and Difluorinated cyclooctyne (B158145) (DIFO).[1] While other strained alkenes or dienophiles could potentially be used, their efficiency and biocompatibility must be validated for each specific experimental setup.[1]

Q3: Can I skip the quenching step and rely on washing steps alone?

While thorough washing will remove the bulk of unreacted tetrazine, it may not be sufficient to eliminate all non-specifically bound or localized dye, especially in complex biological samples. A dedicated quenching step chemically inactivates the reactive tetrazine group, providing a more robust method for reducing background fluorescence.

Experimental Protocols

Protocol: Quenching Excess this compound with BCN

This protocol describes the general procedure for quenching excess tetrazine in a cell labeling experiment using Bicyclo[6.1.0]nonyne (BCN).

Materials:

  • Cells labeled with a tetrazine-modified molecule

  • Bicyclo[6.1.0]nonyne (BCN) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate cell culture medium

  • Microcentrifuge tubes or appropriate cell culture plates

Procedure:

  • Post-Labeling Wash: After incubating your cells with the this compound reagent, gently wash the cells 2-3 times with PBS to remove the majority of the unreacted dye.[1]

  • Prepare Quenching Solution: Dilute the BCN stock solution to the desired final concentration (e.g., 100 µM) in fresh cell culture medium or PBS.[1] Prepare a sufficient volume to resuspend or cover the cells.

  • Quenching Incubation: Resuspend the cell pellet in the BCN quenching solution or add the solution to the adherent cells in the culture plate.[1] Incubate for 15-30 minutes at the appropriate temperature for your cells (e.g., room temperature or 37°C).[1]

  • Post-Quenching Wash: Following the incubation, wash the cells 2-3 times with PBS to remove the BCN and the tetrazine-BCN cycloadduct.[1]

  • Proceed with Downstream Applications: The cells are now ready for subsequent experimental steps, such as analysis or imaging.[1]

Comparison of Common Tetrazine Quenching Agents

The choice of quenching agent can be tailored to your specific experimental needs. The following table summarizes the properties of commonly used cyclooctyne-based quenchers.

Quenching AgentRecommended Molar Excess (over Tetrazine)Typical Incubation TimeKey Characteristics
Bicyclo[6.1.0]nonyne (BCN)10-20 fold15-30 minutesGood reactivity and stability. A commonly used and cost-effective option.[1]
Dibenzocyclooctyne (DIBO)5-10 fold5-15 minutesFaster reaction kinetics than BCN, allowing for shorter incubation times.[1]
Difluorinated cyclooctyne (DIFO)5-10 fold5-15 minutesExhibits rapid reaction kinetics similar to DIBO.[1]

Troubleshooting Guide

High background signal or compromised cell viability can sometimes occur despite following a quenching protocol. This section provides solutions to common issues.

IssuePotential CauseRecommended Solution
High Background Signal Incomplete Quenching: The concentration of the quenching agent or the incubation time may have been insufficient to neutralize all excess tetrazine.[1]Increase the concentration of the quenching agent or extend the incubation time. Refer to the table above for recommended starting points.
Suboptimal Washing: Inadequate washing after quenching can leave behind unreacted quencher-tetrazine complexes.[1]Ensure thorough but gentle washing of the cells after the quenching step.
Non-specific Probe Binding: The this compound probe itself might be binding non-specifically to cellular components.[1]Consider including additional blocking steps in your protocol or using a different probe.
Decreased Cell Viability Cytotoxicity of Reagents: Both the tetrazine reagent and the quenching agent can exhibit some level of cytotoxicity, especially at high concentrations or with prolonged incubation.[1]Titrate the concentrations of both the labeling dye and the quenching agent to find the optimal balance between labeling efficiency and cell health.
Harsh Experimental Conditions: Excessive centrifugation speeds, prolonged incubation times, or multiple harsh washing steps can stress the cells.[1]Optimize your protocol to be as gentle on the cells as possible.
Contamination: Microbial contamination can impact cell health.[1]Ensure all reagents and buffers are sterile.

Workflow and Pathway Diagrams

To visualize the experimental process, the following diagrams illustrate the labeling and quenching workflow, as well as the underlying chemical reaction.

G cluster_labeling Labeling Step cluster_quenching Quenching Step cluster_final Final Steps A TCO-modified Biomolecule B Add this compound A->B C Incubate B->C D Wash to Remove Bulk Excess C->D Labeling Complete E Add Quenching Agent (e.g., BCN) D->E F Incubate E->F G Wash to Remove Quencher and Product F->G Quenching Complete H Proceed to Downstream Analysis G->H

Caption: Experimental workflow for labeling and quenching.

G Tz This compound (Excess) Product Quenched Product (Non-fluorescent adduct) Tz->Product [4+2] Cycloaddition BCN BCN Quencher BCN->Product

Caption: Quenching reaction of tetrazine with BCN.

References

Sulfo-Cy3-Tetrazine photostability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of Sulfo-Cy3-Tetrazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble fluorescent probe that combines a sulfonated cyanine (B1664457) 3 (Sulfo-Cy3) dye with a tetrazine moiety.[1][2] The Sulfo-Cy3 core provides the fluorescent properties, emitting in the orange-red region of the spectrum, while the tetrazine group enables bioorthogonal ligation with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder cycloaddition.[3][4] This reaction is exceptionally fast and occurs without the need for a catalyst, making it ideal for labeling biomolecules in living systems.[4] Its primary applications include fluorescence microscopy, flow cytometry, and bioconjugation for studying and tracking biological molecules.[1]

Q2: What is photobleaching and why is it a concern for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its fluorescent signal.[5] This is a critical issue in fluorescence microscopy, especially for experiments requiring long or repeated light exposure, such as time-lapse imaging and single-molecule studies.[5] Like other cyanine dyes, the Cy3 core of this compound is susceptible to photobleaching, which can limit the duration of imaging experiments and affect the quantitative analysis of data.[6][7]

Q3: How does the photostability of Sulfo-Cy3 compare to other common fluorophores?

The photostability of the Cy3 core is generally considered moderate.[8] Experimental data indicates that other dyes, such as Alexa Fluor 555 and ATTO 550, are significantly more resistant to photobleaching.[5][6][7] For instance, after 95 seconds of continuous illumination, Cy3 dye was found to retain about 75% of its initial fluorescence, whereas Alexa Fluor 555 retained almost 90%.[7]

Q4: Can the tetrazine or sulfo- groups in this compound affect its photostability?

The photophysical properties of the molecule are primarily dictated by the cyanine core.[5] While extensive quantitative data on the direct impact of the tetrazine and sulfo- groups on Cy3 photostability is limited in publicly available literature, some general principles apply. The sulfo- groups enhance water solubility and can reduce aggregation, which may indirectly improve photostability by preventing self-quenching.[9] The tetrazine moiety is known to quench the fluorescence of the cyanine dye before it reacts with a dienophile.[10][11] This "fluorogenic" property is a key feature for reducing background in no-wash imaging protocols, but it is not directly related to the photostability of the fluorescent product after the click reaction.[10][12]

Troubleshooting Guide

Issue 1: Weak or No Fluorescent Signal

Potential Cause Troubleshooting Steps
Incomplete Bioorthogonal Reaction The tetrazine moiety quenches the Cy3 fluorescence. A weak signal may indicate that the click reaction with the TCO-tagged molecule has not gone to completion. Ensure optimal reaction conditions (concentration, incubation time, temperature) for the inverse-electron-demand Diels-Alder cycloaddition.[10][12]
Low Labeling Efficiency If labeling a protein or other biomolecule, inefficient conjugation can result in a low signal. Verify the concentration and purity of your reactants and optimize the labeling protocol.[13]
Incorrect Imaging Settings Ensure that the excitation and emission filters on your microscope are appropriate for Sulfo-Cy3 (Excitation max ~554 nm, Emission max ~568 nm).[1] Using incorrect filters will lead to poor signal collection.[14]
Photobleaching The signal may have been bright initially but faded quickly due to photobleaching. See the "Rapid Signal Loss" section below for solutions.[5]

Issue 2: Rapid Signal Loss or Fading During Imaging

Potential Cause Troubleshooting Steps
High Excitation Light Intensity Excessive laser power is a primary driver of photobleaching. Reduce the excitation intensity to the lowest level that provides an adequate signal-to-noise ratio.[15]
Prolonged Exposure Time Long exposure times increase the total number of photons the fluorophore is exposed to. Use the shortest possible exposure time that still yields a clear image.[14]
Absence of Antifade Reagents The imaging medium lacks components that protect the fluorophore from photochemical damage. Use a commercial or homemade antifade mounting medium.[16][17]
Oxygen-Mediated Photobleaching Reactive oxygen species are major contributors to photobleaching. Use an oxygen scavenging system in your imaging buffer for live-cell imaging.[18]

Solutions and Mitigation Strategies

Optimizing Imaging Conditions

To minimize photobleaching, it is crucial to optimize your imaging setup:

  • Reduce Excitation Power: Use neutral density filters or adjust laser power settings to the minimum necessary for a good signal.[15]

  • Minimize Exposure Time: Use the shortest possible camera exposure time.[14]

  • Use Appropriate Filters: Employ high-quality bandpass filters to ensure that only the desired wavelengths for excitation and emission are used.

Using Antifade Reagents and Mounting Media

Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species or quenching triplet states of the fluorophore.[16]

  • Recommended Antifade Reagents for Cyanine Dyes:

    • n-Propyl gallate (NPG): A commonly used antifade agent that is compatible with cyanine dyes.[16][19]

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Another effective antifade reagent for cyanine dyes.[19]

  • Antifade Reagents to Avoid with Cyanine Dyes:

    • p-Phenylenediamine (PPD): This reagent can react with and degrade cyanine dyes, leading to a loss of fluorescence.[16][19]

Several commercial mounting media are formulated to be compatible with cyanine dyes and provide excellent photostability. Examples include ProLong™ Gold Antifade Mountant and VECTASHIELD® Antifade Mounting Medium.[17][20]

Triplet State Quenchers

For single-molecule or demanding imaging applications, the addition of triplet state quenchers to the imaging buffer can significantly enhance photostability. These molecules reduce the lifetime of the reactive triplet state of the fluorophore.

  • Common Triplet State Quenchers:

    • Trolox: A water-soluble vitamin E analog that is an effective antioxidant and triplet state quencher.

    • Cyclooctatetraene (COT): A potent triplet state quencher.[21]

Quantitative Data Summary

The following table provides a comparison of the photophysical properties of Cy3 with other spectrally similar fluorescent dyes. A lower photobleaching quantum yield (Φb) and a longer photobleaching half-life (t₁/₂) indicate higher photostability.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Photostability
Cy3 ~550~570150,0000.15Moderate[8]
Alexa Fluor 555 ~555~565150,0000.10High[5][6][7]
ATTO 550 ~554~576120,0000.80High[5]

Note: The photostability of a fluorophore can be influenced by its local environment, the composition of the imaging buffer, and the intensity of the excitation light.[15]

Experimental Protocols

Protocol for Assessing Photostability

This protocol outlines a general method for comparing the photobleaching rates of different fluorophores in solution.

Objective: To quantify the rate of photobleaching of this compound (after reaction with a TCO-containing molecule) compared to other dyes.

Materials:

  • Solutions of the fluorescently labeled molecules of interest (e.g., TCO-biotin reacted with this compound, Alexa Fluor 555-biotin) at the same concentration in PBS.

  • Fluorescence microscope with a stable light source (e.g., laser).

  • Appropriate filter sets for the dyes being tested.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Mount a small volume of the fluorescent solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.[8]

  • Microscope Setup:

    • Select the appropriate excitation source and filter set for the fluorophore.

    • Set the illumination intensity to a constant and reproducible level. This is critical for comparing different dyes.[8]

    • Define a region of interest (ROI) for imaging.[8]

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI under continuous illumination.

    • Set the time interval and the total acquisition time to be long enough to observe a significant decrease in fluorescence intensity.[8]

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the intensity of a region without any fluorescent molecules.[8]

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).[8]

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[8]

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O₂

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Troubleshooting_Workflow Start Start: Weak or Fading Signal CheckReaction Is the bioorthogonal reaction complete? Start->CheckReaction CheckSettings Are imaging settings (filters, power) optimal? CheckReaction->CheckSettings Yes OptimizeReaction Optimize click reaction conditions CheckReaction->OptimizeReaction No UseAntifade Are you using an antifade medium? CheckSettings->UseAntifade Yes AdjustSettings Reduce laser power, shorten exposure time CheckSettings->AdjustSettings No AddAntifade Use a compatible antifade reagent (NPG, DABCO) UseAntifade->AddAntifade No ProblemSolved Problem Resolved UseAntifade->ProblemSolved Yes OptimizeReaction->CheckSettings AdjustSettings->UseAntifade AddAntifade->ProblemSolved

Caption: Troubleshooting workflow for weak or fading this compound signals.

References

Best practices for handling and storing Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and storing Sulfo-Cy3-Tetrazine. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a water-soluble fluorescent dye that belongs to the cyanine (B1664457) dye family.[1][2][3] It contains a tetrazine group, which allows it to react with trans-cyclooctene (B1233481) (TCO) or other strained olefins through a bioorthogonal reaction known as inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1][2][4][5][6] This reaction is exceptionally fast and occurs without the need for a copper catalyst, making it ideal for labeling biomolecules in biological systems.[6]

Q2: What are the main applications of this compound?

A2: this compound is primarily used for the fluorescent labeling of biomolecules such as proteins, antibodies, and nucleic acids that have been modified to contain a trans-cyclooctene (TCO) group.[3] This enables a variety of applications, including:

  • Fluorescence microscopy[3]

  • Flow cytometry[3]

  • In vivo imaging[6]

  • Bioconjugation for assays[3]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the longevity and stability of this compound, it should be stored under the following conditions:

  • Solid Form: Store at -20°C in the dark and under desiccated conditions.[4][7][8][9] It can be stable for up to 24 months when stored correctly.[7][8]

  • Stock Solutions: For short-term storage (days to weeks), 0-4°C is acceptable. For long-term storage (months to years), it is recommended to store aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4][8][9] To prepare a stock solution, dissolve the desired amount of the solid powder in one of these solvents. It is crucial to use anhydrous DMSO or DMF to prevent hydrolysis of the dye. For aqueous solutions, use high-purity water.

Q5: What are the spectral properties of this compound?

A5: The spectral properties of this compound are summarized in the table below.

PropertyValue
Excitation Maximum (λex)~548-550 nm[4][7][9]
Emission Maximum (λem)~563-570 nm[4][7][9]
Molar Extinction Coefficient (ε)~150,000 - 162,000 M⁻¹cm⁻¹[4][7][9]
Fluorescence Quantum Yield (Φ)~0.1[9]

Troubleshooting Guide

This guide addresses common problems that may arise during the handling and use of this compound.

ProblemPotential CauseSuggested Solution
Low Labeling Efficiency Degraded this compound: The tetrazine moiety is sensitive to prolonged exposure to light and moisture.Use a fresh vial of the dye or prepare a new stock solution. Ensure proper storage conditions are maintained.
Inactive TCO-modified molecule: The trans-cyclooctene group on the target biomolecule may have degraded.Confirm the quality and activity of your TCO-functionalized reagent.
Suboptimal reaction buffer: The pH of the reaction buffer can affect the stability and reactivity of the tetrazine. Methyltetrazines have optimal stability at physiological pH.[7][9]Ensure the reaction buffer is within a neutral pH range (e.g., PBS pH 7.4). Avoid buffers containing primary amines like Tris if using an NHS ester derivative for the TCO modification.[10]
High Background Signal Excess unreacted dye: Insufficient removal of the unbound this compound after the labeling reaction.Purify the labeled conjugate using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin filtration to remove excess dye.
Non-specific binding: The dye may be binding non-covalently to other components in the sample.Include a blocking agent (e.g., BSA) in your experimental buffer if appropriate for your application. Increase the number of washing steps after labeling.
Precipitation of Labeled Protein High concentration of organic solvent: If using a stock solution in DMSO or DMF, adding a large volume to an aqueous protein solution can cause precipitation.Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.
Over-labeling: A high degree of labeling can alter the solubility of the protein.Reduce the molar ratio of dye to protein in the labeling reaction.
Loss of Protein Function Labeling at a critical site: The TCO modification or subsequent dye labeling may have occurred at a functionally important residue on the protein.Reduce the molar excess of the TCO modification reagent or the dye to decrease the overall degree of labeling.

Experimental Protocols & Workflows

General Experimental Workflow for Labeling a TCO-Modified Protein

The following diagram illustrates a typical workflow for labeling a protein that has been pre-modified with a trans-cyclooctene (TCO) group with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis TCO_Protein TCO-Modified Protein in Buffer Mix Mix TCO-Protein and Dye Solution TCO_Protein->Mix Dye_Stock Prepare this compound Stock Solution (in DMSO or H2O) Dye_Stock->Mix Incubate Incubate (Room Temp, in Dark) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Analyze Characterize Labeled Protein (Spectroscopy, SDS-PAGE) Purify->Analyze

Diagram 1: General workflow for protein labeling.
Troubleshooting Logic for Low Labeling Efficiency

This decision tree diagram outlines a logical approach to troubleshooting experiments with low or no fluorescent signal.

troubleshooting_low_signal Start Low/No Fluorescent Signal Check_Dye Is the this compound fresh and properly stored? Start->Check_Dye Check_TCO Was the TCO-modification of the biomolecule successful? Check_Dye->Check_TCO Yes New_Dye Use a fresh aliquot or new vial of dye. Check_Dye->New_Dye No Check_Reaction Were the reaction conditions (pH, time, temp) optimal? Check_TCO->Check_Reaction Yes Confirm_TCO Confirm TCO modification via mass spectrometry or other method. Check_TCO->Confirm_TCO No/Unsure Check_Purification Was the labeled product accidentally lost during purification? Check_Reaction->Check_Purification Yes Optimize_Reaction Optimize reaction buffer (pH 7.4) and incubation time. Check_Reaction->Optimize_Reaction No Optimize_Purification Review and optimize the purification protocol. Check_Purification->Optimize_Purification Possible Success Problem Resolved Check_Purification->Success No New_Dye->Success Confirm_TCO->Success Optimize_Reaction->Success Optimize_Purification->Success

Diagram 2: Troubleshooting decision tree for low signal.

References

Technical Support Center: Sulfo-Cy3-Tetrazine Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy3-Tetrazine. Our goal is to help you navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound reaction?

The optimal pH depends on the specific reaction you are performing. The this compound reaction itself, a tetrazine-TCO ligation, is robust and proceeds efficiently over a pH range of 6 to 9.[1][2] However, if you are first introducing the tetrazine moiety to a protein via an NHS ester, that preliminary reaction has a more stringent pH requirement of 8.2-8.5 for optimal efficiency.[3]

Q2: My this compound labeling efficiency is low. What are the common causes?

Low labeling efficiency can arise from several factors, often related to a preceding NHS ester labeling step used to attach the tetrazine group to a biomolecule. Common issues include:

  • Incorrect Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in your buffer will compete with your target molecule for the NHS ester, significantly reducing labeling efficiency.[3]

  • Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 8.2-8.5.[3] At lower pH values, the primary amines are protonated and less reactive.

  • Low Protein Concentration: For efficient labeling, the concentration of the protein to be labeled should ideally be 2 mg/mL or higher.[3]

  • Inactive Dye: The NHS ester form of the dye is sensitive to moisture and can hydrolyze over time, rendering it inactive. Always use freshly prepared dye solutions.[3]

Q3: How does pH affect the stability of this compound?

Methyltetrazines, such as the one in this compound, possess optimal stability at physiological pH.[4][5][6] While the tetrazine ring can degrade in aqueous environments at very basic pH or in the presence of certain nucleophiles, it is generally stable within the recommended reaction conditions.[7]

Q4: What is the reaction mechanism of this compound with its reaction partner?

This compound reacts with a trans-cyclooctene (B1233481) (TCO) functionalized molecule via an inverse electron demand Diels-Alder [4+2] cycloaddition.[2][8] This bioorthogonal "click" reaction is exceptionally fast and forms a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the only byproduct.[2][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Low or No Fluorescence Signal Inefficient initial labeling with tetrazine (if using NHS ester chemistry): The buffer contained primary amines (e.g., Tris).Perform buffer exchange into an amine-free buffer such as PBS, MES, or HEPES before the NHS ester labeling step.[3]
Suboptimal pH for NHS ester reaction: The pH of the protein solution was too low or too high.Adjust the pH of the protein solution to 8.2-8.5 using a non-amine buffer like 1 M sodium bicarbonate.[3]
Hydrolyzed/inactive NHS ester: The dye was exposed to moisture.Use a fresh vial of the dye or prepare a fresh stock solution in anhydrous DMSO or DMF immediately before use.[3]
Inefficient Tetrazine-TCO ligation: The pH is outside the optimal range.Ensure the reaction buffer for the ligation is within the pH 6-9 range. PBS is a common choice.[1]
Precipitation of Protein During Labeling High concentration of organic solvent (DMSO/DMF) from the dye stock solution. Ensure that the volume of the dye stock solution added is less than 10% of the total reaction volume.
Over-labeling of the protein. Reduce the molar excess of the dye in the labeling reaction.
Loss of Protein Function Labeling has occurred at a critical functional site (e.g., an enzyme's active site). Consider strategies to protect the active site during labeling or explore alternative labeling chemistries that target different residues.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling with this compound (via NHS Ester)

This protocol describes the common two-step procedure for labeling a protein with this compound, which involves an initial labeling of the protein with a TCO-NHS ester followed by the reaction with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS Ester

  • This compound

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate

  • Spin Desalting Columns

Methodology:

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., PBS). If not, perform a buffer exchange using a spin desalting column.

    • Adjust the protein concentration to a minimum of 2 mg/mL.[3]

  • Activation of Protein with TCO-NHS Ester:

    • Adjust the pH of the protein solution to 8.2-8.5 by adding a small volume of 1 M sodium bicarbonate.[3]

    • Prepare a fresh 10 mg/mL stock solution of TCO-PEG-NHS Ester in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the TCO-PEG-NHS Ester stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature in the dark with gentle mixing.

    • Remove the unreacted TCO-PEG-NHS Ester using a spin desalting column, exchanging the buffer back to PBS at pH 7.4.

  • Ligation with this compound:

    • Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., water, DMSO, or DMF).[6]

    • Add a 1.5- to 5-fold molar excess of the this compound stock solution to the TCO-labeled protein.

    • Incubate the reaction for 30-60 minutes at room temperature.[10]

    • The labeled protein is now ready for purification or direct use. If purification is necessary to remove unreacted dye, use a spin desalting column or size-exclusion chromatography.

Data Presentation

Table 1: Recommended pH Ranges for this compound Related Reactions
Reaction TypeReagentsOptimal pH RangeNotes
NHS Ester Labeling Protein-NH₂ + TCO-NHS Ester8.2 - 8.5Reaction efficiency is highly pH-dependent.[3] Use of amine-free buffers is critical.[3]
Tetrazine-TCO Ligation TCO-Protein + this compound6.0 - 9.0The reaction is robust and fast within this pH range.[1][2] Physiological pH (~7.4) is commonly used.

Visualizations

experimental_workflow Experimental Workflow for Two-Step Protein Labeling cluster_step1 Step 1: TCO Labeling (pH 8.2-8.5) cluster_step2 Step 2: Tetrazine Ligation (pH 6.0-9.0) protein_prep Protein in Amine-Free Buffer ph_adjust Adjust pH to 8.2-8.5 (Sodium Bicarbonate) protein_prep->ph_adjust tco_nhs_add Add TCO-NHS Ester (10-20x molar excess) ph_adjust->tco_nhs_add incubate1 Incubate 1 hr at Room Temp tco_nhs_add->incubate1 purify1 Purify TCO-Protein (Spin Desalting Column) incubate1->purify1 tco_protein TCO-Labeled Protein in PBS (pH 7.4) purify1->tco_protein Buffer Exchange to PBS pH 7.4 sulfo_cy3_add Add this compound (1.5-5x molar excess) tco_protein->sulfo_cy3_add incubate2 Incubate 30-60 min at Room Temp sulfo_cy3_add->incubate2 final_product Sulfo-Cy3 Labeled Protein incubate2->final_product

Caption: Two-step protein labeling workflow.

logical_relationship Troubleshooting Logic for Low Labeling Efficiency cluster_nhs NHS Ester Reaction Issues cluster_ligation Tetrazine Ligation Issues start Low/No Fluorescence buffer_issue Amine-containing buffer? start->buffer_issue ph_issue pH outside 8.2-8.5? start->ph_issue dye_issue Dye hydrolyzed? start->dye_issue ligation_ph_issue pH outside 6-9? start->ligation_ph_issue solution1 Solution: Use amine-free buffer (PBS, HEPES) buffer_issue->solution1 Yes solution2 Solution: Adjust pH to 8.2-8.5 ph_issue->solution2 Yes solution3 Solution: Use fresh dye stock dye_issue->solution3 Yes solution4 Solution: Adjust pH to 6-9 ligation_ph_issue->solution4 Yes

Caption: Troubleshooting flowchart for low labeling.

References

Avoiding aggregation of proteins labeled with Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation when labeling trans-cyclooctene (B1233481) (TCO)-modified proteins with Sulfo-Cy3-Tetrazine.

Frequently Asked Questions (FAQs)

Q1: Why is my TCO-modified protein aggregating after labeling with this compound?

A1: Protein aggregation after labeling with this compound can stem from several factors:

  • Increased Hydrophobicity: Although the "Sulfo" group on the Cy3 dye enhances its water solubility, the overall hydrophobicity of the protein can increase upon conjugation with the dye and the TCO moiety. This can lead to intermolecular hydrophobic interactions, causing the proteins to aggregate to minimize exposure to the aqueous environment.

  • High Degree of Labeling (DOL): Attaching multiple this compound molecules to a single protein can significantly increase the likelihood of aggregation due to the cumulative hydrophobic effect of the dye molecules.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction and storage buffers are critical for protein stability. Labeling in a buffer that is not optimal for your specific protein can lead to unfolding and aggregation.

  • Instability of Reactants: The trans-cyclooctene (TCO) group on the protein can be unstable and isomerize to its unreactive cis-isomer, a process that can be catalyzed by the presence of thiols or copper ions.[2] While less common, tetrazines can also degrade in aqueous solutions over time.[3]

  • Local High Concentrations of Reagents: Adding the this compound solution, which is often dissolved in an organic solvent like DMSO or DMF, too quickly can create high local concentrations that may cause the protein to precipitate.[4]

Q2: How can I minimize protein aggregation during the this compound labeling reaction?

A2: Optimizing the labeling conditions is crucial to prevent aggregation:

  • Control the Dye-to-Protein Ratio: Start with a low molar excess of this compound to the TCO-modified protein. A 1.1 to 5-fold molar excess of the dye is a common starting point.[1] It is highly recommended to perform a titration to find the optimal ratio that provides sufficient labeling without causing aggregation.

  • Optimize Reaction Buffer:

    • pH: The tetrazine-TCO ligation reaction is efficient over a broad pH range, typically between 6.0 and 9.0.[3][5] Maintain the pH where your specific protein exhibits maximum stability.

    • Ionic Strength: Adjust the salt concentration (e.g., 150 mM NaCl) to minimize electrostatic interactions that might promote aggregation.

  • Reaction Temperature and Time: The reaction is very fast and can often be completed at room temperature (20-25°C) in 30 to 60 minutes.[6][7] For sensitive proteins, performing the reaction at 4°C for a longer duration (e.g., 2-4 hours) can minimize the risk of aggregation.[6]

  • Gentle Reagent Addition: Add the this compound stock solution to the protein solution dropwise while gently stirring or vortexing to avoid localized high concentrations of the organic solvent.[4]

Q3: What can I add to my buffers to prevent the labeled protein from aggregating?

A3: The use of additives or excipients in your reaction and storage buffers can significantly improve the stability of your labeled protein.

Additive ClassExamplesTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Glycerol (B35011), Trehalose5-10% (w/v)Preferentially excluded from the protein surface, promoting a more compact and stable conformation.
Amino Acids L-Arginine, L-Glutamic Acid50-500 mMCan suppress aggregation by interacting with both charged and hydrophobic regions on the protein surface, preventing protein-protein interactions.
Non-denaturing Detergents Polysorbate 20 (Tween-20), Polysorbate 80 (Tween-80)0.01-0.1% (v/v)Can prevent aggregation by binding to hydrophobic patches on the protein surface. Use with caution as they may interfere with downstream applications.

Q4: How can I remove aggregates from my labeled protein preparation?

A4: If aggregation has already occurred, several chromatography techniques can be employed to separate the monomeric labeled protein from aggregates:

  • Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating monomers from dimers and larger aggregates based on their size. It is also useful for buffer exchange after the labeling reaction.[4][8]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be effective in separating labeled from unlabeled protein and also in removing aggregates, as the aggregates are often more hydrophobic.[8]

  • Ion-Exchange Chromatography (IEX): Depending on the surface charge of the protein and the aggregates, IEX can sometimes be used to separate them.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Protein precipitates immediately upon adding this compound. High local concentration of organic solvent (DMSO/DMF).Add the dye stock solution slowly and dropwise to the protein solution while gently vortexing.[4] Keep the final concentration of the organic solvent below 5-10%.
High dye-to-protein ratio.Reduce the molar excess of this compound in the reaction.[1]
Unfavorable buffer conditions.Ensure the reaction buffer pH and ionic strength are optimal for your protein's stability.
Labeled protein is initially soluble but aggregates over time. Suboptimal storage buffer.Add stabilizing excipients like glycerol, arginine, or non-ionic detergents to the storage buffer. Store at 4°C for short-term or at -80°C in the presence of a cryoprotectant for long-term storage.[4]
High degree of labeling.Further optimize the labeling reaction to achieve a lower dye-to-protein ratio.
Instability of the TCO group.For long-term storage, ensure the absence of thiols and consider using more stable TCO derivatives for protein modification.[2]
Low labeling efficiency with no aggregation. Inaccurate quantification of TCO-protein or dye.Use UV-Vis spectroscopy to accurately determine the concentrations of your reactants.[3]
Isomerization of TCO to the inactive cis-isomer.Avoid exposure of the TCO-modified protein to thiols and copper-containing reagents. Use freshly prepared or properly stored TCO-protein.[2]
Degradation of this compound.Use freshly prepared dye solutions. Store the dye desiccated and protected from light.

Experimental Protocols

Protocol: Labeling of a TCO-Modified Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography column)

  • Storage buffer (e.g., PBS with 10% glycerol)

Procedure:

  • Protein Preparation:

    • Ensure your TCO-modified protein is at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).[4]

    • If the buffer contains components that could interfere with the reaction, perform a buffer exchange.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye by dissolving it in fresh, anhydrous DMSO or DMF.[4]

  • Labeling Reaction:

    • Add a 1.1 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.[1] It is recommended to start with a lower ratio and optimize.

    • Add the dye solution dropwise while gently vortexing the protein solution.[4]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[4] For sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.[6]

  • Purification of the Labeled Protein:

    • After the incubation, remove the unreacted this compound and any aggregates using a size-exclusion chromatography (SEC) column (e.g., a PD-10 desalting column for rapid purification or a preparative SEC column for higher resolution).[4]

    • Equilibrate the column with your desired storage buffer.

    • Load the reaction mixture onto the column and collect the fractions corresponding to the monomeric labeled protein.

  • Characterization and Storage:

    • Analyze the purified labeled protein using SDS-PAGE and UV-Vis spectroscopy to confirm labeling and assess purity.[4]

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.[4]

Visualizations

Troubleshooting_Workflow start Protein Aggregation Observed check_dol High Degree of Labeling (DOL)? start->check_dol check_buffer Suboptimal Buffer Conditions? start->check_buffer check_reagents Reagent Instability or Handling Issues? start->check_reagents solution_dol Reduce this compound to TCO-Protein Ratio (e.g., 1.1:1 to 3:1 molar excess) check_dol->solution_dol Yes solution_buffer Optimize Buffer: pH (protein stability range) Ionic Strength (e.g., 150 mM NaCl) Add Stabilizers (Glycerol, Arginine) check_buffer->solution_buffer Yes solution_reagents Use Fresh Dye Solution Add Dye Dropwise Lower Reaction Temperature (4°C) check_reagents->solution_reagents Yes purify Purify Labeled Protein (Size-Exclusion Chromatography) solution_dol->purify solution_buffer->purify solution_reagents->purify end Monomeric Labeled Protein purify->end

Caption: Troubleshooting workflow for addressing protein aggregation.

Labeling_Reaction cluster_reactants Reactants cluster_reaction Bioorthogonal Ligation cluster_products Products TCO_Protein TCO-Modified Protein Reaction Inverse Electron-Demand Diels-Alder Cycloaddition TCO_Protein->Reaction Sulfo_Cy3_Tetrazine This compound Sulfo_Cy3_Tetrazine->Reaction Labeled_Protein Labeled Protein (Monomer) Reaction->Labeled_Protein N2 N₂ Gas Reaction->N2 Aggregates Aggregates Labeled_Protein->Aggregates Aggregation Risk Factors: - High DOL - Hydrophobicity - Suboptimal Buffer

Caption: this compound and TCO-protein reaction pathway.

References

Validation & Comparative

A Comparative Guide to Sulfo-Cy3-Tetrazine and Cy3-Tetrazine for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry for live-cell imaging, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles like trans-cyclooctene (B1233481) (TCO) offers unparalleled speed and specificity.[1][2][3] Among the fluorescent probes utilized for this reaction, Cy3-tetrazine and its sulfonated counterpart, Sulfo-Cy3-tetrazine, are popular choices for their bright orange-red fluorescence.[1] This guide provides a detailed comparison of these two probes to assist researchers in selecting the optimal reagent for their specific live-cell imaging experiments. The primary distinction lies in the presence of sulfonate (SO₃⁻) groups on the Sulfo-Cy3 core, which significantly impacts its physicochemical properties and, consequently, its biological applications.[4][5]

Physicochemical and Spectral Properties

The addition of sulfonate groups to the cyanine (B1664457) dye backbone is a common strategy to increase aqueous solubility.[5][6] This is the key difference between this compound and the non-sulfonated Cy3-Tetrazine. While their core spectral properties remain largely similar, this modification has significant implications for handling and experimental performance.[5]

PropertyThis compoundCy3-TetrazineKey Considerations
Solubility High water solubility; also soluble in DMSO, DMF.[7]Moderately hydrophobic; requires DMSO or other organic co-solvents for stock solutions.[2][8]Sulfo-Cy3's high water solubility can reduce the need for organic solvents in labeling buffers, which can be beneficial for cell health.[5]
Excitation Max (nm) ~548 - 554 nm[7][9]~555 nm[1]Both are well-suited for common laser lines, such as 532 nm or 555 nm.[1]
Emission Max (nm) ~563 - 568 nm[7][9]~570 nm[10]Both emit in the orange-red spectrum, compatible with standard TRITC/Cy3 filter sets.[1]
Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) ~162,000[7][11]Not consistently reported, but expected to be high and similar to the sulfo- version.A high extinction coefficient contributes to the brightness of the fluorophore.[6]
Fluorescence Quantum Yield ~0.1[7][11]Not consistently reported, but expected to be similar to the sulfo- version.This value indicates the efficiency of converting absorbed light into emitted fluorescence.

Performance in Live-Cell Imaging

The choice between this compound and Cy3-Tetrazine critically depends on the location of the target molecule within the cell.

Cell Permeability and Applications:

  • This compound: The negatively charged sulfonate groups generally render this probe cell-impermeable .[12] This makes it the ideal choice for labeling cell surface proteins, extracellular domains of receptors, or other targets that can be accessed from the extracellular space. Its high water solubility helps minimize non-specific binding to the cell membrane, which can contribute to a higher signal-to-noise ratio.

  • Cy3-Tetrazine: Being more hydrophobic, Cy3-Tetrazine is generally considered cell-permeable .[8] This allows it to cross the cell membrane and label intracellular targets that have been functionalized with a TCO group. However, its hydrophobicity can sometimes lead to aggregation or non-specific intracellular partitioning, potentially increasing background fluorescence.

Signal-to-Noise Ratio:

The signal-to-noise ratio is a critical factor in imaging. The higher water solubility of this compound can be advantageous as it reduces the tendency of the dye to aggregate in aqueous buffers, a common issue with non-sulfonated cyanine dyes.[5][6] This can lead to lower background signal and clearer images. For intracellular labeling with Cy3-Tetrazine, careful optimization of concentration and washing steps is crucial to minimize non-specific signals.

Decision Guide for Probe Selection

The logical workflow for choosing the appropriate probe is based on the subcellular location of the intended target.

start Start: Define Target Location subcellular Target Location? start->subcellular extracellular Extracellular / Cell Surface subcellular->extracellular Cell Surface intracellular Intracellular subcellular->intracellular Cytoplasm, Nucleus, etc. sulfo_cy3 Choose this compound extracellular->sulfo_cy3 cy3 Choose Cy3-Tetrazine intracellular->cy3 membrane Cell-Impermeable due to Sulfonate Groups sulfo_cy3->membrane hydrophobic Cell-Permeable (Hydrophobic) cy3->hydrophobic

Fig. 1: Probe selection based on target location.

Key Chemical Structures

The fundamental difference between the two probes is the addition of sulfonate groups, which enhances hydrophilicity.

cluster_0 Cy3-Tetrazine cluster_1 This compound Cy3 [Cy3 Core]-Linker-Tetrazine SulfoCy3 [Sulfo-Cy3 Core (SO₃⁻)]-Linker-Tetrazine A 1. Plate cells on glass-bottom dish B 2. Incubate with TCO-modified antibody (1 hr, 37°C) A->B C 3. Wash 3x to remove unbound antibody B->C D 4. Add Tetrazine-Cy3 probe (5-15 min, 37°C) C->D E 5. Wash 2x to remove unbound probe D->E F 6. Image cells with fluorescence microscope E->F

References

A Researcher's Guide to Alternatives for Sulfo-Cy3-Tetrazine in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise labeling of biomolecules, Sulfo-Cy3-Tetrazine has been a valuable tool. Its water-solubility, Cy3 fluorophore, and reactive tetrazine moiety enable efficient bioorthogonal conjugation to trans-cyclooctene (B1233481) (TCO)-modified targets. However, the expanding demands of modern biological imaging, particularly in live-cell and super-resolution microscopy, necessitate a broader palette of fluorescent probes with diverse photophysical properties. This guide provides an objective comparison of commercially available alternatives to this compound, offering quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal probe for your research needs.

The primary alternatives to this compound are differentiated by the conjugated fluorophore. This variation dictates the probe's spectral properties (excitation and emission wavelengths), brightness (a product of molar extinction coefficient and quantum yield), and photostability. This guide will focus on popular alternatives that offer red-shifted spectral profiles, which are often advantageous for live-cell imaging due to reduced phototoxicity and cellular autofluorescence.[1]

Quantitative Comparison of Fluorescent Tetrazine Probes

The selection of a fluorescent probe for bioorthogonal labeling is a balance of several key performance indicators. These include the probe's photophysical properties, the kinetics of the bioorthogonal reaction, and the probe's stability in a biological environment.[2] The following table summarizes these quantitative parameters for this compound and several popular red-shifted alternatives. It is important to note that values can vary depending on the specific molecular conjugate and experimental conditions.

ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Relative Photostability
This compound 548563162,000~0.1210 - 2,000Good
Sulfo-Cy5-Tetrazine 646662271,0000.28210 - 30,000Good
ATTO 647N-Tetrazine 646664150,0000.65Up to 1,000High
SiR-Tetrazine 652674100,000~0.40210 - 30,000Very High

Note: The reaction kinetics of tetrazine-TCO ligation can vary significantly based on the specific structure of the tetrazine and TCO molecules, as well as reaction conditions such as pH and solvent. The values presented represent a range reported for various tetrazine derivatives.[3][4][5][6][7][8][9][10][11]

Signaling Pathways and Experimental Workflows

Bioorthogonal labeling with tetrazine probes is a versatile technique applicable to a wide array of biological contexts and does not directly target a specific signaling pathway. Instead, it is used to visualize and track biomolecules that are components of various pathways. For instance, a researcher could study a receptor tyrosine kinase (RTK) involved in a cancer signaling pathway by genetically encoding a TCO-containing unnatural amino acid into the RTK, followed by labeling with a fluorescent tetrazine.

The following diagrams illustrate the general workflow for labeling a cell-surface protein and the underlying chemical reaction.

Bioorthogonal_Labeling_Workflow cluster_cell Cell Manipulation cluster_reagents Reagents Start Start with cells expressing target protein Introduce_TCO Introduce TCO moiety (e.g., via unnatural amino acid) Start->Introduce_TCO Incubate_Tz Incubate with Tetrazine-Fluorophore Introduce_TCO->Incubate_Tz TCO_Biomolecule TCO-modified Biomolecule Introduce_TCO->TCO_Biomolecule Wash Wash to remove unbound probe Incubate_Tz->Wash Tz_Fluorophore Tetrazine-Fluorophore Incubate_Tz->Tz_Fluorophore Image Fluorescence Microscopy Wash->Image

General workflow for bioorthogonal labeling of a cell surface protein.

Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.

Experimental Protocols

The following is a generalized protocol for the bioorthogonal labeling of a cell surface protein in live mammalian cells using a tetrazine-fluorophore conjugate.

Objective:

To fluorescently label a specific cell surface protein that has been genetically engineered to contain a trans-cyclooctene (TCO) moiety.

Materials:
  • Mammalian cells cultured on glass-bottom imaging dishes.

  • Expression vector for the target protein containing an in-frame amber stop codon (TAG) at the desired labeling site.

  • Plasmids for the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the TCO-lysine unnatural amino acid.

  • TCO-lysine.

  • Transfection reagent.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • Tetrazine-fluorophore conjugate (e.g., Sulfo-Cy5-Tetrazine) stock solution (1-10 mM in DMSO).

  • Fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO₂).

Methodology:

Step 1: Cell Culture and Transfection

  • Seed the mammalian cells on glass-bottom imaging dishes at an appropriate density to reach 60-80% confluency on the day of transfection.

  • Co-transfect the cells with the expression vector for the TCO-containing target protein and the plasmids for the orthogonal synthetase/tRNA pair using a suitable transfection reagent according to the manufacturer's protocol.

  • After 4-6 hours, replace the transfection medium with complete cell culture medium supplemented with TCO-lysine (final concentration typically 10-100 µM).

  • Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the TCO-lysine.

Step 2: Bioorthogonal Labeling

  • Prepare the labeling solution by diluting the tetrazine-fluorophore stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Gently wash the cells twice with pre-warmed PBS to remove residual cell culture medium.

  • Add the labeling solution to the cells and incubate for 10-30 minutes at 37°C, protected from light. The incubation time may need to be optimized depending on the reaction kinetics of the specific tetrazine-TCO pair.[12]

  • Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound tetrazine-fluorophore.

Step 3: Fluorescence Imaging

  • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • Place the imaging dish on the fluorescence microscope stage within an environmentally controlled chamber.

  • Image the cells using the appropriate laser lines and emission filters for the chosen fluorophore. For example, for a Cy5-based probe, use a ~640 nm excitation laser and collect emission between ~660-700 nm.

  • Acquire images using exposure times and laser powers that minimize phototoxicity and photobleaching.

This protocol provides a general framework. Optimization of transfection conditions, TCO-lysine concentration, tetrazine-fluorophore concentration, and incubation times may be necessary for specific cell types and target proteins.

References

Validating the Specificity of Sulfo-Cy3-Tetrazine Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for accurate experimental outcomes. Sulfo-Cy3-Tetrazine has emerged as a powerful tool for fluorescently tagging biomolecules through a bioorthogonal reaction. This guide provides an objective comparison of this compound's performance against other labeling alternatives, supported by experimental data, and offers detailed protocols for validating its labeling specificity.

This compound is a water-soluble fluorescent probe that contains a tetrazine moiety.[1][2][3] This allows it to react with a trans-cyclooctene (B1233481) (TCO) group in a highly efficient and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][4] The "click" nature of this reaction, characterized by its rapid kinetics and high specificity, enables the labeling of biomolecules in complex biological environments with minimal off-target effects.[5][6] The inclusion of the Sulfo-Cy3 dye provides a bright and photostable fluorescent signal in the orange-red spectrum, making it suitable for a wide range of imaging applications.[7][8][9]

Comparative Analysis of Bioorthogonal Labeling Chemistries

The choice of a bioorthogonal labeling strategy depends on several factors, with reaction kinetics being a critical parameter, especially when dealing with low concentrations of target molecules or rapid biological processes. The iEDDA reaction utilized by this compound is renowned for its exceptional speed.[2][10][11]

Reaction Reactants Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Features
iEDDA Tetrazine + trans-cyclooctene (TCO)1 - 1 x 10⁶[4][10][12]Exceptionally fast kinetics, highly specific, catalyst-free, and biocompatible.[6][10][11]
SPAAC Strained Alkyne (e.g., DBCO) + Azide10⁻³ - 1[10]Catalyst-free and bioorthogonal, but significantly slower than iEDDA.[5][13]
CuAAC Terminal Alkyne + Azide10¹ - 10⁴[10]Fast and high-yielding, but the required copper catalyst can be cytotoxic, limiting in vivo applications.[5]

Table 1: Comparison of reaction kinetics for common bioorthogonal labeling chemistries. The iEDDA reaction stands out for its significantly faster reaction rates.

Photophysical Properties of this compound and Alternatives

Beyond reaction kinetics, the photophysical properties of the fluorescent probe are crucial for sensitive and reliable detection. Sulfo-Cy3 is a well-characterized cyanine (B1664457) dye known for its brightness and photostability.[7][9][14]

Fluorophore Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Sulfo-Cy3 ~548-554[1][7]~563-568[1][7]~0.1[1][14]~162,000[1][14]
Fluorescein (FITC) ~494~518~0.92~75,000
Alexa Fluor 488 ~495~519~0.92~73,000
Sulfo-Cy5 ~646~662~0.28[15]~271,000[15]

Table 2: Photophysical properties of Sulfo-Cy3 and other common fluorophores. While Sulfo-Cy3 has a moderate quantum yield, its high molar extinction coefficient contributes to its overall brightness.

Experimental Protocols for Validating Specificity

To ensure that the observed fluorescence signal originates specifically from the intended target, it is crucial to perform rigorous validation experiments.

Protocol 1: Negative Control Experiment

This protocol is designed to assess non-specific binding of this compound.

Principle: Cells that do not express the TCO-modified target protein are treated with this compound. The absence of a significant fluorescent signal confirms the specificity of the labeling.

Materials:

  • Target-expressing cell line (TCO-modified)

  • Parental (wild-type) cell line (negative control)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture both the target-expressing and parental cell lines under standard conditions.

  • Prepare a working solution of this compound in cell culture medium (e.g., 5-10 µM).

  • Incubate both cell lines with the this compound solution for 30-60 minutes at 37°C.

  • Wash the cells three times with PBS to remove unbound probe.

  • Image the cells using a fluorescence microscope with appropriate filter sets for Cy3.

  • Expected Outcome: Strong fluorescence should be observed in the target-expressing cells, while minimal to no fluorescence should be detected in the parental cells.[16]

Protocol 2: Competitive Inhibition Assay

This assay further validates the specificity of the TCO-tetrazine reaction.

Principle: The TCO-modified cells are pre-incubated with an excess of a non-fluorescent TCO derivative. This "cold" competitor will occupy the binding sites on the tetrazine-reactive biomolecule, thereby preventing the subsequent binding of this compound and leading to a significant reduction in the fluorescent signal.

Materials:

  • Target-expressing cell line (TCO-modified)

  • This compound

  • Non-fluorescent TCO derivative (e.g., TCO-amine)

  • Cell culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture the TCO-modified cells.

  • Prepare a solution of the non-fluorescent TCO derivative in cell culture medium at a concentration 10- to 100-fold higher than the this compound concentration to be used.

  • Pre-incubate the cells with the non-fluorescent TCO competitor for 30-60 minutes at 37°C.

  • Without washing, add the this compound working solution to the cells and incubate for another 30-60 minutes.

  • As a positive control, treat a separate sample of cells with only this compound.

  • Wash the cells three times with PBS.

  • Analyze the fluorescence intensity using a microscope or flow cytometer.

  • Expected Outcome: The fluorescence signal from the cells pre-incubated with the competitor should be significantly lower than that of the positive control cells.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis cell_culture Culture TCO-modified and Wild-Type Cells add_probe Incubate with This compound cell_culture->add_probe wash1 Wash with PBS add_probe->wash1 imaging Fluorescence Imaging wash1->imaging quantification Quantify Signal imaging->quantification

Caption: Experimental workflow for validating labeling specificity.

signaling_pathway TCO_protein TCO-modified Biomolecule Labeled_Product Fluorescently Labeled Product TCO_protein->Labeled_Product iEDDA Reaction Sulfo_Cy3_Tetrazine This compound Sulfo_Cy3_Tetrazine->Labeled_Product Nitrogen N₂ Gas Labeled_Product->Nitrogen

Caption: The iEDDA reaction between a TCO-modified biomolecule and this compound.

Conclusion

This compound offers a robust and efficient method for fluorescently labeling biomolecules due to its participation in the rapid and specific iEDDA bioorthogonal reaction. Its favorable photophysical properties make it a valuable tool for a variety of fluorescence-based applications. By employing rigorous validation protocols, such as negative control experiments and competitive inhibition assays, researchers can confidently ensure the specificity of their labeling and the reliability of their experimental data. This guide provides the necessary comparative data and detailed methodologies to empower researchers to effectively utilize and validate this compound in their work.

References

A Head-to-Head Comparison of Sulfo-Cy3-Tetrazine and DBCO-Cy3 for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of innovation. In the realm of bioorthogonal chemistry, Sulfo-Cy3-Tetrazine and DBCO-Cy3 have emerged as prominent fluorescent probes for visualizing and tracking molecules in complex biological systems. This guide provides a comprehensive, data-driven comparison of these two powerful tools to inform the selection of the optimal reagent for specific research applications.

At their core, both this compound and DBCO-Cy3 utilize the bright and photostable Cy3 fluorophore. The key difference lies in their bioorthogonal reactivity. This compound participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) partner. In contrast, DBCO-Cy3 reacts with an azide-modified molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). These distinct mechanisms confer different performance characteristics in terms of reaction speed, stability, and potential for side reactions.

Quantitative Performance Comparison

The selection of a bioorthogonal labeling strategy often hinges on a balance between reaction kinetics, stability of the reagents, and the photophysical properties of the resulting conjugate. The following tables summarize the key quantitative data for this compound and DBCO-Cy3.

Table 1: Reaction Kinetics

FeatureThis compound (with TCO)DBCO-Cy3 (with Azide)
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 800 - 30,000+[1][2]0.6 - 1.0[3]

Table 2: Physicochemical and Photophysical Properties

PropertyThis compoundDBCO-Cy3
Excitation Maximum (nm) ~548-553~553-555[4]
Emission Maximum (nm) ~563-569[2]~565-570[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000[2]~150,000[4]
Fluorescence Quantum Yield ~0.1~0.15[5]
Solubility Water, DMSO, DMF[2]Water, DMSO, DMF[4]
pH Sensitivity Insensitive (pH 4-10)[6]Insensitive (pH 4-10)[6]
Photostability Good[7]Moderate to Good[6][8]

Reaction Mechanisms and Experimental Workflows

The distinct chemistries of this compound and DBCO-Cy3 dictate their respective experimental workflows. The IEDDA reaction of tetrazines with TCO is exceptionally fast, making it ideal for applications requiring rapid labeling.[1][2] The SPAAC reaction between DBCO and azides, while slower, is also highly specific and widely used.[3]

cluster_tetrazine This compound (IEDDA) cluster_dbco DBCO-Cy3 (SPAAC) Tetrazine This compound Tetrazine_Product Labeled Biomolecule (Dihydropyridazine) Tetrazine->Tetrazine_Product + TCO TCO-modified Biomolecule TCO->Tetrazine_Product + N2 DBCO DBCO-Cy3 DBCO_Product Labeled Biomolecule (Triazole) DBCO->DBCO_Product + Azide (B81097) Azide-modified Biomolecule Azide->DBCO_Product +

Bioorthogonal Reaction Mechanisms

A typical experimental workflow for labeling biomolecules using either probe involves introducing the complementary reactive handle (TCO for tetrazine or azide for DBCO) into the target biomolecule, followed by incubation with the corresponding Cy3 probe and subsequent analysis.

Start Start: Biomolecule of Interest Introduce_Handle Introduce Bioorthogonal Handle (e.g., TCO or Azide) Start->Introduce_Handle Incubate Incubate with Cy3 Probe (this compound or DBCO-Cy3) Introduce_Handle->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Analyze Analysis (e.g., Fluorescence Microscopy, Flow Cytometry) Wash->Analyze

General Bioorthogonal Labeling Workflow

Experimental Protocols

Below are generalized protocols for labeling proteins and cells. These should be optimized for specific experimental systems.

Protein Labeling with this compound

This protocol assumes the protein of interest has been functionalized with a TCO group.

  • Reagent Preparation:

    • Prepare a 1-5 mg/mL solution of the TCO-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4).

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add a 1.5- to 5-fold molar excess of the this compound stock solution to the TCO-protein solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Remove unreacted this compound using a desalting column or dialysis.

  • Characterization:

    • Confirm labeling by measuring the absorbance spectrum of the conjugate, which should show peaks for both the protein (~280 nm) and the Cy3 dye (~550 nm).

    • Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning.

Cell Labeling with DBCO-Cy3

This protocol is for labeling live cells that have been metabolically engineered to express azide groups on their surface.

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Metabolically label the cells by incubating with an azide-modified sugar (e.g., Ac₄ManNAz) for 24-48 hours.

    • Wash the cells twice with PBS or a suitable buffer.

  • Labeling Reaction:

    • Prepare a 1 mM stock solution of DBCO-Cy3 in DMSO.

    • Dilute the DBCO-Cy3 stock solution to a final concentration of 5-50 µM in a suitable buffer (e.g., PBS with 1% FBS).

    • Add the DBCO-Cy3 labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells three to four times with fresh buffer.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy3.

Key Considerations for Selection

  • Reaction Speed: For applications requiring rapid labeling, such as in vivo imaging or capturing fast dynamic processes, the exceptionally fast kinetics of the this compound/TCO reaction are a significant advantage.[1][2][9]

  • Stability: While both reagents are generally stable, tetrazines can be sensitive to certain conditions and may require more careful handling and storage.[10] DBCO is known for its good stability.[10]

  • Fluorogenicity: Tetrazine moieties are known to quench the fluorescence of the attached dye.[11][12][13] This fluorogenic property can be advantageous as it leads to a significant increase in fluorescence upon reaction with the TCO, resulting in a higher signal-to-noise ratio.

  • Availability of Reagents: A wide variety of azide- and DBCO-modified biomolecules and labeling kits are commercially available, which may simplify experimental setup for SPAAC-based labeling.

Conclusion

Both this compound and DBCO-Cy3 are powerful tools for fluorescently labeling biomolecules. The choice between them should be guided by the specific demands of the experiment. This compound, with its incredibly fast IEDDA kinetics and fluorogenic potential, is ideally suited for applications where speed and high signal-to-noise are critical. DBCO-Cy3, utilizing the robust and well-established SPAAC chemistry, offers a reliable and versatile option with a broad range of commercially available reagents. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to advance their scientific discoveries.

References

A Researcher's Guide to Sulfo-Cy3-Tetrazine: A Comparative Analysis of Quantum Yield and Brightness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the selection of fluorescent probes is a critical step in ensuring experimental success. Among the diverse array of available fluorophores, tetrazine-functionalized cyanine (B1664457) dyes have gained prominence for their utility in bioorthogonal chemistry, enabling precise labeling of biomolecules. This guide provides an objective comparison of Sulfo-Cy3-Tetrazine with other common fluorescent tetrazine alternatives, focusing on the key performance metrics of quantum yield and brightness.

Quantitative Comparison of Fluorescent Tetrazine Dyes

The brightness of a fluorophore is a crucial parameter for assessing its performance in imaging and detection assays. It is determined by the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The following table summarizes the key photophysical properties of this compound and its counterparts.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Quantum Yield (Φ)Calculated Brightness (ε × Φ)
This compound ~550~570~150,000 - 162,000~0.10~15,000 - 16,200
Sulfo-Cy5-Tetrazine ~649~670~250,000 - 271,000~0.28~70,000 - 75,880
Alexa Fluor 647-Tetrazine ~650~668~270,000~0.33~89,100

Note: The exact values for extinction coefficient and quantum yield can vary depending on the specific chemical structure, linker, and experimental conditions such as solvent, pH, and temperature.

From the data, it is evident that while this compound is a viable fluorescent probe, alternatives such as Sulfo-Cy5-Tetrazine and Alexa Fluor 647-Tetrazine offer significantly higher brightness. This is primarily attributed to their higher quantum yields and, in the case of the Cy5-based dyes, higher molar extinction coefficients. The choice of fluorophore will ultimately depend on the specific experimental requirements, including the available excitation sources and desired emission wavelengths.

The Role of Non-Fluorescent Tetrazine Linkers

It is important to distinguish fluorescent dyes functionalized with tetrazine from tetrazine-containing linkers that are not inherently fluorescent. Molecules like TCO-PEG4-Tetrazine and Methyltetrazine-PEG4-NHS Ester are primarily designed as bioorthogonal crosslinkers. Their primary function is to couple with a trans-cyclooctene (B1233481) (TCO)-modified molecule of interest. While the tetrazine moiety itself has a weak absorption in the visible range, its extinction coefficient is very low (e.g., in the order of 400-500 M⁻¹cm⁻¹), and it is not considered fluorescent. These linkers are intended to be conjugated to other molecules, which may themselves be fluorescent, or to serve as a bridge between two non-fluorescent entities.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The data presented in this guide is typically determined using established experimental protocols. The relative quantum yield of a fluorescent molecule is commonly measured using the comparative method. This involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescent standard with a known quantum yield.

Principle

If a standard and a sample have identical absorbance at the same excitation wavelength and are measured under identical conditions, it is assumed that they absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.

Materials
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Sample of unknown quantum yield (e.g., this compound)

  • Spectroscopic grade solvent

Procedure
  • Prepare a series of dilutions of both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

  • Calculate the slope (gradient) of the linear fit for both plots.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where:

    • Φ_standard is the quantum yield of the standard.

    • Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the relative fluorescence quantum yield.

G Workflow for Relative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare Standard Dilutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_standard->abs_measure prep_sample Prepare Sample Dilutions (Abs < 0.1) prep_sample->abs_measure fluor_measure Measure Fluorescence Emission (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Comparative Formula) plot->calculate result result calculate->result Quantum Yield Value

Caption: A flowchart of the comparative method for quantum yield determination.

Signaling Pathway and Bioorthogonal Reaction

This compound and similar dyes are utilized in a powerful bioorthogonal reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA). This reaction occurs between the tetrazine moiety on the dye and a strained alkene, most commonly a trans-cyclooctene (TCO), that has been incorporated into a biomolecule of interest. This reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst.

G Bioorthogonal Labeling via IEDDA Reaction cluster_reaction Inverse-Electron-Demand Diels-Alder Cycloaddition biomolecule Biomolecule of Interest (e.g., Protein, Antibody) tco TCO Moiety biomolecule->tco Functionalization reaction Specific & Rapid Reaction tco->reaction sulfo_cy3 This compound tetrazine Tetrazine Moiety tetrazine->reaction labeled_biomolecule Fluorescently Labeled Biomolecule reaction->labeled_biomolecule detection detection labeled_biomolecule->detection Fluorescence Detection (Microscopy, Flow Cytometry, etc.)

Caption: The IEDDA reaction enables specific labeling of biomolecules.

Sulfo-Cy3-Tetrazine performance in different microscopy techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage bioorthogonal chemistry for precise cellular imaging, Sulfo-Cy3-Tetrazine has emerged as a powerful fluorescent probe. This guide provides an objective comparison of its performance in various microscopy techniques against common alternatives, supported by experimental data and detailed protocols.

This compound is a water-soluble cyanine (B1664457) dye functionalized with a tetrazine moiety.[1][2][3] This combination allows for highly specific and rapid labeling of biomolecules containing a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][5] This bioorthogonal reaction is notable for its speed and specificity, occurring efficiently under physiological conditions without interfering with native cellular processes.[4] A key advantage of many tetrazine-dye conjugates is their fluorogenic nature; the tetrazine quenches the dye's fluorescence, which is then significantly enhanced upon reaction with its target, leading to a high signal-to-noise ratio.[6][7]

Performance in Key Microscopy Techniques

The selection of a fluorescent probe is critical for the success of any imaging experiment. The following sections compare the performance of this compound with other commonly used fluorophores in fluorescence microscopy, super-resolution microscopy, and live-cell imaging.

General Fluorescence Microscopy

In conventional fluorescence microscopy, the brightness and photostability of the fluorophore are paramount. This compound offers a good balance of these properties, making it a reliable choice for visualizing labeled structures.

Property This compound Alexa Fluor 555-Tetrazine TMR-Tetrazine
Excitation Max (nm) ~548-554[5] ~553-555 ~550
Emission Max (nm) ~563-570[5] ~568 ~573
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000 - 162,000[5] ~155,000 Not widely reported
Quantum Yield (Φ) ~0.1 - 0.31[5] High Moderate
Photostability Good[5] Excellent Moderate
Water Solubility High[1][2][3] High Moderate

Table 1. Comparison of photophysical properties of this compound and common alternatives for fluorescence microscopy.

Super-Resolution Microscopy (STORM & STED)

Super-resolution techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy place stringent demands on fluorescent probes. For STORM, photoswitching properties are crucial, while for STED, high photostability and efficient stimulated emission are required. The fluorogenic nature of tetrazine dyes is particularly beneficial in these techniques as it helps to reduce background noise, enabling clearer visualization of fine cellular structures.[6][8][9]

Parameter This compound Alexa Fluor 647-Tetrazine SiR-Tetrazine
Suitability for STORM Good (as activator or reporter) Excellent (reporter) Good (reporter)
Suitability for STED Moderate Good Excellent
Fluorogenicity (Fold Increase) ~15-40[8] Varies with linker High
Photostability under high laser power Moderate High Very High
Cell Permeability Low (Sulfo-) to High (non-Sulfo) Varies High

Table 2. Performance comparison of tetrazine-conjugated dyes in super-resolution microscopy.

Live-Cell Imaging

Live-cell imaging requires probes that are non-toxic, highly specific, and bright enough to be detected at low concentrations. The bioorthogonal nature of the TCO-tetrazine ligation makes this compound an excellent tool for labeling specific biomolecules in living cells with minimal perturbation.[10][11] The "turn-on" fluorescence of fluorogenic tetrazine probes is a significant advantage in live-cell imaging, as it minimizes the need for washing out excess unbound probe, which can be detrimental to cell health.[6][7]

Feature This compound Other Fluorogenic Probes (e.g., TMR-Tetrazine) Non-Fluorogenic Probes
Bioorthogonality High High Varies
Reaction Kinetics Very Fast Fast Varies
Fluorogenicity Yes Yes No
Signal-to-Noise Ratio High High Lower (requires washing)
Toxicity Low Low Varies
Wash-free Imaging Yes[7] Yes[6] No

Table 3. Comparison of features for live-cell imaging.

Experimental Protocols & Workflows

Bioorthogonal Labeling Workflow

The general workflow for labeling and imaging with this compound involves two main steps: introduction of the TCO group into the biological target, followed by the reaction with the tetrazine-functionalized dye.

G cluster_0 Step 1: TCO Incorporation cluster_1 Step 2: Bioorthogonal Reaction cluster_2 Step 3: Imaging Metabolic Labeling Metabolic Labeling (e.g., with TCO-amino acid) Add this compound Incubate with This compound Metabolic Labeling->Add this compound Genetic Encoding Genetic Encoding (Unnatural Amino Acid) Genetic Encoding->Add this compound Direct Conjugation Direct Conjugation (to antibody or protein) Direct Conjugation->Add this compound Wash (Optional) Wash to remove unbound probe (optional) Add this compound->Wash (Optional) Microscopy Fluorescence Microscopy (Confocal, STORM, STED) Wash (Optional)->Microscopy

Bioorthogonal labeling workflow using this compound.
Detailed Experimental Protocol: Live-Cell Imaging

This protocol outlines the steps for labeling a TCO-modified cell surface protein with this compound for live-cell imaging.

  • Cell Preparation:

    • Plate cells expressing the TCO-modified protein of interest on a glass-bottom dish suitable for live-cell imaging.

    • Allow cells to adhere and grow to the desired confluency.

  • Labeling with this compound:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO or water).

    • Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and add the this compound containing medium.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended for Lower Background):

    • Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound dye.[12]

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂) and appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Detailed Experimental Protocol: STORM Imaging

This protocol provides a general guideline for performing dSTORM on fixed cells labeled with this compound.

  • Sample Preparation and Labeling:

    • Prepare and fix cells containing the TCO-modified target as per standard immunofluorescence protocols.

    • Permeabilize the cells if the target is intracellular.

    • Incubate with this compound (1-5 µM in PBS) for 1 hour at room temperature.

    • Wash thoroughly with PBS.

  • STORM Imaging Buffer Preparation:

    • Prepare a STORM imaging buffer. A common recipe includes an enzymatic oxygen scavenging system (e.g., GLOX) and a primary thiol (e.g., 10-100 mM MEA) in a buffered solution (e.g., Buffer B: 10% w/v glucose, 50 mM Tris-HCl pH 8.0, 10 mM NaCl).[13]

  • STORM Imaging:

    • Mount the sample on the STORM microscope.

    • Replace the PBS with the freshly prepared STORM imaging buffer.

    • Use a 561 nm laser for both activation and excitation of Sulfo-Cy3.

    • Acquire a series of images (typically 10,000-50,000 frames) at a high frame rate.

    • Process the raw data using appropriate STORM analysis software to reconstruct the super-resolved image.

Logical Relationships in Probe Selection

The choice of a fluorescent probe is a multi-faceted decision that depends on the specific experimental goals and the microscopy technique employed.

G cluster_0 Experimental Goal cluster_1 Microscopy Technique cluster_2 Key Probe Properties cluster_3 Probe Choice Fixed Cell Imaging Fixed Cell Imaging Confocal Confocal Fixed Cell Imaging->Confocal Live Cell Imaging Live Cell Imaging Live Cell Imaging->Confocal Fluorogenicity Fluorogenicity Live Cell Imaging->Fluorogenicity Cell Permeability Cell Permeability Live Cell Imaging->Cell Permeability Super-Resolution Super-Resolution STORM STORM Super-Resolution->STORM STED STED Super-Resolution->STED Brightness Brightness Confocal->Brightness Photostability Photostability Confocal->Photostability STORM->Photostability Photoswitching Photoswitching STORM->Photoswitching STED->Photostability This compound This compound Brightness->this compound Alexa Fluor-Tetrazine Alexa Fluor-Tetrazine Photostability->Alexa Fluor-Tetrazine SiR-Tetrazine SiR-Tetrazine Photostability->SiR-Tetrazine Fluorogenicity->this compound Photoswitching->this compound Cell Permeability->SiR-Tetrazine

Decision-making flowchart for selecting a fluorescent probe.

Conclusion

This compound is a versatile and high-performing fluorescent probe for a range of microscopy applications. Its water solubility, good photophysical properties, and, most importantly, its ability to participate in rapid and fluorogenic bioorthogonal reactions make it an invaluable tool for modern cell biology. While alternatives like Alexa Fluor- and silicon-rhodamine-based tetrazine dyes may offer superior performance in specific applications, particularly in terms of photostability for super-resolution microscopy, this compound provides a robust and reliable option for many experimental needs, especially where a bright, fluorogenic signal in the orange-red spectrum is desired. Careful consideration of the specific experimental requirements, as outlined in this guide, will enable researchers to make an informed decision on the optimal fluorescent probe for their studies.

References

A Comparative Analysis of Sulfo-Cy3-Tetrazine for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal labeling strategy is critical for the success of their experiments. This guide provides an objective comparison of Sulfo-Cy3-Tetrazine with a prominent alternative, Sulfo-Cy3-DBCO, focusing on their performance in bioorthogonal ligation reactions. The information presented is supported by experimental data to facilitate an informed decision-making process.

This compound is a fluorescent probe that utilizes the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, commonly known as tetrazine ligation, for covalent labeling of molecules functionalized with a strained alkene, such as trans-cyclooctene (B1233481) (TCO). This reaction is renowned for its exceptionally fast kinetics and high specificity, making it a powerful tool for in vitro and in vivo studies. This guide will compare its performance against Sulfo-Cy3-DBCO, which employs the strain-promoted azide-alkyne cycloaddition (SPAAC).

Quantitative Comparison of Performance

The choice between different bioorthogonal chemistries often hinges on reaction kinetics, stability, and potential for off-target reactions. The following table summarizes key quantitative data for the reactions of this compound and Sulfo-Cy3-DBCO.

ParameterThis compound + TCOSulfo-Cy3-DBCO + AzideKey Considerations
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Both are bioorthogonal and proceed without a cytotoxic copper catalyst.
Second-Order Rate Constant (k₂) 1,000 - 30,000 M⁻¹s⁻¹ (and higher with highly strained TCOs)[1][2]~0.6 - 1.0 M⁻¹s⁻¹ (with benzyl (B1604629) azide)[3]Tetrazine ligation is significantly faster, enabling efficient labeling at lower concentrations and for time-sensitive applications.
Primary Reaction Partner trans-cyclooctene (TCO) and other strained alkenesAzidesThe choice of reaction partner will depend on the ease of introduction into the target biomolecule.
Potential Cross-Reactivity Reaction with some nucleophiles (e.g., thiols) is possible but generally slow. The stability of the tetrazine ring is a trade-off with its reactivity.Reaction with thiols (thiol-yne reaction) can occur but is reported to be approximately two orders of magnitude slower than the reaction with azides.For most applications, the primary bioorthogonal reaction is dominant. However, for experiments with high concentrations of free thiols or long incubation times, this should be considered.
Stability in Biological Media Methyltetrazines, commonly used in fluorescent probes, exhibit good stability at physiological pH.[4] However, highly reactive tetrazines can have reduced stability.DBCO is generally stable under physiological conditions.Stability should be empirically determined for specific experimental conditions and timescales.

Experimental Methodologies

To ensure a rigorous comparison, standardized experimental protocols are essential. Below are detailed methodologies for assessing the key performance parameters of this compound and its alternatives.

Experimental Protocol 1: Determination of Second-Order Rate Constant

This protocol describes the determination of the second-order rate constant (k₂) for the reaction of this compound with a TCO-functionalized molecule using stopped-flow fluorescence spectroscopy.

Materials:

  • This compound

  • TCO-functionalized molecule (e.g., TCO-PEG4-amine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow fluorescence spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 µM stock solution of this compound in PBS.

    • Prepare a 100 µM stock solution of the TCO-functionalized molecule in PBS.

  • Instrument Setup:

    • Set the excitation wavelength of the spectrophotometer to the absorption maximum of Sulfo-Cy3 (typically around 550 nm).

    • Set the emission wavelength to the emission maximum of the reaction product. The tetrazine ligation often leads to a fluorescence enhancement, which can be monitored.

  • Kinetic Measurement:

    • Load the this compound solution into one syringe of the stopped-flow instrument and the TCO-functionalized molecule solution into the other.

    • Initiate the reaction by rapidly mixing the two solutions in the observation cell.

    • Record the increase in fluorescence intensity over time.

  • Data Analysis:

    • Under pseudo-first-order conditions (with a large excess of the TCO-reagent), the observed rate constant (k_obs) can be determined by fitting the fluorescence intensity versus time data to a single exponential equation.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [TCO], where [TCO] is the concentration of the TCO-functionalized molecule.

Experimental Protocol 2: Assessment of Cross-Reactivity with Thiols

This protocol outlines a method to quantify the potential cross-reactivity of this compound with a common biological thiol, glutathione (B108866) (GSH), using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a C18 column and a fluorescence detector

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup:

    • Prepare a 10 µM solution of this compound in PBS.

    • Prepare a 1 mM solution of GSH in PBS.

    • Mix the this compound and GSH solutions and incubate at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture.

  • HPLC Analysis:

    • Inject the aliquot onto the C18 column.

    • Use a gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B) to separate the components.

    • Monitor the elution profile using the fluorescence detector set to the excitation and emission wavelengths of Sulfo-Cy3.

  • Data Analysis:

    • Quantify the peak area corresponding to the unreacted this compound at each time point.

    • The rate of disappearance of the starting material in the presence of the thiol will provide a quantitative measure of the cross-reactivity.

Visualizing the Workflow

To provide a clear overview of the experimental process for evaluating cross-reactivity, the following workflow diagram is presented.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare Solutions: - this compound (10 µM) - Glutathione (1 mM) mix_reactants Mix Reactants in PBS (pH 7.4) Incubate at 37°C reagent_prep->mix_reactants Start Reaction time_points Collect Aliquots at Time Points (0-24h) mix_reactants->time_points Sample Over Time hplc HPLC Separation (C18 Column) time_points->hplc Analyze Samples fluorescence_detection Fluorescence Detection (Ex/Em of Cy3) hplc->fluorescence_detection Detect data_analysis Quantify Peak Area of Unreacted this compound fluorescence_detection->data_analysis Analyze Data

Caption: Experimental workflow for assessing the cross-reactivity of this compound with thiols.

Conclusion

This compound stands out as a superior choice for applications demanding rapid and highly efficient bioorthogonal labeling. Its reaction with TCO proceeds at rates that are orders of magnitude faster than SPAAC reactions, making it ideal for capturing dynamic processes and for experiments where low concentrations of reactants are used. While the potential for cross-reactivity with thiols exists for both tetrazines and cyclooctynes, for most biological applications, the primary bioorthogonal reaction is significantly more favorable. The choice between this compound and an alternative like Sulfo-Cy3-DBCO will ultimately depend on the specific requirements of the experiment, including the desired reaction speed, the nature of the biological system, and the ease of introducing the respective reaction partners. The provided experimental protocols offer a framework for researchers to empirically validate the performance of these reagents in their specific experimental context.

References

A Head-to-Head Battle of Brightness and Bioorthogonality: Benchmarking Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the expansive landscape of fluorescent probes, the selection of the optimal tool for bioorthogonal labeling is a critical decision that profoundly influences experimental outcomes. This guide provides an objective, data-driven comparison of Sulfo-Cy3-Tetrazine against other prominent fluorescent probes, focusing on key performance metrics to empower informed decision-making in your research endeavors.

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), stands as a cornerstone of bioorthogonal chemistry.[1][2] This reaction is lauded for its exceptionally rapid kinetics and high specificity within the complex milieu of living systems.[3][4] When appended to a fluorophore, the tetrazine moiety can act as a quencher, leading to a "turn-on" fluorescence signal upon reaction with a dienophile, thereby significantly enhancing the signal-to-noise ratio in imaging experiments.[5][6][7] this compound, a water-soluble derivative of the popular Cy3 dye, is a key player in this field.[8]

Quantitative Performance at a Glance

To facilitate a direct comparison, the following tables summarize the key photophysical and kinetic properties of this compound and a selection of alternative fluorescent probes commonly employed in bioorthogonal labeling.

Table 1: Photophysical Properties of Selected Fluorescent Probes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Reference(s)
This compound 548563162,0000.1[8]
Cy3B-TetrazineNot specifiedNot specifiedNot specifiedSignificantly higher than Cy3[9][10]
Alexa Fluor 555555565150,0000.1[11]
ATTO 550554576120,0000.8[12]
BODIPY-FL-Tetrazine~503~512~80,000~0.9General BODIPY properties

Table 2: Bioorthogonal Reaction Kinetics (Tetrazine with TCO)

Tetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
3,6-di-(2-pyridyl)-s-tetrazine~2,000 - 3,300,000Varied (e.g., 9:1 Methanol/Water, PBS)[3]
Methyl-substituted tetrazine~800Not specified[1][4]
Hydrogen-substituted tetrazineup to 30,000Not specified[13][14]

Note: The reaction kinetics are highly dependent on the specific tetrazine and dienophile structures, as well as the solvent and temperature.[3]

Experimental Deep Dive: Protocols for Performance Validation

To ensure the objective comparison of fluorescent probes in your own laboratory setting, detailed and standardized protocols are essential.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[15][16][17][18][19][20]

Objective: To determine the fluorescence quantum yield (Φ) of a test sample relative to a standard.

Materials:

  • Test fluorophore solution (e.g., this compound)

  • Standard fluorophore solution with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Solvent (e.g., PBS, ethanol)

Procedure:

  • Prepare a series of dilutions for both the test and standard samples in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each dilution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the test and standard samples.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the test and standard samples.

  • Calculate the quantum yield of the test sample (Φₓ) using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and standard, respectively.

Protocol 2: Assessment of Photostability

Photostability is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse microscopy.[12]

Objective: To determine the photobleaching rate of a fluorescent dye.

Materials:

  • Fluorophore solutions of interest at equal molar concentrations in a suitable buffer (e.g., PBS).

  • Fluorescence microscope with a stable light source (e.g., laser).

  • A sensitive camera.

  • Image acquisition and analysis software.

  • Sample holder (e.g., glass-bottom dish).

Procedure:

  • Prepare the sample by placing the fluorophore solution in the sample holder.

  • Acquire an initial image (t=0) using a defined excitation power and exposure time.

  • Continuously illuminate the sample with the excitation light.

  • Acquire images at regular time intervals under the same conditions as the initial image.

  • Measure the mean fluorescence intensity of a region of interest in each image.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay provides a measure of the photostability.

Protocol 3: Measurement of Bioorthogonal Reaction Kinetics

The speed of the bioorthogonal reaction is crucial for efficient labeling, especially at low concentrations.[21]

Objective: To determine the second-order rate constant (k₂) of a tetrazine-TCO reaction.

Materials:

  • Tetrazine-functionalized fluorophore (e.g., this compound).

  • TCO-functionalized molecule.

  • Stopped-flow spectrophotometer or a standard spectrophotometer/fluorometer.

  • Reaction buffer (e.g., PBS).

Procedure:

  • Prepare stock solutions of the tetrazine and TCO reactants in the reaction buffer.

  • Monitor the reaction by observing the change in absorbance of the tetrazine (typically around 300-320 nm or its visible absorption band) or the increase in fluorescence of the product over time.

  • For a stopped-flow instrument, rapidly mix equal volumes of the reactants and record the change in signal.

  • For a standard spectrophotometer, mix the reactants and immediately begin recording the signal at regular intervals.

  • Determine the initial reaction rate from the slope of the signal change versus time plot at the beginning of the reaction.

  • Calculate the second-order rate constant (k₂) by performing the experiment with varying concentrations of one reactant while keeping the other in excess (pseudo-first-order conditions) and fitting the data to the appropriate rate law.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Fluorophore Solutions C Measure Photophysical Properties A->C D Perform Bioorthogonal Labeling A->D B Prepare TCO-modified Biomolecule B->D F Quantify Brightness & Photostability C->F E Image Labeled Sample D->E G Determine Labeling Efficiency & Kinetics E->G bioorthogonal_reaction Tetrazine This compound Product Fluorescently Labeled Biomolecule Tetrazine->Product + TCO TCO-modified Biomolecule TCO->Product Fluorescence Emitted Fluorescence Product->Fluorescence Signal Light Excitation Light Light->Product

References

A Comparative Review of Sulfo-Cy3-Tetrazine and Other Click Chemistry Reagents for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, the choice of labeling reagent is critical for the success of applications ranging from in vivo imaging to drug development. Among the premier bioorthogonal tools, the inverse-electron-demand Diels-Alder (iEDDA) reaction, particularly involving tetrazine-based probes, has gained prominence for its exceptional kinetics and high specificity. This guide provides a detailed comparison of Sulfo-Cy3-Tetrazine with other click chemistry reagents, focusing on performance metrics, experimental protocols, and the underlying chemical principles.

The landscape of copper-free click chemistry is dominated by two main classes of reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the aforementioned iEDDA reactions.[1] Both offer the significant advantage of proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making them ideal for live-cell and in vivo studies.[1]

Performance Comparison of Click Chemistry Reagents

The efficacy of a click chemistry reaction is largely determined by its kinetics. The iEDDA reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), is renowned for being one of the fastest bioorthogonal reactions known.[1][2] This rapid reactivity is crucial for labeling low-abundance targets and for applications where speed is of the essence.[3]

This compound is a water-soluble cyanine (B1664457) dye equipped with a tetrazine moiety, making it a valuable tool for fluorescent labeling.[4][5][6] The "sulfo" group enhances its water solubility, which is advantageous for biological applications in aqueous environments. The Cy3 fluorophore is bright and photostable, emitting in the green-yellow region of the spectrum.[4]

The reactivity of tetrazine derivatives can be finely tuned by modifying their substituents. Electron-withdrawing groups tend to accelerate the iEDDA reaction, while electron-donating groups can decrease the rate.[7] This allows for the rational design of tetrazine probes with reaction kinetics tailored to specific experimental needs.[7]

Below is a summary of quantitative data comparing the reaction rates of various click chemistry reagents.

Reagent ClassReagent 1Reagent 2Second-Order Rate Constant (M⁻¹s⁻¹)Reference
iEDDA Tetrazinetrans-Cyclooctene (TCO)1 - 10⁶[1]
iEDDA TetrazineNorborneneVariable[1]
iEDDA TetrazineBicyclo[6.1.0]nonyne (BCN)Variable[1]
SPAAC Biarylazacyclooctynone (BARAC)Azide6.3 x 10⁻²[1]
SPAAC Monofluorinated cyclooctyne (B158145) (MOFO)Azide4.3 x 10⁻³[1]
SPAAC Cyclooctyne (OCT)Azide2.4 x 10⁻³[1]

Photophysical Properties of Sulfo-Cy3 and Related Fluorophores

The choice of fluorophore is as critical as the click chemistry itself. Key performance indicators for fluorophores include the quantum yield (Φ), which represents the efficiency of the fluorescence process, and the molar extinction coefficient (ε).

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
Sulfo-Cy3 ~550~5700.1150,000[2][4]
Cy3 548-0.24150,000[8]
Cy5 6486700.20215,000[8]
FAM (Fluorescein) ~495~520High-[9]

Note: The exact photophysical properties can vary depending on the specific chemical structure and experimental conditions.[9]

Fluorogenic Probes: A Key Advantage of Tetrazine Chemistry

A significant advancement in bioorthogonal chemistry is the development of fluorogenic probes, where fluorescence is "turned on" or enhanced upon reaction.[1] Many tetrazine-dye conjugates exhibit this property because the tetrazine moiety can quench the fluorescence of the attached dye.[10][11][12] This quenching is relieved upon the iEDDA reaction, leading to a substantial increase in the fluorescent signal.[10][11][12] This "turn-on" mechanism is highly advantageous as it minimizes background fluorescence and allows for no-wash imaging experiments.[1][3] The primary quenching mechanism in many red-absorbing rhodamine and oxazine (B8389632) derivatives is photoinduced electron transfer (PET) from the excited dye to the tetrazine.[11][13][14]

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible results in bioorthogonal labeling experiments.

This protocol assesses the potential cytotoxicity of click chemistry reagents.

  • Cell Culture: Plate cells in a 96-well plate at a suitable density and culture overnight.

  • Reagent Incubation: Treat the cells with varying concentrations of the click chemistry reagent (e.g., this compound) for a predetermined time (e.g., 24 hours).

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the cell viability as a percentage relative to an untreated control.

This protocol quantifies the efficiency of labeling cell surface biomolecules.[1]

  • Metabolic Labeling (if applicable): Incubate cells with a metabolic precursor functionalized with a dienophile (e.g., a TCO-modified sugar) to introduce the reactive handle onto cell surface glycans.

  • Cell Preparation: Harvest the cells and wash them with a suitable buffer like PBS. Resuspend the cells in a blocking buffer (e.g., 1% BSA in PBS) to minimize non-specific binding.[1]

  • Fluorescent Labeling: Incubate the cells with the fluorescently tagged tetrazine probe (e.g., 1.5 µM this compound) in the cell growth medium for a short duration (e.g., 10 minutes) at room temperature or on ice.[10]

  • Washing: Wash the cells twice with buffer to remove any unbound probe.[10]

  • Analysis: Analyze the labeled cells using flow cytometry or fluorescence microscopy to quantify the fluorescence intensity.

Visualizing the Workflow and Reaction

To better understand the processes involved, the following diagrams illustrate the iEDDA reaction and a typical experimental workflow.

iEDDA_Reaction Tetrazine Tetrazine Probe (e.g., this compound) Product Stable Labeled Biomolecule Tetrazine->Product + TCO TCO-modified Biomolecule TCO->Product Nitrogen N₂ (gas) Product->Nitrogen releases

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.

Experimental_Workflow cluster_CellPrep Cell Preparation cluster_Labeling Bioorthogonal Labeling cluster_Analysis Data Acquisition & Analysis Metabolic_Labeling Metabolic Labeling with TCO Cell_Harvest Harvest and Wash Cells Metabolic_Labeling->Cell_Harvest Incubation Incubate with This compound Cell_Harvest->Incubation Washing Wash Unbound Probe Incubation->Washing Imaging Fluorescence Imaging Washing->Imaging Flow_Cytometry Flow Cytometry Washing->Flow_Cytometry Data_Analysis Quantify Labeling Efficiency Imaging->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A generalized workflow for cell surface labeling.

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy3-Tetrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Sulfo-Cy3-Tetrazine must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this fluorescent dye, treating all waste containing this compound as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a laboratory coat, and safety goggles.[1] Handle the compound in a well-ventilated area, avoiding the formation of dust and aerosols.[1] In case of contact, immediately rinse the affected area with plenty of water and seek medical attention.

Waste Segregation and Collection

Proper segregation of waste is critical to prevent accidental reactions and to ensure compliant disposal. All materials that have come into contact with this compound must be disposed of as hazardous waste.

Waste TypeCollection ContainerHandling Instructions
Liquid Waste Designated, sealed, and clearly labeled hazardous waste container for aqueous or organic waste.Collect all liquid waste containing the dye. Do not pour down the drain.[2][3] If dissolved in organic solvents (e.g., DMSO, DMF), collect in a separate container for organic waste.
Solid Waste (Unused) Original vial placed within a larger, labeled hazardous waste container.Do not dispose of solid powder in regular trash. Keep in its original, tightly closed container.
Contaminated Labware Designated, labeled solid hazardous waste bag or container.Includes items such as pipette tips, microcentrifuge tubes, weighing paper, and contaminated gloves.[2][4]

Step-by-Step Disposal Protocol

  • Waste Collection :

    • Liquid Waste : Transfer all aqueous solutions containing this compound into a designated hazardous waste container labeled "Hazardous Waste," "Aqueous Fluorescent Dye Waste," and the chemical name "this compound Waste." For solutions in organic solvents, use a container labeled for hazardous organic waste.

    • Solid Waste : Place unused or expired solid this compound in its original vial into a designated solid hazardous waste container.[4] All contaminated disposables, such as gloves and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.[2]

  • Labeling :

    • Ensure all waste containers are clearly and accurately labeled. The label should include "Hazardous Waste," the full chemical name, and any other institutional or regulatory-required hazard warnings.[2][4]

  • Storage :

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal :

    • Arrange for the disposal of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or an approved waste disposal contractor.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Note : In-lab chemical neutralization of the tetrazine ring is not recommended due to the potential for unknown and hazardous decomposition products.[4]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the key decision points and steps in the experimental workflow that lead to the proper disposal of this compound waste.

G cluster_experiment Experimental Phase cluster_waste Waste Generation & Segregation cluster_disposal Disposal Phase start Start Experiment with this compound prep Prepare Stock/Working Solution start->prep unused_solid Unused/Expired Solid Compound start->unused_solid reaction Perform Labeling Reaction prep->reaction solid_waste Generate Solid Waste (Tips, Gloves, etc.) prep->solid_waste analysis Analyze Results reaction->analysis liquid_waste Generate Liquid Waste (Aqueous/Organic) reaction->liquid_waste reaction->solid_waste collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid unused_solid->collect_solid ehs_pickup Arrange for EHS Pick-up collect_liquid->ehs_pickup collect_solid->ehs_pickup final_disposal Final Disposal via Approved Facility ehs_pickup->final_disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Sulfo-Cy3-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Sulfo-Cy3-Tetrazine. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of experimental outcomes.

I. Compound Identification and Properties

PropertyValueSource
Chemical Name This compoundBroadPharm, MedKoo Biosciences[1][2]
CAS Number 2055138-86-6BroadPharm[1]
Molecular Formula C41H47N7O10S3BroadPharm[1]
Molecular Weight 894.05 g/mol MedKoo Biosciences[2]
Appearance Red powderLumiprobe[3]
Solubility Soluble in Water, DMSO, DMFBroadPharm, Lumiprobe[1][4]
Excitation Max. ~548-550 nmBroadPharm, Lumiprobe[1][4]
Emission Max. ~563-570 nmBroadPharm, Lumiprobe[1][4]
Storage -20°C, in the dark, desiccatedLumiprobe, BroadPharm[1][3]

II. Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from similar cyanine (B1664457) dyes and tetrazine compounds indicate that it should be handled with care. The primary hazards are associated with inhalation, skin/eye contact, and unknown toxicological properties. A comprehensive PPE plan is mandatory.

Body PartRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always double-glove. Check manufacturer's data for breakthrough times.[5][6]
Eyes/Face Safety goggles and face shieldGoggles must be splash-proof. A face shield must be worn over the goggles, especially when handling the solid powder or solutions.[5][6]
Body Laboratory coatA fully buttoned lab coat is the minimum requirement. For larger quantities or where splashing is a risk, a chemical-resistant apron over the lab coat is advised.[5][6]
Respiratory Certified Chemical Fume HoodAll handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

III. Step-by-Step Operational Plan

A systematic approach is crucial for the safe and effective use of this compound.

A. Pre-Handling Preparations:

  • Consult Safety Information: Review all available safety information for this compound and similar compounds.

  • Designate Handling Area: All work must be performed in a designated area within a certified chemical fume hood.[5]

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.

B. Handling and Weighing (Solid Form):

  • Work in Fume Hood: To prevent inhalation of fine powder, all weighing and handling of the solid dye must occur within a fume hood.[5][6]

  • Use Appropriate Tools: Use clean spatulas and weighing paper.

  • Prevent Static: Employ anti-static techniques if necessary to prevent the powder from dispersing.

C. Reconstitution and Solution Handling:

  • Add Solvent Slowly: When preparing solutions, add the solvent to the solid dye slowly and carefully to avoid splashing.[6]

  • Securely Cap Vials: If vortexing or sonicating to dissolve the dye, ensure the vial is securely capped.[6]

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

D. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all work surfaces, glassware, and equipment that came into contact with the dye.[6] A common procedure is to rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water. Collect the initial solvent rinse as hazardous waste.[6]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated solid waste container.

IV. Disposal Plan

All waste contaminated with this compound is to be considered hazardous and must be managed according to institutional and local environmental regulations.

A. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated consumables, including gloves, weighing papers, pipette tips, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Collect all unused solutions and contaminated solvents (including the initial decontamination rinsate) in a separate, sealed, and labeled hazardous liquid waste container.[6] Do not pour any cyanine dye waste down the drain.[6]

B. Labeling and Storage of Waste:

  • Clear Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound and associated solvents"), concentration, and the date the container was started.

  • Secure Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

C. Final Disposal:

  • Contact EHS: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Consult Safety Data prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 weigh Weigh Solid Dye prep3->weigh Begin Work reconstitute Reconstitute in Solvent weigh->reconstitute use Use in Experiment reconstitute->use decon Decontaminate Surfaces & Glassware use->decon Experiment Complete waste_solid Collect Solid Waste decon->waste_solid waste_liquid Collect Liquid Waste decon->waste_liquid dispose Store for EHS Pickup waste_solid->dispose waste_liquid->dispose

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。